6,7-Dihydrothieno[3,2-c]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWLCUBMMDJESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544436 | |
| Record name | 6,7-Dihydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107112-93-6 | |
| Record name | 6,7-Dihydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Cornerstone of Modern Therapeutics: A Technical Guide to the 6,7-Dihydrothieno[3,2-c]pyridine Scaffold
Abstract
The 6,7-dihydrothieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif of paramount importance in contemporary drug discovery and development. Its unique structural and electronic properties have established it as a critical pharmacophore, most notably in the blockbuster antiplatelet agent Clopidogrel. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and pharmacological significance of this vital scaffold. We will delve into validated synthetic protocols, explore the mechanistic underpinnings of key reactions, and provide a thorough analysis of the spectroscopic data that defines this core structure. Furthermore, this guide will illuminate the expanding therapeutic landscape of this compound derivatives, showcasing their potential beyond anticoagulation into areas such as oncology, neuroscience, and anti-infective research.
Introduction: The Rise of a Privileged Scaffold
The fusion of a thiophene ring with a dihydropyridine system bestows upon the this compound core a unique conformational and electronic architecture. This arrangement has proven to be highly amenable to the design of potent and selective therapeutic agents. The thienopyridine class of compounds, to which this scaffold belongs, has garnered significant attention for its broad spectrum of biological activities.[1] The most prominent application to date is in the development of P2Y12 receptor antagonists, which play a crucial role in preventing platelet aggregation and thrombosis.[2]
The strategic importance of this scaffold necessitates a thorough understanding of its synthesis and characterization to enable the exploration of novel derivatives with enhanced therapeutic profiles. This guide aims to provide that foundational knowledge, empowering researchers to innovate within this fertile area of medicinal chemistry.
Synthesis of the this compound Core: A Validated Protocol
The construction of the this compound scaffold can be achieved through several synthetic routes. One of the most robust and widely employed methods involves the initial formation of the saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system via the Pictet-Spengler reaction, followed by subsequent oxidation to the dihydro level.[3]
Key Synthetic Strategy: The Pictet-Spengler Approach
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[4][5] In the context of our target scaffold, it involves the condensation of 2-(thiophen-3-yl)ethylamine with an aldehyde, typically formaldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution.[3][6]
Diagram 1: Pictet-Spengler Reaction Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dihydrothieno[3,2-c]pyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 6,7-Dihydrothieno[3,2-c]pyridine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its incorporation into numerous biologically active molecules, most notably the antiplatelet agent clopidogrel, underscores the importance of a comprehensive understanding of its fundamental physicochemical properties.[1][2] This guide provides a detailed exploration of these characteristics, offering a blend of theoretical predictions and established experimental protocols for their determination. By elucidating the solubility, acidity, melting point, and spectral features of this key intermediate, we aim to empower researchers to optimize its use in the synthesis of novel therapeutics and to better predict the properties of its derivatives. This document is structured to provide not just data, but also the strategic rationale behind the experimental methodologies, ensuring a deeper, more applicable understanding for professionals in the field.
Introduction: The Strategic Importance of the this compound Scaffold
The fusion of a thiophene ring with a dihydropyridine ring system endows the this compound molecule with a unique three-dimensional architecture and electronic distribution. This distinct combination has proven to be highly advantageous in the design of molecules that interact with specific biological targets. Thienopyridine derivatives have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents, and as inhibitors of key enzymes.[3]
The commercial success of clopidogrel, a prodrug that is metabolized to an active form that irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, has solidified the importance of this heterocyclic system in modern medicine.[2][4] The this compound core serves as the foundational structure upon which the pharmacologically active substituents are appended.[5] A thorough grasp of the core's intrinsic properties is therefore a prerequisite for the rational design of new analogues with improved efficacy, selectivity, and pharmacokinetic profiles.
This guide will systematically dissect the key physicochemical parameters of this compound, providing both available data and the methodologies to procure them.
Molecular Structure and Core Properties
The fundamental characteristics of this compound are summarized in the table below. These values form the basis for understanding its behavior in various chemical and biological environments.
| Property | Value | Source |
| Molecular Formula | C₇H₇NS | [5][6] |
| Molecular Weight | 137.20 g/mol | [5][6] |
| CAS Number | 107112-93-6 | [5][6] |
| IUPAC Name | This compound | [5] |
| Predicted Boiling Point | 258.7 ± 29.0 °C | |
| Predicted Density | 1.28 ± 0.1 g/cm³ |
Ionization Constant (pKa): A Determinant of Biological Behavior
The basicity of the nitrogen atom in the pyridine ring is a critical parameter influencing the compound's solubility, membrane permeability, and interaction with biological targets. The predicted pKa for this compound is approximately 5.29 ± 0.20. This value suggests that the compound is a weak base and will be significantly protonated in acidic environments, such as the stomach, and largely in its neutral form at physiological pH (7.4).
Causality Behind pKa Determination
Understanding the pKa is paramount in drug development. It dictates the extent of ionization of a molecule at a given pH, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, the pKa will determine the degree of absorption in the gastrointestinal tract. Furthermore, the ionization state can dramatically affect how a molecule binds to its target protein.
Experimental Protocol: UV-Vis Spectrophotometric pKa Determination
While a predicted pKa provides a useful estimate, an experimentally determined value is essential for accurate modeling and decision-making. UV-Vis spectrophotometry offers a robust and sensitive method for pKa determination, provided the molecule possesses a chromophore in proximity to the ionizable center, and the UV-Vis spectrum changes with ionization state.
Principle: The Beer-Lambert law is applied to solutions of the compound at various pH values. The change in absorbance at a specific wavelength, where the protonated and neutral forms have different extinction coefficients, is used to calculate the ratio of the two species at each pH. The pKa is then determined from the Henderson-Hasselbalch equation.
Step-by-Step Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions covering a pH range of at least two units above and below the expected pKa (e.g., pH 3 to 7 for this compound) are prepared with a constant ionic strength.
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as methanol or DMSO.
-
Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to achieve a final concentration that gives an optimal absorbance reading (typically between 0.3 and 1.0).
-
UV-Vis Measurement: The UV-Vis spectrum of each solution is recorded against a corresponding buffer blank.
-
Data Analysis: The absorbance at a wavelength showing the largest difference between the acidic and basic forms is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Figure 1: Workflow for pKa determination using UV-Vis spectrophotometry.
Solubility Profile: A Critical Factor for Drug Delivery
The Importance of Kinetic vs. Thermodynamic Solubility
In drug discovery, two types of solubility are commonly measured:
-
Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It reflects the solubility of the amorphous form and is useful for early-stage screening.
-
Thermodynamic Solubility: This is the equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is a more accurate representation of the compound's intrinsic solubility and is critical for later-stage development and formulation.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Step-by-Step Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, or simulated gastric fluid).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve is used for accurate quantification.
Figure 2: Shake-flask method for thermodynamic solubility determination.
Melting Point: An Indicator of Purity and Stability
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting range. While an experimental melting point for the free base of this compound is not readily found in the literature, its hydrochloride salt has a reported melting point of 212-215 °C.
Rationale for Melting Point Determination
The melting point is a fundamental physical property used to:
-
Assess Purity: A sharp melting range is a good indicator of a pure compound.
-
Compound Identification: The melting point can be used as a preliminary step in identifying a compound by comparing it to known values.
-
Inform Formulation and Stability Studies: The melting point provides insights into the lattice energy of the crystal and can be relevant for pre-formulation and stability assessments.
Experimental Protocol: Capillary Melting Point Determination
Principle: A small amount of the finely powdered solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is observed.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the dry compound is finely powdered.
-
Packing the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the solid into the closed end.
-
Heating: The capillary tube is placed in a melting point apparatus. The sample is heated rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂) are recorded. The melting point is reported as the range T₁-T₂.
Spectroscopic Profile
While specific spectra for the parent this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data from its derivatives. A Certificate of Analysis from a commercial supplier would typically provide this information.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the thiophene ring, and aliphatic protons of the dihydropyridine ring. The chemical shifts and coupling patterns would be characteristic of the specific electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with the chemical shifts indicating their electronic environment (aromatic, aliphatic, adjacent to heteroatoms).
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
-
C-H stretching of the aromatic and aliphatic portions.
-
C=C and C=N stretching within the aromatic rings.
-
C-S stretching of the thiophene ring.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (137.20 g/mol ). The fragmentation pattern would provide further structural information.
Conclusion: A Foundation for Future Discovery
The this compound core is a cornerstone in the development of important therapeutics. A comprehensive understanding of its physicochemical properties is not merely an academic exercise but a critical component of a successful drug discovery and development program. While some experimental data for the parent molecule remains elusive in the public domain, this guide has provided a robust framework for its characterization. The detailed protocols for determining pKa, solubility, and melting point offer a clear path for researchers to generate this vital data. By applying these methodologies, scientists can build a solid foundation for the rational design of novel this compound derivatives with enhanced therapeutic potential.
References
- Ambeed. (n.d.). 107112-93-6 | this compound.
- BLDpharm. (n.d.). 107112-93-6|this compound.
- LGC Standards. (n.d.). 6,7-Dihydrothieno[3,2-c]-pyridin-4(5H)-one.
- PubChem. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ResearchGate. (2025, August 6). Synthesis, spectral investigation and biological evaluation of novel noncytotoxic tetrahydrothieno[3,2-c]pyridine hydrazide derivatives.
- Simson Pharma Limited. (n.d.). 6,7-dihydrothieno (3,2-c) pyridine.
- SynZeal. (n.d.). Clopidogrel Impurity 3 | 107112-93-6.
- Toronto Research Chemicals. (n.d.). Buy Online CAS Number 107112-93-6 - TRC - this compound.
- Veeprho. (n.d.). This compound | CAS 107112-93-6.
- Chen, X., Sun, C., Zhang, J., Ding, H., & Song, H. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 7(5), 960-965.
- Grunewald, G. L., Seim, M. R., Dahanukar, V. H., Jalluri, R. K., & Criscione, K. R. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 50(15), 3644-3653.
- IJSDR. (2024, December 9). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A.
- MDPI. (n.d.). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.
- National Center for Biotechnology Information. (n.d.). Clopidogrel.
- ResearchGate. (n.d.). Synthesis of 6,7‐dihydrothieno[3,2‐c]pyridin‐4(5H)‐ones 6 a,b.
Sources
- 1. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. scbt.com [scbt.com]
- 6. 107112-93-6 | this compound | Ambeed.com [ambeed.com]
- 7. Buy Online CAS Number 107112-93-6 - TRC - this compound | LGC Standards [lgcstandards.com]
Spectral Analysis and Interpretation of 6,7-Dihydrothieno[3,2-c]pyridine Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 6,7-dihydrothieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds, including the blockbuster antiplatelet agent Clopidogrel.[1][2] The therapeutic potential of its derivatives necessitates robust and unambiguous structural characterization. This technical guide provides an in-depth exploration of the spectral analysis of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of fundamental principles and field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive elucidation of these molecules. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
The Structural Significance of the Thieno[3,2-c]pyridine Core
The fusion of a thiophene ring and a pyridine ring creates the thienopyridine system, a class of compounds with significant biological activity.[3] The partially saturated this compound variant offers a three-dimensional structure that is often crucial for specific interactions with biological targets. Its derivatives have been explored as potent antagonists for receptors like the Smoothened (Smo) receptor in the Hedgehog signaling pathway, highlighting their relevance in oncology.[4] Given the subtle isomeric possibilities and the profound impact of substitution patterns on bioactivity, a multi-faceted spectroscopic approach is not just recommended, but essential for definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound derivatives, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is the gold standard for unambiguous assignment.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR reveals the chemical environment of each proton and its connectivity to neighboring protons. The dihydrothieno[3,2-c]pyridine core has distinct proton signals that provide a clear fingerprint.
Causality Behind Chemical Shifts: The electron-donating nature of the sulfur atom in the thiophene ring and the electron-withdrawing nature of the nitrogen atom in the dihydropyridine ring create a unique electronic landscape. Protons on the thiophene ring (H2, H3) typically resonate at a lower field (higher ppm) compared to simple thiophenes due to the influence of the fused pyridine ring. The protons on the dihydropyridine ring (H4, H6, H7) are aliphatic and appear at a higher field (lower ppm).
Table 1: Typical ¹H NMR Chemical Shift Ranges for the this compound Core
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity (Typical) | Notes |
| H-2 | 6.8 - 7.5 | Doublet | Coupled to H-3. The exact shift is highly sensitive to substituents on the thiophene ring. |
| H-3 | 6.5 - 7.0 | Doublet | Coupled to H-2. |
| H-4 | 3.5 - 4.5 | Singlet or Multiplet | Appears as a singlet if there are no adjacent protons. Can be a multiplet with substituents. |
| H-6 | 2.8 - 3.5 | Triplet or Multiplet | Typically coupled to the protons at C-7. |
| H-7 | 2.7 - 3.3 | Triplet or Multiplet | Typically coupled to the protons at C-6. |
Note: These are approximate ranges and can vary significantly based on solvent and substitution.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a 30° or 45° pulse angle to allow for faster relaxation and a shorter experimental time.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides information on the number and type of carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require more sample or longer acquisition times.
Causality Behind Chemical Shifts: Carbon atoms adjacent to heteroatoms (S and N) are significantly influenced. The carbons of the thiophene ring appear in the aromatic region, while the sp³ hybridized carbons of the dihydropyridine ring are found upfield.[5] Authoritative databases and publications provide extensive data on the chemical shifts for substituted thienopyridines.[5][6]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the this compound Core
| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |
| C-2 | 120 - 130 | Aromatic carbon. |
| C-3 | 122 - 132 | Aromatic carbon. |
| C-3a | 135 - 145 | Bridgehead carbon. |
| C-4 | 45 - 55 | sp³ carbon adjacent to nitrogen. |
| C-6 | 40 - 50 | sp³ carbon. |
| C-7 | 20 - 30 | sp³ carbon. |
| C-7a | 130 - 140 | Bridgehead carbon. |
Note: These are general ranges. Use 2D NMR for definitive assignments.
2D NMR Spectroscopy: The Unambiguous Assignment Workflow
For complex derivatives, 1D NMR spectra can be ambiguous. 2D NMR experiments are essential for confirming the complete molecular structure by revealing through-bond correlations.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over two or three bonds. This is crucial for tracing the connectivity within the dihydropyridine ring (H6-H7) and confirming the relationship between H2 and H3 on the thiophene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the direct assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the key experiment for piecing together the entire molecular puzzle, connecting fragments, and assigning quaternary carbons (those with no attached protons) by observing their correlations to nearby protons.
Caption: Workflow for unambiguous structure elucidation using NMR.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structural features from fragmentation patterns.[7] High-Resolution Mass Spectrometry (HRMS) is particularly crucial in drug development as it provides the elemental composition, confirming the molecular formula with high accuracy.[8][9][10]
Experimental Protocol: HRMS (ESI-TOF) Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique ideal for these compounds, typically yielding the protonated molecular ion [M+H]⁺.
-
Analysis: Analyze the sample using a Time-of-Flight (TOF) mass analyzer, which provides high mass accuracy.
-
Data Interpretation: The primary peak observed will correspond to the [M+H]⁺ ion. The measured mass should be compared to the calculated theoretical mass for the proposed molecular formula. An accuracy of within 5 ppm is considered definitive proof of the elemental composition.
Fragmentation Analysis
While soft ionization methods minimize fragmentation, tandem mass spectrometry (MS/MS) can be used to induce and analyze fragmentation patterns, providing further structural clues. The fragmentation of thienopyridine systems is influenced by the location of substituents and the stability of the resulting fragments.[11]
Common Fragmentation Pathways:
-
Retro-Diels-Alder (RDA) type reactions: The dihydropyridine ring can undergo cleavage.
-
Loss of substituents: Side chains attached to the core scaffold are often lost as neutral molecules or radicals.
-
Ring Cleavage: The thiophene ring can fragment, often involving the loss of HCN or related moieties, a characteristic of nitrogen-containing heterocycles.[12]
Caption: A generalized MS/MS fragmentation pathway for a substituted derivative.
Vibrational Spectroscopy: Identifying Functional Groups
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the presence of specific functional groups within a molecule. For this compound derivatives, it is particularly useful for confirming the presence of substituents introduced during synthesis (e.g., carbonyls, amides, hydroxyl groups).
Table 3: Key IR Absorption Bands for this compound Derivatives
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Aromatic C-H | =C-H | 3100 - 3000 | Medium |
| Aliphatic C-H | -C-H | 3000 - 2850 | Strong |
| Aromatic C=C | C=C | 1600 - 1475 | Medium-Weak |
| Thiophene Ring | C-S | 800 - 600 | Medium |
| Amine N-H (if present) | N-H | 3500 - 3300 | Medium, Broad |
| Amide C=O (if present) | C=O | 1680 - 1630 | Strong |
| Ester C=O (if present) | C=O | 1750 - 1730 | Strong |
Source: Adapted from general IR correlation tables.[13][14]
Experimental Protocol: FTIR (ATR) Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. No extensive sample preparation is required.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
-
Analysis: Identify the key absorption bands and correlate them with the expected functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The thieno[3,2-c]pyridine core is a chromophore that absorbs in the UV region. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of substituents.[15] This technique is most valuable for quantitative analysis (using the Beer-Lambert law) and for studying electronic effects of different substituents on the core structure.
Integrated Analysis: A Holistic Approach to Structure Verification
No single technique provides all the necessary information. The true power of spectral analysis lies in the integration of data from multiple methods.
Caption: Integrated workflow for structural verification.
A Self-Validating System:
-
Start with HRMS: Confirm the molecular formula. This provides the exact number of C, H, N, S, and other atoms, setting the constraints for the structure.
-
Consult IR: Identify key functional groups. Does the IR spectrum show a carbonyl if one is expected? Does it lack an -OH stretch if the starting material was consumed?
-
Build with NMR: Use ¹H and ¹³C NMR to identify all spin systems and carbon environments. Use COSY, HSQC, and HMBC to piece the framework together. The proposed structure must be consistent with all observed correlations.
-
Cross-Validate: Does the assembled structure from NMR match the molecular formula from HRMS? Are the functional groups identified by IR present in the NMR-derived structure? This cross-validation ensures a high degree of confidence in the final assignment.
Conclusion
The spectral characterization of this compound derivatives is a systematic process that relies on the synergistic application of NMR, MS, and IR spectroscopy. By understanding the principles behind each technique and following a logical, integrated workflow, researchers can confidently elucidate the structures of novel compounds. This guide provides the foundational knowledge and practical protocols to empower scientists in medicinal chemistry and drug development to meet the rigorous standards of modern chemical analysis, ensuring the integrity and reproducibility of their research.
References
-
ResearchGate. Synthesis of 6,7‐dihydrothieno[3,2‐c]pyridin‐4(5H)‐ones 6 a,b. Available from: [Link]
-
ResearchGate. Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. Available from: [Link]
-
ResearchGate. Nitrogen-Containing Heterocyclic Compounds | Request PDF. Available from: [Link]
-
ResearchGate. 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Available from: [Link]
-
SpectraBase. Thieno[3,2-c]pyridine-5(4H)-ethanol, 6,7-dihydro-4-phenyl-. Available from: [Link]
-
National Institutes of Health. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Available from: [Link]
-
Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]
-
Royal Society of Chemistry. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. Available from: [Link]
-
Royal Society of Chemistry. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Available from: [Link]
-
MDPI. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Available from: [Link]
-
MDPI. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
ResearchGate. A comparison of crystallographic and NMR data for thieno[2,3-b : 4,5-b ']dipyridine and its monohydroperchlorate salt. Available from: [Link]
-
ACS Publications. Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Available from: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
-
ResearchGate. Spectroscopic Study of Thiophene-Pyrrole Containing S,N-Heteroheptacenes with Comparison to Acenes and Phenacenes | Request PDF. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubMed. 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues. Available from: [Link]
-
Royal Society of Chemistry. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. Available from: [Link]
-
YouTube. Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
MDPI. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Available from: [Link]
-
ResearchGate. FTIR spectrum for Pyridine | Download Table. Available from: [Link]
-
JOCPR. Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Available from: [Link]
-
The Royal Society of Chemistry. Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron Band (cm -. Available from: [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]
-
PubChem. Thieno(3,2-c)pyridine. Available from: [Link]
-
National Institute of Standards and Technology. Pyridine - the NIST WebBook. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
-
YouTube. Heterocycles Part 1: Furan, Thiophene, and Pyrrole. Available from: [Link]
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]
-
National Institutes of Health. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available from: [Link]
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]
-
National Institutes of Health. Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. Available from: [Link]
-
National Institutes of Health. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Available from: [Link]
-
Beilstein Journals. BJOC - Search Results. Available from: [Link]
-
National Institutes of Health. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]
Sources
- 1. This compound | C7H7NS | CID 13586615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity | MDPI [mdpi.com]
- 10. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. eng.uc.edu [eng.uc.edu]
- 15. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Initial Biological Screening of Novel Thienopyridine Compounds
Introduction: Deconstructing the Thienopyridine Scaffold
The thienopyridine core, a heterocyclic scaffold composed of a thiophene ring fused to a pyridine ring, represents a privileged structure in medicinal chemistry.[1][2] Historically, this class of compounds is renowned for its potent antiplatelet activity, with FDA-approved drugs like clopidogrel and prasugrel acting as irreversible antagonists of the P2Y12 receptor, a key player in ADP-mediated platelet aggregation.[3][4][5] However, the therapeutic potential of thienopyridine derivatives extends far beyond thrombosis.[1] Emerging research has identified novel analogues with significant anticancer, anti-inflammatory, and anti-infective properties, making this scaffold a fertile ground for drug discovery across multiple therapeutic areas.[6][7][8]
This guide provides a strategic framework for the initial biological evaluation of novel thienopyridine compounds. As a Senior Application Scientist, my objective is not to provide a rigid, one-size-fits-all protocol, but to illuminate the scientific rationale behind constructing a dynamic and efficient screening cascade. We will move from broad, high-throughput phenotypic screens to more specific, target-based assays, ensuring that our experimental choices are logical, cost-effective, and designed to rapidly identify compounds with promising therapeutic potential.
Part 1: The Strategic Screening Cascade
A successful screening campaign is not a single experiment but a tiered, decision-driven process. The goal is to progressively filter a library of novel thienopyridine compounds, enriching for potent and selective "hits" while simultaneously gathering preliminary mechanistic insights. This cascade approach maximizes resource efficiency by committing more complex and expensive assays only to the most promising candidates.
Our proposed cascade involves three primary tiers, designed to assess the most common therapeutic potentials of the thienopyridine scaffold: cytotoxic (anticancer), antibacterial, and anti-inflammatory activities.
Caption: A tiered approach for screening novel thienopyridine compounds.
Part 2: Tier 1 - Primary Screening Methodologies
The initial goal is to cast a wide net to identify any compound exhibiting biological activity in key therapeutic areas. Assays at this stage must be robust, cost-effective, and amenable to high-throughput formats (96- or 384-well plates).
Antiproliferative Screening
Many thienopyridine derivatives have demonstrated potent anticancer activity.[8][9][10] A primary screen against a panel of cancer cell lines from diverse tissue origins (e.g., breast, colon, liver) is a logical starting point.
Causality Behind Experimental Choice: XTT vs. MTT Assay
The most common method for assessing cell viability is the tetrazolium salt reduction assay. While the MTT assay is a classic method, we recommend the XTT assay for primary screening.[11] The core principle for both is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[11][12] However, the formazan product of MTT is an insoluble purple crystal requiring a separate solubilization step with an organic solvent like DMSO.[13] This extra step increases hands-on time and introduces a potential source of error from incomplete formazan dissolution.[14] The XTT assay overcomes this by producing a water-soluble orange formazan product, eliminating the solubilization step and streamlining the workflow for higher throughput.[11][14]
| Feature | MTT Assay | XTT Assay | Rationale for Choice (XTT) |
| Product Solubility | Insoluble (requires solubilization) | Water-soluble | Eliminates a handling step, reducing error and time.[14] |
| Workflow | Multi-step (add MTT, incubate, solubilize, read) | Single-step (add XTT mixture, incubate, read) | Better suited for automated high-throughput screening.[14] |
| Sensitivity | Generally high | Comparable or higher | No compromise on data quality.[12] |
| Endpoint | Terminal | Can be non-terminal | Allows for kinetic measurements if needed. |
Experimental Protocol: XTT Cell Viability Assay This protocol is designed for a 96-well plate format.
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the novel thienopyridine compounds in DMSO. Perform a serial dilution to create working solutions. Add 1 µL of the compound solution to the respective wells to achieve the final desired screening concentration (e.g., 10 µM). Include vehicle controls (DMSO only) and positive controls (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. A compound causing >50% inhibition is typically considered a "hit" for further investigation.
Caption: Inhibition of a signaling cascade by a thienopyridine kinase inhibitor.
P2Y12 Receptor Antagonism
Given the historical prominence of thienopyridines as antiplatelet agents, assessing activity at the P2Y12 receptor is crucial, especially if the intended therapeutic area is cardiovascular disease. [3][15]The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, upon binding ADP, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent platelet aggregation. [16]
Caption: Mechanism of thienopyridine inhibition of the P2Y12 pathway.
Secondary assays for this target include radioligand binding assays to confirm direct interaction with the receptor or functional assays like ADP-induced platelet aggregation in platelet-rich plasma. [17][18]
Conclusion
The initial biological screening of novel thienopyridine compounds requires a multi-faceted and logical approach. By employing a tiered cascade that begins with broad phenotypic screens and progresses to more specific, mechanism-based assays, researchers can efficiently identify and prioritize compounds with high therapeutic potential. This guide provides the foundational strategy and detailed protocols to navigate this process, emphasizing the rationale behind each experimental choice. The ultimate goal is to de-risk the drug discovery pipeline early, ensuring that only the most promising candidates, backed by solid preliminary data, are advanced toward preclinical development.
References
-
Dangi, A. et al. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]
-
Porto, I. et al. (2009). Platelet P2Y12 receptor inhibition by thienopyridines: status and future. Expert Opinion on Investigational Drugs. [Link]
-
Bibi, S. et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. [Link]
-
Siller-Matula, J. M. et al. (2013). Thienopyridines and other ADP-receptor antagonists. Hämostaseologie. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Lome, S. Thienopyridines. Healio. [Link]
-
Atherosclerosis. (2014). A new mechanism of action of thienopyridine antiplatelet drugs - a role for gastric nitrosthiol metabolism? Atherosclerosis. [Link]
-
ResearchGate. Antiplatelet drug mechanisms of action. The thienopyridines clopidogrel... [Link]
-
Undas, A. (2011). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. Postępy w Kardiologii Interwencyjnej. [Link]
-
Wikipedia. MTT assay. [Link]
-
Gellis, A. et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. [Link]
-
Kapadiya, K. M. (2025). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. [Link]
-
Camacho, F. P. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. European Heart Journal Supplements. [Link]
-
Angiolillo, D. J. (2009). P2Y12 inhibitors: thienopyridines and direct oral inhibitors. Current Opinion in Cardiology. [Link]
-
Forbes, M. W. et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]
-
Slideshare. In vitro methods of screening of anticancer agents. [Link]
-
European Journal of Life Sciences. (2025). Pyridine and thienopyridine scaffold-bearing compounds in therapeutic applications. [Link]
-
Vactor, F. Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing SL. [Link]
-
Al-Ostath, A. et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]
-
Li, Y. et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. [Link]
-
Weatherwax, A. et al. (2021). Antibacterial Discovery via Phenotypic DNA-Encoded Library Screening. ACS Central Science. [Link]
-
ResearchGate. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link]
-
Bentham Science. Screening Strategies to Identify New Antibiotics. [Link]
- Kahn, M. (Ed.). (2012). High Throughput Screening for Novel Anti-Inflammatories. Springer Science & Business Media.
-
Zhang, Q. et al. (2022). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Molecules. [Link]
-
Tang, L. et al. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Elewa, M. A. et al. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Pharmaceuticals. [Link]
-
Li, Z. et al. (2016). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules. [Link]
-
El-Sayed, M. T. et al. (2023). In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids. Molecules. [Link]
-
Jo, H. et al. (2020). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry. [Link]
-
MDPI. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Wölfel, L. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
-
Gremmel, T. et al. (2016). Decreased Platelet Inhibition by Thienopyridines in Hyperuricemia. Cardiology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Thienopyridines [healio.com]
- 5. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. Thienopyridines and other ADP-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
In Silico Modeling and Docking Studies of 6,7-Dihydrothieno[3,2-c]pyridine: A Technical Guide for Drug Discovery Professionals
Abstract
The 6,7-dihydrothieno[3,2-c]pyridine scaffold is a cornerstone in medicinal chemistry, most notably as the core structure of potent antiplatelet agents targeting the P2Y12 receptor. This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on conducting in silico modeling and docking studies of this important heterocyclic system. We will delve into the causality behind experimental choices, from target selection and preparation to the intricacies of molecular docking, molecular dynamics simulations, and binding free energy calculations. This whitepaper aims to serve as a practical, field-proven manual, ensuring scientific integrity and reproducibility in the computational exploration of this compound derivatives for therapeutic applications.
Introduction: The Significance of the this compound Core
The thienopyridine class of compounds has had a profound impact on cardiovascular medicine. Derivatives of the this compound scaffold, such as clopidogrel and prasugrel, are widely prescribed as P2Y12 receptor antagonists to inhibit platelet aggregation in patients with acute coronary syndrome or those undergoing percutaneous coronary intervention.[1][2] The P2Y12 receptor, a G-protein coupled receptor (GPCR), is a key player in the amplification of platelet activation and thrombus formation.[3][4]
Beyond its established role in antithrombotic therapy, the versatility of the thienopyridine scaffold has led to its exploration in other therapeutic areas, including cancer and infectious diseases.[5][6] This chemical moiety's amenability to synthetic modification allows for the generation of diverse libraries of compounds with the potential to interact with a wide range of biological targets. The power of in silico modeling and docking studies lies in the ability to rationally design and screen these derivatives, prioritizing synthetic efforts and accelerating the drug discovery pipeline.
This guide will focus on the P2Y12 receptor as the primary target for this compound, given the wealth of structural and functional data available. The principles and methodologies outlined, however, are broadly applicable to the study of this scaffold against other biological targets.
The Computational Drug Discovery Workflow: A Strategic Overview
A robust in silico drug discovery campaign follows a logical progression of steps, each building upon the last to provide a comprehensive understanding of the ligand-target interactions. Our workflow is designed to ensure scientific rigor and produce reliable, actionable data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docking-based virtual screening of potential human P2Y12 receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Discovery and synthesis of new 6,7-Dihydrothieno[3,2-c]pyridine-based molecules
An In-Depth Technical Guide to the Discovery and Synthesis of Novel 6,7-Dihydrothieno[3,2-c]pyridine-Based Molecules
Prepared by: Gemini, Senior Application Scientist
Abstract
The this compound scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds. Its unique structural and electronic properties make it a valuable template in medicinal chemistry for designing potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the discovery and synthesis of novel molecules based on this core, intended for researchers, chemists, and drug development professionals. We will delve into robust synthetic methodologies, explore key pharmacological applications with a focus on neurodegenerative and psychiatric disorders, and elucidate critical structure-activity relationships. The content herein is grounded in established scientific literature, providing both theoretical understanding and practical, field-proven protocols to empower the next wave of discovery in this promising chemical space.
Introduction: The Thieno[3,2-c]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen- and sulfur-containing rings being particularly prominent.[1] The thieno[3,2-c]pyridine system, a bicyclic heterocycle, is of significant interest as it can be considered a bioisostere of several important pharmacophores, such as isoquinoline or purine, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2]
The partially saturated this compound core offers a three-dimensional structure that can effectively probe the binding pockets of complex biological targets like G-protein coupled receptors (GPCRs) and kinases. Derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, antitumor, and antiplatelet effects.[3][4][5] Notably, this scaffold is central to the development of potent agents targeting the central nervous system (CNS), such as dopamine D3 receptor antagonists and Glycogen Synthase Kinase 3β (GSK-3β) inhibitors.[6][7][8] This versatility underscores the scaffold's importance as a "privileged" structure in modern drug discovery.
Synthetic Strategies: Building the this compound Core
The construction of the thieno[3,2-c]pyridine skeleton can be achieved through several synthetic routes. The choice of a specific pathway is often dictated by the desired substitution pattern and the availability of starting materials. A common and robust strategy involves the initial construction of the saturated heterocyclic core, followed by functionalization and, if required, aromatization.
Foundational Synthesis via Pictet-Spengler Reaction
A cornerstone in the synthesis of tetrahydroisoquinoline-like systems, the Pictet-Spengler reaction is readily adaptable for creating the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.[9] This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.
-
Expertise & Causality: The starting material, 2-(thiophen-3-yl)ethanamine, is chosen because the thiophene ring possesses sufficient nucleophilicity to participate in the intramolecular electrophilic aromatic substitution required for cyclization. The use of a simple aldehyde like formaldehyde (often in the form of paraformaldehyde for easier handling) provides the unsubstituted saturated core, which is a versatile starting point for further derivatization.
General Synthetic Workflow for Functionalized Derivatives
Many therapeutic applications require a functionalized thienopyridine ring, often chlorinated, to serve as a handle for further diversification via cross-coupling reactions. The following workflow illustrates a typical multi-step synthesis to produce such a key intermediate.[9]
Caption: General synthetic workflow for 6-chlorothieno[3,2-c]pyridine.
Detailed Experimental Protocol: Synthesis of 6-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This protocol details the conversion of the lactam (pyridinone) intermediate to the versatile chloro-derivative, a critical step for enabling further diversification.[9]
Objective: To synthesize 6-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine from 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-6-one.
Materials:
-
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-6-one (1.0 eq)
-
Anhydrous Toluene
-
N,N-dimethylaniline (1.2 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Ice bath
-
Standard reflux apparatus with inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Vessel Preparation: Ensure a round-bottom flask is flame-dried and maintained under an inert atmosphere to prevent moisture, which can quench the phosphorus oxychloride.
-
Reagent Suspension: Suspend 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-6-one (1.0 eq) in anhydrous toluene.
-
Base Addition: Add N,N-dimethylaniline (1.2 eq) to the suspension. The base serves to neutralize the HCl generated during the reaction.
-
Chlorination: Cool the reaction mixture to 0 °C using an ice bath. Carefully add phosphorus oxychloride (3.0 eq) dropwise. Trustworthiness Note: This addition is exothermic and releases HCl gas; it must be performed slowly in a well-ventilated fume hood.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over crushed ice to quench the excess POCl₃. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the desired 6-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Pharmacological Significance and Key Biological Targets
The therapeutic potential of this compound derivatives is vast. Below, we focus on two of the most actively pursued areas in CNS drug discovery.
Targeting the Central Nervous System: Dopamine D₃ Receptor Antagonism
The dopamine D₃ receptor is a compelling target for treating a range of psychiatric and neurological disorders, including substance use disorder and psychosis.[7][10] Unlike the closely related D₂ receptor, whose antagonism is associated with significant side effects (e.g., extrapyramidal symptoms), the D₃ receptor is more selectively expressed in brain regions associated with cognition, emotion, and reward.
-
Expertise & Causality: The goal is to design antagonists with high selectivity for D₃ over D₂. The thieno[3,2-c]pyridine scaffold has proven to be an excellent template for achieving this.[11] Structural modifications, particularly in the linker and amine regions appended to the core, can dramatically influence this selectivity profile, sometimes achieving over 2000-fold preference for D₃.[8][11][12] This high selectivity is crucial for developing therapeutics with an improved safety margin.
Neurodegenerative Disorders: GSK-3β Inhibition for Alzheimer's Disease
Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease (AD). It is responsible for the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[6][13][14]
-
Mechanism of Action: By inhibiting GSK-3β, molecules based on the thieno[3,2-c]pyridine core can prevent tau hyperphosphorylation.[6][14] This action helps maintain microtubule stability and neuronal integrity. Furthermore, potent derivatives have been shown to up-regulate neurogenesis-related markers and promote neurite outgrowth in cellular models, suggesting a potential for disease modification beyond simple symptomatic relief.[6][14]
Caption: Role of GSK-3β in Tau pathology and its inhibition.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.
Key Structural Modifications and Their Impact
-
Substitution on the Pyridine Nitrogen (Position 5): This position is a primary point for diversification. Attaching various side chains, often containing amine or amide functionalities, is a common strategy to engage with specific residues in the target's binding site. For example, in GSK-3β inhibitors, specific acyl groups at this position are critical for activity.[13]
-
Substitution on the Thiophene Ring: Modifications at positions 2 and 3 of the thiophene ring can influence lipophilicity and interactions with the target protein. For antiviral agents targeting HCMV polymerase, an aryl-hydroxyethylamine sidechain was found to be critical, with its conformation being key to potency.[15]
-
Aromatization of the Pyridine Ring: A fully aromatized thieno[3,2-c]pyridine ring system can alter the molecule's geometry and electronic properties, which can be beneficial for certain targets. For instance, some antipsychotic agents are based on the fully aromatic core.[16]
Data Summary of Representative Derivatives
The following table summarizes the biological activity of selected compounds from the literature, illustrating the scaffold's potential.
| Compound Class | Target | Representative Compound | Activity | Reference |
| Thieno[3,2-c]pyrazol-3-amine | GSK-3β | Compound 16b | IC₅₀ = 3.1 nM | [6][14] |
| 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine | HCMV DNA Polymerase | N/A | Potent inhibition | [15] |
| Arylpiperazine-thieno[3,2-c]pyridine | 5-HT₁ & 5-HT₂ Receptors | Compound 22 | Potent affinity | [16] |
| Thieno[3,2-c]pyridine Derivative | Dopamine D₃ Receptor | PF-4363467 | Kᵢ = 3.1 nM | [10] |
Future Perspectives and Conclusion
The this compound core remains a highly fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and proven success in modulating challenging biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on:
-
Expanding Chemical Diversity: Utilizing modern synthetic methods, such as C-H activation and flow chemistry, to rapidly generate diverse libraries for high-throughput screening.
-
Multi-Target Ligands: Designing molecules that can simultaneously modulate multiple targets relevant to complex diseases like Alzheimer's (e.g., inhibiting both GSK-3β and BACE1).
-
Target Identification: Employing chemoproteomics and other advanced techniques to identify novel cellular targets for existing bioactive thienopyridine derivatives.[5]
References
-
ResearchGate. Synthesis of 6,7‐dihydrothieno[3,2‐c]pyridin‐4(5H)‐ones 6 a,b. Available at: [Link]
-
ResearchGate. Scheme 1. Synthesis of thieno[3,2-c]pyrazol-3-amine derivatives... Available at: [Link]
-
Taylor & Francis Online. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Available at: [Link]
-
Europe PMC. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Available at: [Link]
-
ResearchGate. Synthesis, spectral investigation and biological evaluation of novel noncytotoxic tetrahydrothieno[3,2-c]pyridine hydrazide derivatives | Request PDF. Available at: [Link]
-
PubMed Central (PMC). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Available at: [Link]
- Google Patents. EP3212637A1 - Dopamine d3 receptor antagonists compounds.
-
PubChem. This compound | C7H7NS | CID 13586615. Available at: [Link]
-
ResearchGate. (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. Available at: [Link]
-
PubMed. Novel, Selective, and Developable Dopamine D 3 Antagonists With a Modified "Amino" Region. Available at: [Link]
-
PubMed. 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: Synthesis and Biological Activity of a New Class of Highly Potent Inhibitors of Human Cytomegalovirus DNA Polymerase. Available at: [Link]
-
PubMed. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Available at: [Link]
-
PubMed Central (PMC). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Available at: [Link]
-
MDPI. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Available at: [Link]
-
PubMed. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. Available at: [Link]
-
Grantome. Novel Dopamine D3 Receptor Ligands. Available at: [Link]
-
Veeprho. This compound | CAS 107112-93-6. Available at: [Link]
-
Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. EP3212637A1 - Dopamine d3 receptor antagonists compounds - Google Patents [patents.google.com]
- 8. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel, Selective, and Developable Dopamine D3 Antagonists with a Modified "Amino" Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Dopamine D3 Receptor Ligands - Amy Newman [grantome.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of Novel 6,7-Dihydrothieno[3,2-c]pyridine Derivatives
Foreword: The Significance of the Thienopyridine Scaffold
The 6,7-dihydrothieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, most notably forming the backbone of potent antiplatelet agents like Clopidogrel.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of new therapeutic agents. The precise characterization and unambiguous structural determination of novel analogues are paramount, as subtle changes in substitution or stereochemistry can profoundly impact biological activity and safety profiles.
The Cornerstone of Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework.[3][4] For the this compound system, a multi-dimensional approach is essential to assemble the structural puzzle.
Foundational 1D NMR: ¹H and ¹³C Spectra
The initial step involves acquiring standard ¹H and ¹³C NMR spectra. These experiments provide a census of the protons and carbons in the molecule and offer initial clues based on chemical shifts, multiplicities, and integrations.
-
¹H NMR: Protons on the thiophene ring typically appear in the aromatic region (δ 6.5-7.5 ppm), while the protons of the dihydropyridine ring are found in the aliphatic region (δ 2.5-4.5 ppm). The specific chemical shifts are highly sensitive to the nature and position of substituents.
-
¹³C NMR: This spectrum reveals the total number of unique carbon atoms. The quaternary carbons at the ring junction are particularly diagnostic and often require more advanced techniques for assignment.
Table 1: Typical NMR Chemical Shift Ranges for the Unsubstituted this compound Core
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Thiophene H | ~6.8 - 7.2 | ~120 - 135 | Two distinct signals for the two aromatic protons. |
| Dihydropyridine CH₂ | ~2.8 - 4.0 | ~25 - 50 | Methylene groups often appear as triplets or complex multiplets. |
| Ring Junction C | N/A | ~130 - 150 | Quaternary carbons, key markers for HMBC analysis. |
Note: Data are approximate and can vary significantly with substitution and solvent.
Unveiling Connectivity: 2D NMR Experiments
Two-dimensional NMR is non-negotiable for de novo structure elucidation. It transforms the 1D data into a connectivity map.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing the spin systems within the dihydropyridine ring and confirming the relationship between the two thiophene protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It provides an unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for this scaffold. It reveals correlations between protons and carbons over 2-3 bonds. This is the key to connecting the puzzle pieces: linking substituents to the core, confirming the fusion of the thiophene and pyridine rings, and assigning quaternary carbons. For instance, observing a correlation from a dihydropyridine methylene proton to a thiophene ring junction carbon provides definitive proof of the bicyclic structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent choice does not obscure key signals.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with sufficient signal-to-noise.
-
Acquire a broadband proton-decoupled ¹³C spectrum. An APT or DEPT-135 experiment can be run concurrently to differentiate between CH, CH₂, and CH₃ groups.
-
Acquire standard gradient-selected (gs) COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment's long-range coupling delay (typically ~8 Hz) to highlight key multi-bond correlations.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the data synergistically, starting with the HSQC to assign protonated carbons, using COSY to map out proton networks, and finally employing HMBC to assemble the complete molecular skeleton.
Visualization: Key HMBC Correlations
The following diagram illustrates the critical HMBC correlations that would be used to confirm the core structure of a hypothetical N-acylated derivative.
Caption: HMBC correlations confirm ring fusion and substituent placement.
Determining Mass and Formula: High-Resolution Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a novel compound.[3]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer are critical. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This serves as a vital cross-validation for the NMR data; the proposed structure must match the molecular formula derived from HRMS.
-
Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments can provide structural information that corroborates the proposed connectivity. For thienopyridines, characteristic fragmentation patterns often involve cleavage alpha to the nitrogen atom in the dihydropyridine ring or fragmentation of the thiophene ring.[5][6]
Table 2: Common Fragmentation Pathways for Thienopyridine Derivatives
| Fragmentation Type | Description | Significance |
| α-Cleavage | Loss of a radical adjacent to the nitrogen atom. | Confirms the presence and nature of substituents on the dihydropyridine ring. |
| Retro-Diels-Alder | Cycloreversion of the dihydropyridine ring. | Can provide evidence for the core bicyclic system. |
| Thiophene Ring Rupture | Loss of fragments like C₂H₂S or SH.[5] | Characteristic of the thiophene moiety. |
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to promote protonation ([M+H]⁺).
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a relevant m/z range. Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Formula Determination: Use the instrument's software to calculate the molecular formula for the observed accurate mass of the [M+H]⁺ ion, constraining the search to expected elements (C, H, N, S, O, etc.).
The Gold Standard: Single-Crystal X-ray Crystallography
When a novel derivative can be grown as a high-quality single crystal, X-ray crystallography provides the ultimate, unambiguous proof of structure.[7] It generates a three-dimensional model of the molecule, confirming absolute connectivity, configuration, and conformation in the solid state.
While NMR and MS build a compelling case, crystallography provides irrefutable evidence that validates the entire spectroscopic analysis. It is particularly crucial when dealing with complex stereochemistry or unexpected reaction outcomes. The primary limitation is the requirement of obtaining diffraction-quality crystals, which can be a significant challenge.[8]
An Integrated Elucidation Strategy
The power of this approach lies not in any single technique, but in their logical and synergistic integration. Each piece of data must be consistent with the others, forming a self-validating system.
Visualization: The Elucidation Workflow
This diagram outlines the logical flow of experiments and decision points in the structure elucidation process.
Caption: A logic-driven workflow for unambiguous structure determination.
Conclusion
The structural elucidation of novel this compound derivatives is a multi-faceted process that demands more than rote data collection. It requires an expert, integrated approach where each analytical technique provides a piece of a larger puzzle. By combining the detailed connectivity information from multi-dimensional NMR with the definitive molecular formula from HRMS, and validating with X-ray crystallography whenever possible, researchers can establish the structure of new chemical entities with the highest degree of scientific confidence. This rigorous, self-validating methodology is the bedrock of successful drug discovery and development.
References
- Spectroscopic analysis (NMR, IR, Mass Spec) of substituted thienopyrimidines. Benchchem.
- Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings.
- This compound | C7H7NS | CID 13586615. PubChem.
- 2D 1H and 13C NMR conformational studies of thienopyridines and carboline biarylic compounds. PubMed.
- Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI.
- Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. PMC - NIH.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden]amines. Arkivoc.
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.
- This compound | CAS 107112-93-6. Veeprho.
- Mass Spectrometry: Fragmentation. University of California, Irvine.
- Mass spectral fragmentation pattern of 2,2′‐bipyridyls. Part VI. 2,2′‐ thiodipyridine. Journal of Heterocyclic Chemistry.
- The crystal structure of 7-hydroxy-6-methyl-7,6-borazarothieno(3,2-c)pyridine, c6h7n2bso. SciSpace.
- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed.
- Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. ResearchGate.
- X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. OUCI.
Sources
- 1. veeprho.com [veeprho.com]
- 2. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. futurity-proceedings.com [futurity-proceedings.com]
- 5. article.sapub.org [article.sapub.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 8. scispace.com [scispace.com]
Preliminary Cytotoxicity Screening of Thieno[3,2-c]pyridine Compounds: An In-depth Technical Guide
Introduction: The Emerging Potential of the Thieno[3,2-c]pyridine Scaffold in Oncology
The landscape of cancer drug discovery is characterized by an incessant search for novel molecular scaffolds that can yield potent and selective therapeutic agents. Among the heterocyclic compounds, thienopyridines have garnered significant attention due to their diverse biological activities. While isomers such as thieno[2,3-b]pyridine and thieno[3,2-d]pyrimidine have been more extensively studied for their anticancer properties, the thieno[3,2-c]pyridine core represents a promising, yet less explored, chemical space.[1][2][3]
The thieno[3,2-c]pyridine structure is a bioisostere of quinoline, a well-known privileged scaffold in medicinal chemistry. This bioisosteric relationship suggests that thieno[3,2-c]pyridines may interact with biological targets in a similar manner to established quinoline-based drugs, while potentially offering altered physicochemical properties, metabolic stability, and intellectual property landscapes.[4][5][6][7][8] Indeed, research into this specific scaffold has revealed its potential as a modulator of key pathways in oncology. For instance, derivatives of thieno[3,2-c]pyridine have been investigated as inhibitors of crucial protein kinases, including Aurora-kinases, Vascular Endothelial Growth Factor Receptors (VEGFR), and Platelet-Derived Growth Factor Receptors (PDGFR), all of which are pivotal in tumor growth and angiogenesis. Furthermore, their role as potassium channel inhibitors and antagonists of the Smoothened (Smo) receptor in the Hedgehog signaling pathway underscores their potential as anticancer agents.[9][10][11][12]
Given this therapeutic potential, the initial step in the preclinical evaluation of novel thieno[3,2-c]pyridine derivatives is a robust and reliable assessment of their cytotoxic effects. This guide provides a comprehensive framework for conducting preliminary cytotoxicity screening, focusing on the underlying principles, detailed experimental protocols, and data interpretation. Our approach emphasizes scientific integrity and a logical workflow to ensure the generation of high-quality, reproducible data that can confidently guide further drug development efforts.
Part 1: Foundational Strategy - The Rationale for a Multi-Assay Approach
A single cytotoxicity assay provides a limited perspective on a compound's effect on cancer cells. To build a comprehensive and trustworthy preliminary assessment, a multi-assay strategy is paramount. This approach allows for the interrogation of different cellular processes, thereby minimizing the risk of false-positive or false-negative results that can arise from assay-specific artifacts. We will focus on a triad of well-established assays that measure distinct cellular health indicators:
-
Metabolic Activity: Assays like MTT and alamarBlue® measure the reductive capacity of viable cells, providing an indication of overall metabolic function.
-
Cell Proliferation: These assays also serve as a surrogate for cell proliferation, as a decrease in metabolic activity often correlates with an inhibition of cell growth.
-
Membrane Integrity: The Lactate Dehydrogenase (LDH) assay quantifies the release of a cytosolic enzyme into the culture medium, a hallmark of compromised cell membrane integrity and cell death.
By employing this tripartite strategy, we can more confidently ascertain whether a thieno[3,2-c]pyridine compound induces a cytostatic (inhibition of proliferation) or cytotoxic (cell death) effect.
Part 2: The Critical Choice - Selecting Appropriate Cancer Cell Lines
The selection of cancer cell lines is a critical determinant of the relevance and translatability of in vitro findings. Human cancer cell lines, while imperfect models, offer invaluable insights into the potential efficacy of new anticancer compounds. However, the unique genotypic and phenotypic characteristics of each cell line profoundly influence its response to therapeutic agents. Therefore, a thoughtful cell line selection strategy is essential for a clinically relevant structure-activity relationship analysis.[9]
For the preliminary screening of a novel compound library like thieno[3,2-c]pyridines, a pragmatic approach involves selecting a small, diverse panel of cell lines representing different cancer types. For instance, a panel could include:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colorectal carcinoma cell line.
-
PC-3: A human prostate adenocarcinoma cell line.
This initial broad screening can help identify if the compounds exhibit selective or broad-spectrum cytotoxicity. If the thieno[3,2-c]pyridine derivatives have been designed with a specific molecular target in mind (e.g., a particular kinase), cell lines with known expression levels or mutations of that target should be included. Publicly available databases such as the NCI-60 Human Tumor Cell Lines Screen and the Cancer Cell Line Encyclopedia can be invaluable resources for selecting the most appropriate cell lines for a given study.[13]
Part 3: Experimental Protocols and Workflows
General Cell Culture and Compound Preparation
Aseptic technique is paramount for all cell culture procedures. All cell lines should be maintained in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells should be in the logarithmic growth phase.
Thieno[3,2-c]pyridine compounds should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
Experimental Workflow Diagram
Caption: High-level experimental workflow for cytotoxicity screening.
MTT Assay: A Measure of Mitochondrial Activity
The MTT assay is a colorimetric method for assessing cell metabolic activity.[10] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan.[3][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the growth medium and add fresh medium containing various concentrations of the thieno[3,2-c]pyridine compounds. Include vehicle-only (DMSO) and medium-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the purple formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[14]
alamarBlue® (Resazurin) Assay: A Fluorescent Indicator of Cell Viability
The alamarBlue® assay is a versatile and non-toxic method for assessing cell viability and proliferation.[1] It utilizes the redox indicator resazurin, a blue and non-fluorescent compound. In metabolically active cells, resazurin is reduced to the highly fluorescent, pink-colored resorufin.[2][15] The intensity of the fluorescence is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
alamarBlue® Addition: Add alamarBlue® reagent to each well, typically at 10% of the culture volume.[2][16]
-
Incubation: Incubate the plates for 1-4 hours at 37°C, protected from direct light.[2][15] Incubation times may need to be optimized for different cell lines.[17]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[16][17] Alternatively, absorbance can be measured at 570 nm and 600 nm.[15]
Lactate Dehydrogenase (LDH) Assay: A Marker of Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[18] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon cell lysis.[18][19] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH.[20][21] The NADH then reduces a tetrazolium salt to a colored formazan product, the amount of which is proportional to the amount of LDH released and, therefore, the extent of cell lysis.[18][20][21]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). It is important to also prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[19]
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of approximately 490 nm.[19]
Part 4: Data Analysis and Interpretation
Calculation of Percentage Cell Viability
For each assay, the raw absorbance or fluorescence data must be processed to determine the percentage of cell viability relative to the untreated control. The following formula is generally used:
% Cell Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] x 100
Where:
-
Absorbance_sample: The absorbance of cells treated with the thieno[3,2-c]pyridine compound.
-
Absorbance_control: The absorbance of untreated (vehicle-only) cells.
-
Absorbance_blank: The absorbance of medium-only wells.
Determination of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. It represents the concentration of a drug that is required to inhibit a biological process by 50%.[8] To determine the IC₅₀ value, a dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration. A non-linear regression analysis, typically a four-parameter logistic function, is then used to fit the data and calculate the IC₅₀.[6]
A lower IC₅₀ value indicates a more potent compound.[8] It is important to note that IC₅₀ values can vary depending on the cell line, exposure time, and assay used.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below:
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| Thieno[3,2-c]pyridine-A | MCF-7 | MTT | 48 | 15.2 ± 1.8 |
| Thieno[3,2-c]pyridine-A | A549 | MTT | 48 | 28.9 ± 3.1 |
| Thieno[3,2-c]pyridine-A | HCT116 | MTT | 48 | 8.7 ± 0.9 |
| Thieno[3,2-c]pyridine-B | MCF-7 | alamarBlue | 48 | 12.5 ± 1.5 |
| Thieno[3,2-c]pyridine-B | A549 | alamarBlue | 48 | 35.1 ± 4.2 |
| Thieno[3,2-c]pyridine-B | HCT116 | alamarBlue | 48 | 6.3 ± 0.7 |
Conclusion
This guide provides a robust framework for the preliminary in vitro cytotoxicity screening of novel thieno[3,2-c]pyridine compounds. By employing a multi-assay approach that interrogates different aspects of cellular health and carefully selecting relevant cancer cell lines, researchers can generate reliable and comprehensive data. The detailed protocols and data analysis guidelines presented herein are designed to ensure scientific rigor and reproducibility. The insights gained from this initial screening are crucial for identifying promising lead compounds and making informed decisions in the subsequent stages of the drug discovery and development pipeline for this exciting class of heterocyclic compounds.
References
-
Abreu, P. M., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(2), 144-153. Available at: [Link]
-
Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Rüb, J., et al. (2020). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. MethodsX, 7, 100822. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Abreu, P. M., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [Link]
-
Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]
-
Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Available at: [Link]
- Google Patents. (n.d.). WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
-
ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Available at: [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Available at: [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Available at: [Link]
-
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
-
Onishi, Y., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 11(4), 2539–2543. Available at: [Link]
Sources
- 1. journals.ut.ac.ir [journals.ut.ac.ir]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. EP2373662A2 - Thieno[3,2-c]pyridine derivatives as kinase inhibitors for use in the treatment of cancer - Google Patents [patents.google.com]
- 10. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. EP2373662B1 - Thieno[3,2-c]pyridine derivatives as kinase inhibitors for use in the treatment of cancer - Google Patents [patents.google.com]
- 12. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 13. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alliedacademies.org [alliedacademies.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigation of the thienopyridine core for medicinal chemistry applications
Introduction: Unveiling the Potential of a Privileged Heterocycle
The thienopyridine scaffold, a bicyclic heterocycle integrating thiophene and pyridine rings, represents a cornerstone in contemporary medicinal chemistry.[1] Its structural and isoelectronic characteristics, bearing resemblance to purine bases, render it a privileged scaffold with the ability to interact with a wide array of biological targets.[1] While renowned for its profound impact on cardiovascular medicine through the development of potent antiplatelet agents, the versatility of the thienopyridine core extends far beyond this single application.[2] Researchers are increasingly exploring its potential in oncology, inflammatory diseases, and infectious diseases, uncovering novel mechanisms of action and promising therapeutic leads.[1][3]
This technical guide provides an in-depth exploration of the thienopyridine core for researchers, scientists, and drug development professionals. Moving beyond a singular focus on its antiplatelet properties, this document will delve into the synthetic strategies to access this versatile scaffold, its diverse structure-activity relationships across various therapeutic areas, and the key experimental protocols for its evaluation.
I. The Architectural Blueprint: Synthesis of the Thienopyridine Core
The strategic construction of the thienopyridine nucleus is paramount to exploring its medicinal potential. Several synthetic routes have been established, with the choice of method often dictated by the desired substitution pattern and isomeric form. There are six possible isomers of thienopyridine, with thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, and thieno[3,2-c]pyridine being the most extensively studied.[1]
The Gewald Reaction: A Cornerstone for Thienopyridine Synthesis
A frequently employed and versatile method for the synthesis of substituted 2-aminothiophenes, key precursors to many thienopyridines, is the Gewald reaction.[4][5] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[4]
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (1.5 eq)
-
Ethanol
Procedure:
-
To a stirred solution of cyclohexanone and ethyl cyanoacetate in ethanol, add morpholine.
-
Add elemental sulfur portion-wise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield the desired 2-aminothiophene derivative.
The resulting 2-aminothiophene can then be subjected to various cyclization strategies to form the fused pyridine ring, leading to the desired thienopyridine scaffold.
Building the Pyridine Ring: Cyclization Strategies
Following the synthesis of the aminothiophene precursor, the subsequent annulation of the pyridine ring is a critical step. Several methods are employed, including the Friedländer annulation and variations thereof.
Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald product) (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.2 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
Dissolve the 2-aminothiophene derivative and the 1,3-dicarbonyl compound in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture and monitor by TLC.
-
After completion, cool the reaction to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the thieno[2,3-b]pyridine derivative.
II. Beyond Antiplatelet Therapy: Expanding the Therapeutic Horizons of Thienopyridines
While the irreversible inhibition of the P2Y12 receptor by thienopyridine derivatives like clopidogrel and prasugrel is their most recognized therapeutic application, the scaffold's potential is far broader.[2] Ongoing research has identified promising activity in several other key therapeutic areas.
Thienopyridines in Oncology
The thienopyridine core has emerged as a valuable scaffold for the development of novel anticancer agents.[6] Derivatives have been shown to inhibit various protein kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Checkpoint Kinase 1 (CHK1).[7]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the thienopyridine ring is critical for anticancer activity. Carboxamide moieties are frequently employed, with variations in the N-substituent significantly impacting potency.[8]
-
Substitution at the 4-position: Introduction of cyclic amino groups at the C4-position has been shown to enhance activity in certain contexts.[9]
-
Isomeric Form: The specific isomer of the thienopyridine core can influence the anticancer profile. For instance, thieno[2,3-c]pyridine derivatives have been explored as Hsp90 inhibitors.[6][10]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Thienopyridine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[11][12]
-
Treat the cells with serial dilutions of the thienopyridine compounds for a specified duration (e.g., 48 or 72 hours).[11][13]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[11][14]
-
Solubilize the formazan crystals by adding DMSO to each well.[12]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[11]
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6i | HSC3 (Head and Neck) | 10.8 | [5][15] |
| 6i | T47D (Breast) | 11.7 | [5][15] |
| 6i | RKO (Colorectal) | 12.4 | [5][15] |
| 17d | MDA-MD-435 (Melanoma) | 0.023 | [8] |
| 17d | MDA-MB-468 (Breast) | 0.046 | [8] |
graph "VEGFR2_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];VEGF [label="VEGF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; PKC [label="PKC"]; Ras [label="Ras"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; Proliferation [label="Cell Proliferation,\nAngiogenesis, Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thienopyridine [label="Thienopyridine\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> Ras [label="Activates"]; PLCg -> PKC; PKC -> Raf; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"]; Thienopyridine -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335"]; }graph "NFkB_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];LPS_TNFa [label="LPS / TNF-α", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor"]; IKK_complex [label="IKK Complex\n(IKKα, IKKβ, NEMO)"]; IkB [label="IκB"]; NFkB [label="NF-κB\n(p50/p65)"]; Nucleus [label="Nucleus", shape=cylinder]; Inflammatory_Genes [label="Inflammatory Gene\nTranscription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thienopyridine [label="Thienopyridine\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
LPS_TNFa -> Receptor; Receptor -> IKK_complex [label="Activates"]; IKK_complex -> IkB [label="Phosphorylates"]; IkB -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Inflammatory_Genes [label="Induces"]; Thienopyridine -> IKK_complex [label="Inhibits IKKβ", style=dashed, color="#EA4335"]; }
Antimicrobial Applications of Thienopyridines
Thienopyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [16][17]Their mechanism of action can involve the disruption of the microbial cytoplasmic membrane or the inhibition of essential enzymes like DNA gyrase. [18][19] Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacterial or fungal strains
-
Thienopyridine test compounds
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the thienopyridine compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 8iii | Candida albicans | 31.25 | [2] |
| 8iii | Candida parapsilosis | 62.5 | [2] |
| 12ii | Staphylococcus aureus | 125 | [2] |
| 12ii | Escherichia coli | 125 | [2] |
III. Conclusion and Future Perspectives
The thienopyridine core has firmly established its significance in medicinal chemistry, extending far beyond its initial success in antiplatelet therapy. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive scaffold for the development of novel therapeutics. The exploration of thienopyridines in oncology, inflammation, and infectious diseases is a rapidly evolving field with immense potential. Future research will likely focus on the development of more selective and potent analogues, the elucidation of novel mechanisms of action, and the advancement of promising candidates into preclinical and clinical development. The continued investigation of this versatile heterocyclic system promises to yield new and effective treatments for a wide range of human diseases.
IV. References
-
Wu, W., et al. (2009). The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters, 19(19), 5675-5678. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(3), 993. [Link]
-
Abdel-gawad, S. M., et al. (2017). Antimicrobial activities and mode of action of the selected novel thienopyrimidines derivatives (compound no.20). Periodicum Biologorum, 119(1), 27-34. [Link]
-
Bousta, D., et al. (2020). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed Research International, 2020, 6492823. [Link]
-
Wu, W., et al. (2009). The discovery of thienopyridine analogues as potent IκB kinase β inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters, 19(19), 5675-5678. [Link]
-
Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Borkar, M., et al. (2023). SAR of thienopyrimidines as VEGFR-2 inhibitors. ResearchGate. [Link]
-
Feeney, M. B., et al. (2013). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 62(1), 5.4.1-5.4.9. [Link]
-
Perin, G., et al. (2022). Methods for the synthesis of thieno[2,3‐b]pyridines. ResearchGate. [Link]
-
Zhao, L., et al. (2010). Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7216-7221. [Link]
-
Cox, L. E., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. European Journal of Medicinal Chemistry, 239, 114532. [Link]
-
Hosseinzadeh, H., & Younesi, H. M. (2002). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 16(7), 643-648. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, Molecular Modelling and Antimicrobial Studies of New Thienopyridine-Based Compounds. ResearchGate. [Link]
-
Kumar, D., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15153-15161. [Link]
-
Shaw, A., et al. (2024). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. [Link]
-
Hay, M. P., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 513-527. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Kovela, S., et al. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules, 24(18), 3247. [Link]
-
Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(3), 993. [Link]
-
ResearchGate. (n.d.). MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. [Link]
-
Dotsenko, V. V., & Krivokolysko, S. G. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. ResearchGate. [Link]
-
Munchhof, M. J., et al. (2004). Thienopyrimidine SAR. ResearchGate. [Link]
-
ResearchGate. (n.d.). Gewald aminothiophene synthesis. [Link]
-
Gmati, S., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24657-24676. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Perry, J. A., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Scientific Reports, 8(1), 16375. [Link]
-
Al-Ghorbani, M., et al. (2022). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. ResearchGate. [Link]
-
Assay Guidance Manual. (2013). Cell Viability Assays. [Link]
-
Castaigne, J. P. (1976). U.S. Patent No. 3,969,358. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (n.d.). Mechanism of action of thienopyridine drugs. [Link]
-
Bailey, A., et al. (2007). Thieno ( 3 , 2-c) pyridine compounds. WIPO Patent Application WO/2007/066127.
-
Baxter, E. W., et al. (2006). Evolution of the Thienopyridine Class of Inhibitors of IκB Kinase-β: Part I: Hit-to-Lead Strategies. Journal of Medicinal Chemistry, 49(12), 3435-3449. [Link]
-
Al-Ostoot, F. H. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Erian, A. W., et al. (2018). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. [Link]
-
van Meerloo, J., et al. (2011). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Ghorab, M. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 26(15), 4453. [Link]
-
ResearchGate. (n.d.). Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. [Link]
-
Al-Dhfyan, A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 633. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(3), 993. [Link]
-
Cox, L. E., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. European Journal of Medicinal Chemistry, 239, 114532. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. [Link]
-
Morgan, D., & Shil, A. (2022). Small Molecule NF-κB Pathway Inhibitors in Clinic. Molecules, 27(19), 6625. [Link]
-
DiDonato, J. A., et al. (2012). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Cancers, 4(3), 804-829. [Link]
-
de Souza, C. M., et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules, 28(15), 5823. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial activities and mode of action of the selected novel thienopyrimidines derivatives (compound no.20) | Periodicum Biologorum [ojs.srce.hr]
Methodological & Application
Application Note & Detailed Protocol for the Synthesis of 6,7-Dihydrothieno[3,2-c]pyridine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Subject: A comprehensive guide to the laboratory-scale synthesis of 6,7-Dihydrothieno[3,2-c]pyridine hydrochloride, a key intermediate in pharmaceutical development. This document provides a detailed, step-by-step protocol, explains the underlying chemical principles, and adheres to the highest standards of scientific integrity and safety.
Introduction and Strategic Overview
This compound and its hydrochloride salt are pivotal heterocyclic scaffolds in medicinal chemistry. Most notably, this compound serves as a critical precursor in the synthesis of Prasugrel, a potent antiplatelet agent.[1] The structural rigidity and specific electronic properties of the thienopyridine core make it a valuable pharmacophore.
This guide details a well-established and scalable synthetic route, proceeding via a Bischler-Napieralski-type cyclization of a formamide precursor. This method is chosen for its reliability and the relatively accessible nature of the starting materials. The overall synthetic strategy is a two-step process:
-
Formylation: Conversion of 2-(2-thienyl)ethylamine to N-[2-(2-thienyl)ethyl]formamide.
-
Cyclization & Dehydration: Intramolecular cyclization of the formamide to yield the target imine, this compound, which is then isolated as its stable hydrochloride salt.
The following diagram illustrates the logical flow of the synthesis process.
Sources
Application Notes and Protocols for High-Throughput Screening of 6,7-Dihydrothieno[3,2-c]pyridine Libraries
Introduction: The Therapeutic Potential of the 6,7-Dihydrothieno[3,2-c]pyridine Scaffold
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several clinically significant drugs.[1][2][3] Its derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[4] A notable example is the antiplatelet agent clopidogrel, which acts as an antagonist of the P2Y12 receptor, a crucial player in platelet activation and aggregation.[1][5] The versatility of this scaffold allows for diverse chemical modifications, making it an attractive starting point for the discovery of novel therapeutics against various biological targets.[4][6][7]
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large and diverse compound libraries against specific biological targets.[8][9] This document provides detailed application notes and protocols for designing and implementing HTS campaigns for this compound libraries, focusing on two major classes of drug targets: G-protein coupled receptors (GPCRs) and enzymes.
Strategic Considerations for HTS Assay Design
The selection of an appropriate HTS assay is paramount for the success of any screening campaign. The choice depends on several factors, including the target class, the nature of the interaction being measured (e.g., binding, inhibition, activation), and the physicochemical properties of the compound library. For this compound libraries, potential liabilities such as intrinsic fluorescence or light absorbance should be considered during assay development to minimize the risk of false positives.
This guide will detail two robust HTS assay formats: a fluorescence polarization assay for a GPCR target and a luminescence-based assay for an enzyme target. These methods are chosen for their high sensitivity, scalability, and proven track record in drug discovery.[10][11][12]
Protocol 1: Fluorescence Polarization (FP) Assay for a GPCR Target
Target: G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that are key targets for a wide array of therapeutics.[10] The this compound scaffold has shown activity against GPCRs like the P2Y12 receptor.[13][14][15][16]
Principle of the Assay: Fluorescence Polarization (FP) is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger molecule, such as a receptor.[10] When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the receptor, its tumbling is restricted, leading to an increase in polarization. Compounds from the library that bind to the receptor will displace the tracer, causing a decrease in polarization, which is the readout for identifying "hits". This technique is particularly well-suited for studying interactions between large proteins and small ligands, making it ideal for GPCR drug discovery.[10]
Experimental Workflow:
Caption: Luminescence-Based Kinase Assay Workflow.
Detailed Protocol:
1. Materials and Reagents:
-
Kinase of interest and its corresponding substrate
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP solution
-
Kinase Assay Buffer
-
This compound library plates (e.g., 10 mM in DMSO)
-
384-well, solid white assay plates
-
Luminometer plate reader
2. Assay Development and Optimization:
-
Enzyme Titration: Determine the optimal enzyme concentration that results in approximately 10-30% ATP consumption.
-
ATP Concentration: Use an ATP concentration at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.
-
Time Course: Determine the optimal reaction time where the reaction is still in the linear range.
3. HTS Procedure:
-
Prepare and dispense the this compound library compounds into the 384-well assay plates as described in the FP assay protocol. Include appropriate controls:
-
Negative Controls (100% Activity): Wells containing only DMSO.
-
Positive Controls (0% Activity): Wells containing a known inhibitor of the kinase.
-
-
Add the enzyme and substrate mix to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plates at room temperature for the predetermined reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence on a plate reader.
4. Data Analysis and Hit Identification:
-
Perform data analysis as described for the FP assay, including Z' factor calculation and normalization to determine percent inhibition.
-
Identify primary hits based on a predefined threshold.
-
Confirm hits through dose-response curves to determine their IC50 values. It is also crucial to perform counter-screens to identify compounds that may interfere with the luciferase enzyme, which can be a source of false positives in luminescence-based assays. [17][18] Table 2: Key Parameters for Luminescence-Based Kinase Assay
| Parameter | Recommended Value | Rationale |
| Assay Volume | 5 - 15 µL | Minimizes reagent consumption. |
| Final DMSO Concentration | < 1% | To avoid assay interference. |
| ATP Concentration | ~ Km | Provides sensitivity to competitive inhibitors. |
| Kinase Reaction Time | 30 - 90 minutes | Ensure the reaction is in the linear phase. |
| Z' Factor | > 0.5 | Indicates a robust and reliable assay. |
Hit Validation and Triage
A critical step following any HTS campaign is the validation and triage of primary hits to eliminate false positives and prioritize the most promising compounds for further development. [19] Hit Confirmation Workflow:
Caption: Hit Validation and Triage Workflow.
Key Steps in Hit Validation:
-
Hit Confirmation: Re-test the primary hits in the same assay, preferably from a freshly sourced compound sample, to confirm their activity.
-
Dose-Response Analysis: Generate dose-response curves to determine the potency (IC50/EC50) of the confirmed hits.
-
Orthogonal Assays: Test the hits in a secondary, mechanistically different assay to confirm their biological activity and rule out technology-specific artifacts.
-
Counter-Screens: Perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).
-
Structure-Activity Relationship (SAR) Analysis: Analyze the SAR of the validated hits to identify promising chemical scaffolds for lead optimization. [19]
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel therapeutics. The successful implementation of HTS campaigns for libraries based on this scaffold requires careful assay design, optimization, and validation. The detailed protocols for fluorescence polarization and luminescence-based assays provided herein offer robust and reliable methods for screening against GPCR and enzyme targets, respectively. By following these guidelines and implementing a rigorous hit validation strategy, researchers can effectively identify and advance promising lead compounds for further drug development.
References
- Vertex AI Search. (n.d.). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art - MDPI.
- BMG LABTECH. (n.d.). AlphaScreen.
- Celtarys. (2025, August 27). Fluorescence Polarization in GPCR Research.
- ACS Publications. (n.d.). Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs).
- National Center for Biotechnology Information. (2022, December 23). Advances in luminescence-based technologies for drug discovery.
- Celtarys Research. (2025, March 4). Advantages of Fluorescent Probes in GPCR Assays.
- National Center for Biotechnology Information. (n.d.). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding.
- National Institutes of Health. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and....
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
- LabLogic Systems. (n.d.). 514-004 AlphaScreen.xlsx.
- Royal Society of Chemistry. (2016). Chapter 6: Understanding Luminescence Based Screens. In Books.
- PubMed. (n.d.). Experimental design and statistical methods for improved hit detection in high-throughput screening.
- Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening with Thienopyridone Derivatives.
- Smolecule. (2024, April 14). Buy this compound | 107112-93-6.
- National Center for Biotechnology Information. (2020, June 17). Inhibitor bias in luciferase-based luminescence assays.
- Danaher Life Sciences. (n.d.). Luminescence Assays: Types, Mechanism & Applications.
- Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data.
- eENZYME LLC. (n.d.). Human P2Y12 (P2RY12) Stable Cell Line for GPCR Assays.
- ResearchGate. (2025, November 11). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening.
- PubChem. (n.d.). This compound | C7H7NS | CID 13586615.
- National Center for Biotechnology Information. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I.
- PubMed. (2019, June 5). Laboratory Monitoring of Platelet P2Y12 Receptor Inhibitors and Reversal of Antiplatelet Agents.
- UChicago Medicine Medical Laboratories. (2025, April 1). P2Y12 Inhibition Assay.
- Assay Genie. (n.d.). High-Throughput Screening Assays.
- Apix-Drive. (2024, September 21). HTS Data Integration.
- National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual.
- PubMed. (2007, July 15). 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: Synthesis and Biological Activity of a New Class of Highly Potent Inhibitors of Human Cytomegalovirus DNA Polymerase.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 107112-93-6 | SCBT.
- Axcelead. (n.d.). Integrated HTS platform for innovative drug discovery.
- Antibodies.com. (n.d.). Human P2Y12 ELISA Kit (A75686).
- ResearchGate. (2019, July 5). (PDF) Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors.
- Biocompare. (n.d.). P2Y12 ELISA Kits.
- PubMed. (2015, June 5). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain.
- University of California Los Angeles. (n.d.). High throughput screening : methods and protocols.
- MDPI. (n.d.). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity.
- iLab Organizer. (n.d.). High-Throughput Screening Core.
- PubMed. (n.d.). Synthesis and thrombolytic activity of new thienopyrimidinone derivatives.
- Thermo Fisher Scientific - US. (n.d.). Pre-Plated High-Throughput Screening Libraries.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C7H7NS | CID 13586615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Buy this compound | 107112-93-6 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and thrombolytic activity of new thienopyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. iLab Organizer :: High-Throughput Screening Core [uic.ilab.agilent.com]
- 10. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 11. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Human P2Y12 (P2RY12) Stable Cell Line for GPCR Assays | eENZYME LLC [eenzyme.com]
- 14. Laboratory Monitoring of Platelet P2Y12 Receptor Inhibitors and Reversal of Antiplatelet Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 16. biocompare.com [biocompare.com]
- 17. books.rsc.org [books.rsc.org]
- 18. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
The Thieno[3,2-c]pyridine Scaffold: A Privileged Structure in Modern Kinase Inhibitor Design
Introduction: In the landscape of contemporary drug discovery, particularly within oncology and inflammatory diseases, the inhibition of protein kinases remains a cornerstone of targeted therapy. The thieno[3,2-c]pyridine heterocycle has emerged as a "privileged scaffold," a molecular framework that demonstrates a remarkable aptitude for binding to the ATP-pocket of various kinases with high affinity and selectivity. This guide provides an in-depth exploration of the 6,7-dihydrothieno[3,2-c]pyridine core and its derivatives, offering a technical narrative on its application in the design of potent kinase inhibitors, complete with detailed experimental protocols for their synthesis and evaluation.
The inherent structural rigidity and rich electronic nature of the thieno[3,2-c]pyridine system provide an excellent foundation for the strategic placement of pharmacophoric elements. This allows for the fine-tuning of interactions with key amino acid residues within the kinase active site, leading to the development of highly specific inhibitors. This document will focus on the application of this scaffold in the development of inhibitors for Aurora kinases, a family of serine/threonine kinases that are critical regulators of mitosis and are frequently overexpressed in human cancers.
The Aurora Kinase Family: A Key Target in Oncology
The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in orchestrating the complex series of events during cell division. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The development of small molecule inhibitors that can selectively target these kinases is an area of intense research.
Caption: Synthetic Workflow for a Thieno[3,2-c]pyrazole Inhibitor.
Step 1: Formation of the Thieno[3,2-c]pyrazole Core
-
Reaction Setup: To a solution of the starting substituted thiophene in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Cyclization: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate intermediate.
Step 2: Acylation of the 3-Amino Group
-
Reaction Setup: Dissolve the 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate intermediate in an anhydrous aprotic solvent (e.g., pyridine or dichloromethane) under an inert atmosphere.
-
Acyl Chloride Addition: Add the desired acyl chloride (e.g., 4-morpholinobenzoyl chloride) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Amide Coupling at the 5-Carboxy Position
-
Saponification: Hydrolyze the ester at the 5-position to the corresponding carboxylic acid using a base such as lithium hydroxide.
-
Amide Coupling: To a solution of the resulting carboxylic acid in a solvent like N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA), followed by the desired amine (e.g., (S)-1-phenyl-2-pyrrolidin-1-ylethanamine).
-
Reaction: Stir the mixture at room temperature until the reaction is complete.
-
Work-up and Purification: Work up the reaction mixture by adding water and extracting with an organic solvent. The final compound is then purified by preparative HPLC to yield the highly pure inhibitor.
Protocol 2: In Vitro Aurora A Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against Aurora A kinase. The ADP-Glo™ Kinase Assay is a common platform for this purpose. [1] Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Test compound (solubilized in DMSO)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add assay buffer, the test compound dilution, and recombinant Aurora A kinase to the wells of the assay plate.
-
Initiate the kinase reaction by adding a mixture of Kemptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 3: Cellular Assay for Aurora B Inhibition
This protocol uses immunofluorescence to assess the inhibition of Aurora B activity in a cellular context by measuring the phosphorylation of its substrate, Histone H3 at Serine 10 (pHH3). [2][3] Materials:
-
Human cancer cell line (e.g., HeLa or HCT116)
-
Cell culture medium and supplements
-
Test compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a defined period (e.g., 24 hours). Include a positive control (e.g., a known Aurora B inhibitor) and a vehicle control (DMSO).
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody against pHH3 (Ser10).
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the intensity of the pHH3 (Ser10) signal within the nucleus of each cell.
-
Determine the concentration-dependent reduction in pHH3 (Ser10) phosphorylation to assess the cellular potency of the inhibitor.
-
Conclusion
The this compound scaffold and its isosteres represent a highly versatile and promising platform for the design of novel kinase inhibitors. The successful development of potent Aurora kinase inhibitors based on the closely related thieno[3,2-c]pyrazole core underscores the potential of this heterocyclic system. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate their own thieno[3,2-c]pyridine-based compounds, facilitating the discovery of next-generation targeted therapeutics. The continued exploration of the chemical space around this privileged scaffold is poised to yield new and effective treatments for a range of human diseases.
References
-
Bindi, S., et al. (2010). Thieno[3,2-c]pyrazoles: A Novel Class of Aurora Inhibitors With Favorable Antitumor Activity. Bioorganic & Medicinal Chemistry, 18(20), 7357-7367. [Link]
-
Bindi, S., et al. (2010). Thieno[3,2-c]pyrazoles: A Novel Class of Aurora Inhibitors With Favorable Antitumor Activity. Request PDF on ResearchGate. [Link]
-
Girdler, F., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. [Link]
-
Hsu, J. H., et al. (2013). Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. Cancer Research, 73(2), 716-724. [Link]
-
Yan, Z., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Bioorganic Chemistry, 128, 106086. [Link]
-
Girdler, F., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PubMed Central. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of thieno[3,2-c]pyrazol-3-amine derivatives... ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. Semantic Scholar. [Link]
Sources
Application Note: A Comprehensive Guide to Evaluating the Antimicrobial Activity of Thienopyridine Derivatives
Introduction
Thienopyridines, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Recent studies have highlighted their potential as a promising scaffold for the development of novel antimicrobial agents, effective against both Gram-positive and Gram-negative bacteria.[4][5] The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of new chemical entities like thienopyridines.[4][6] Their unique structure allows for chemical modifications that can target essential microbial processes, such as DNA replication and cell wall synthesis, making them attractive candidates for a new class of antibacterials.[4][7]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines a systematic, multi-tiered approach to rigorously evaluate the antimicrobial properties of novel thienopyridine compounds. The protocols described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[8][9][10][11] We will progress from initial quantitative screening to determine potency, to advanced assays that characterize the nature of the antimicrobial activity and provide insights into the mechanism of action.
Part 1: Primary Quantitative Screening: Minimum Inhibitory Concentration (MIC)
The foundational step in assessing a compound's antimicrobial potential is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13] The broth microdilution method is the gold standard for determining MIC values due to its quantitative nature, reproducibility, and suitability for high-throughput screening of numerous compounds.[12][14][15]
Causality Behind Experimental Choices:
-
Why Broth Microdilution? Unlike diffusion-based methods, it provides a precise numerical value (e.g., in µg/mL), which is essential for comparing the potency of different derivatives and for subsequent structure-activity relationship (SAR) studies.[16]
-
Why Mueller-Hinton Broth (MHB)? Cation-adjusted MHB is the standard medium recommended by CLSI and EUCAST for routine susceptibility testing of non-fastidious aerobic bacteria.[11][17] Its composition is well-defined, has low levels of inhibitors (like sulfonamides and trimethoprim), supports the growth of most pathogens, and ensures batch-to-batch consistency, which is critical for reproducible MIC results.[17]
-
Why Standardize the Inoculum? The final bacterial concentration directly impacts the MIC value. A standardized inoculum, typically adjusted to a 0.5 McFarland standard, ensures that the test is initiated with a consistent number of bacteria (approximately 1-2 x 10⁸ CFU/mL before final dilution), making results comparable across experiments and laboratories.[17][18]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Thienopyridine Dilutions: a. Prepare a stock solution of the thienopyridine compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.[13] This is typically done in a separate 96-well "mother" plate.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[18] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] A spectrophotometer can be used for verification (absorbance at 625 nm of 0.08 to 0.13).[13] c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
Plate Inoculation: a. Using a multichannel pipette, transfer 100 µL of the appropriate thienopyridine dilution from the "mother" plate to the corresponding wells of a sterile 96-well microtiter plate. b. Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized bacterial suspension to each well (typically columns 1-11), resulting in a final volume of 200 µL.[14]
-
Controls (Essential for Validation): a. Growth Control: (Column 11) 100 µL CAMHB + 100 µL inoculum. This well should show distinct turbidity.[13] b. Sterility Control: (Column 12) 200 µL CAMHB only. This well should remain clear.[13] c. Positive Control: A known antibiotic with expected activity against the test strain should be run in parallel to validate the assay.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[13]
-
Interpretation: a. The MIC is recorded as the lowest concentration of the thienopyridine compound that completely inhibits visible growth of the organism.[13] This can be assessed visually or with a plate reader.
Part 2: Alternative Primary Screening: Disk Diffusion Assay
For a rapid, qualitative assessment of a thienopyridine's spectrum of activity against a panel of different microorganisms, the Kirby-Bauer disk diffusion method is a cost-effective and widely used technique.[19][20][21]
Causality Behind Experimental Choices:
-
Why Disk Diffusion? It allows for simultaneous testing of a single compound against multiple organisms or multiple compounds against a single organism on one plate, making it an excellent screening tool.[22] The presence and size of a zone of inhibition give a clear visual indication of activity.
-
Why Mueller-Hinton Agar (MHA)? As with the broth method, MHA is the standardized medium.[21] Its agar depth (4.0 ± 0.5 mm) is critical, as it directly affects the rate of drug diffusion and thus the resulting zone size.
Experimental Workflow: Kirby-Bauer Disk Diffusion
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Protocol: Disk Diffusion Assay
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.[20]
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Rotate the swab against the inside of the tube above the liquid level to remove excess fluid. c. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure a uniform lawn of growth.[22] d. Allow the plate to dry for 5-15 minutes before applying disks.[17]
-
Disk Application: a. Prepare sterile filter paper disks impregnated with a known concentration of the thienopyridine compound. b. Using sterile forceps or a disk dispenser, place the disks onto the inoculated agar surface.[22] c. Ensure disks are placed at least 24 mm apart from center to center and gently press down to ensure complete contact with the agar.[17]
-
Incubation: a. Following the "15-15-15 minute rule," place plates in the incubator within 15 minutes of disk application.[18] b. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: a. After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm). b. The zone size correlates with the susceptibility of the organism to the compound. While CLSI provides interpretive criteria for clinical antibiotics, for novel compounds, the zone diameter is used as a comparative measure of activity.
Part 3: Characterizing Antimicrobial Effect: Bactericidal vs. Bacteriostatic
Once a thienopyridine demonstrates inhibitory activity (a low MIC), the next critical step is to determine whether it kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is a logical extension of the MIC assay and is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log₁₀) reduction in the initial bacterial inoculum.[23]
Protocol:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well of the microdilution plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spread each aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the thienopyridine that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1x10⁵ CFU/well, ≤10 colonies should grow on the plate).
Time-Kill Kinetic Assay
A time-kill assay provides a dynamic picture of the antimicrobial effect over time, offering more detailed information than a static MBC endpoint.[16] It is invaluable for understanding the rate of killing and whether the effect is concentration-dependent.[16][23]
Causality Behind Experimental Choices:
-
Why a Dynamic Assay? It reveals the rate of bacterial killing, which is a crucial parameter for predicting in vivo efficacy. A rapid bactericidal effect is often a desirable characteristic for treating acute, severe infections.
-
Why Multiple Concentrations? Testing at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) helps determine if the killing effect is enhanced by higher drug concentrations (concentration-dependent) or if the effect is maximized as long as the concentration is above the MIC (time-dependent).[16]
-
Why a 3-log₁₀ Reduction? This is the standard definition of bactericidal activity, representing the killing of 99.9% of the initial bacterial population.[23][24]
Experimental Workflow: Time-Kill Kinetics
Caption: Workflow for a time-kill kinetic study.
Protocol: Time-Kill Assay
-
Setup: Prepare flasks containing CAMHB with the thienopyridine compound at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free growth control flask.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[23]
-
Enumeration: Perform serial dilutions of each aliquot in a neutralizing buffer or sterile saline. Plate the dilutions onto antibiotic-free agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.[23] A bacteriostatic effect is generally observed as a <3-log₁₀ reduction.
Part 4: Investigating the Mechanism of Action (MoA)
Identifying the molecular target of a novel antimicrobial is a complex but crucial phase of drug development.[25] Once a thienopyridine is confirmed to have potent bactericidal activity, preliminary experiments can help narrow down the general cellular process it disrupts.
Conceptual Workflow: MoA Investigation
Caption: Conceptual workflow for investigating the mechanism of action.
Approaches for MoA Elucidation:
-
Macromolecular Synthesis Assays: This classic method determines which major biosynthetic pathway is inhibited.[25] It involves treating bacterial cells with the thienopyridine and measuring the incorporation of specific radiolabeled precursors over time:
-
DNA Synthesis: [³H]thymidine
-
RNA Synthesis: [³H]uridine
-
Protein Synthesis: [³H]leucine
-
Cell Wall (Peptidoglycan) Synthesis: [¹⁴C]N-acetylglucosamine A rapid cessation in the incorporation of a specific precursor suggests that its corresponding pathway is the primary target.
-
-
Membrane Integrity Assays: Simple assays using fluorescent dyes like propidium iodide (which only enters cells with compromised membranes) can quickly determine if the thienopyridine acts by disrupting the cell membrane.
-
Target Identification: Once a pathway is identified, more advanced techniques can pinpoint the specific molecular target. These include screening for resistant mutants and sequencing their genomes to find mutations in the target gene, or using affinity chromatography to isolate the binding protein.[25] For thienopyrimidines, known targets in other studies have included enzymes involved in DNA replication or cell wall synthesis.[4]
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison of multiple thienopyridine derivatives against a panel of clinically relevant microorganisms.
Table 1: Sample Antimicrobial Activity Data for Thienopyridine Analogs
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| THP-001 | Staphylococcus aureus ATCC 29213 | 2 | 4 | Bactericidal (≤4) |
| Escherichia coli ATCC 25922 | 8 | 16 | Bactericidal (≤4) | |
| THP-002 | Staphylococcus aureus ATCC 29213 | 4 | >64 | Bacteriostatic (>4) |
| Escherichia coli ATCC 25922 | 16 | >64 | Bacteriostatic (>4) | |
| Vancomycin | Staphylococcus aureus ATCC 29213 | 1 | 2 | Bactericidal (≤4) |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.015 | 0.03 | Bactericidal (≤4) |
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
Conclusion
The systematic evaluation of novel thienopyridine compounds, beginning with robust MIC determination and progressing through characterization of bactericidal/bacteriostatic effects and preliminary MoA studies, is essential for identifying promising lead candidates in antimicrobial drug discovery. Adherence to standardized protocols, such as those outlined by CLSI and EUCAST, and the inclusion of proper controls at every stage are paramount for generating reliable, high-quality data. This structured approach enables researchers to make informed decisions, prioritize compounds for further development, and ultimately contribute to the critical effort of combating antimicrobial resistance.
References
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]
-
Khan, M., & Al-Thunibat, O. Y. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Infection and Public Health, 17(5), 713-727. Available from: [Link]
-
Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available from: [Link]
-
Al-Zaydi, K. M., et al. (2013). Synthesis and antimicrobial evaluation of some new thienopyridine, pyrazolopyridine and pyridothienopyrimidine derivatives. Journal of the Chemical Society of Pakistan, 35(4). Available from: [Link]
-
Khan, M., & Al-Thunibat, O. Y. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Available from: [Link]
-
Mercier, E., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Medical Microbiology, 71(11). Available from: [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2009). Convenient Synthesis and Antimicrobial Evaluation of Multicyclic Thienopyridines. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2999-3011. Available from: [Link]
-
El-Gazzar, A. R. B. A., & Hafez, H. N. (2009). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(4), 983-993. Available from: [Link]
-
Ušjak, D., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 15. Available from: [Link]
-
Al–Shara′ey, A. A. A. (2013). Synthesis and Antimicrobial Evaluation of Some New Heterocyclic Compounds From Thienopyridines and Thienopyrimidine Derivative. International Journal of Organic Chemistry, 3(2). Available from: [Link]
-
Attaby, F. A., Elneairy, M. A., & Elsayed, M. S. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. Archives of Pharmacal Research, 22(2), 194-201. Available from: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
-
Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (n.d.). EUCAST. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD. Available from: [Link]
-
Barreteau, H., et al. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection, 67(9), 1961-1964. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 696. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Time Kill Testing. Retrieved from [Link]
-
Fray, M., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(16), 4983. Available from: [Link]
-
Olszak, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available from: [Link]
-
Lehtinen, T. (2020). Validation of high-throughput time-kill assay. University of Helsinki. Available from: [Link]
-
Wang, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 13. Available from: [Link]
-
Khan, A. U., & Singh, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 18-24. Available from: [Link]
-
Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
Patel, J. B., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3). Available from: [Link]
-
Johnson, J. W., & Nolan, E. M. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Biochemistry, 61(9), 749-762. Available from: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Retrieved from [Link]
-
Shysh, F. A., et al. (2022). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Journal of Heterocyclic Chemistry, 59(9), 1547-1558. Available from: [Link]
-
Kamal, A., et al. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 21(17), 5164-5167. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
Ortiz-Rojas, C., & San-Juan, R. (2024). The antibiotic crisis: On the search for novel antibiotics and resistance mechanisms. Microbial Biotechnology, 17(3), e14436. Available from: [Link]
-
Findlay, B., et al. (2021). Novel Targets of Antimicrobial Therapies. Microbiology Spectrum, 9(1). Available from: [Link]
-
University of Zurich. (2019). Antibiotics with novel mechanism of action discovered. ScienceDaily. Retrieved from [Link]
-
Drug Target Review. (2019). Antibiotics with novel mechanism of action discovered. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2015). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 20(7), 12757-12769. Available from: [Link]
-
Liu, M., et al. (2018). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Scientific Reports, 8(1), 1485. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. marz.kau.edu.sa [marz.kau.edu.sa]
- 4. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antibiotic crisis: On the search for novel antibiotics and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ESCMID: EUCAST [escmid.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nih.org.pk [nih.org.pk]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [helda.helsinki.fi]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. asm.org [asm.org]
- 21. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 22. hardydiagnostics.com [hardydiagnostics.com]
- 23. emerypharma.com [emerypharma.com]
- 24. nelsonlabs.com [nelsonlabs.com]
- 25. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Anticancer Properties of 6,7-Dihydrothieno[3,2-c]pyridine Derivatives
Introduction
The thienopyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] While initially recognized for their antiplatelet effects, emerging evidence highlights the potential of thienopyridine derivatives, including the 6,7-dihydrothieno[3,2-c]pyridine core, as a promising class of anticancer agents.[3][4][5][6] Certain derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, acting through mechanisms such as cell cycle arrest and the induction of apoptosis.[4][7] Some have also been identified as inhibitors of crucial oncogenic signaling pathways, including the Hedgehog pathway.[8]
These application notes provide a comprehensive, multi-tiered protocol for researchers, scientists, and drug development professionals to systematically evaluate the anticancer properties of novel this compound derivatives. The described workflow progresses from broad initial cytotoxicity screening to more detailed mechanistic in vitro assays and culminates in preliminary in vivo efficacy assessment, ensuring a rigorous and efficient evaluation of therapeutic potential.
I. Tier 1: Primary In Vitro Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the synthesized this compound derivatives against a panel of human cancer cell lines. This provides a broad overview of their potency and spectrum of activity.
Rationale for Experimental Choices
The selection of a diverse panel of cancer cell lines is crucial to identify compounds with broad-spectrum activity or those with specific efficacy against certain cancer types. The MTT assay is a widely accepted, robust, and cost-effective colorimetric method for assessing cell viability, making it ideal for high-throughput primary screening.[9][10]
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC-3 (prostate), U87-MG (glioblastoma))
-
Appropriate cell culture media (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Test this compound derivatives (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in culture medium. The final concentrations should typically range from 0.01 to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation
Summarize the IC50 values in a clear and structured table for easy comparison of the potency and selectivity of the derivatives.
| Compound | MCF-7 (IC50, µM) | A549 (IC50, µM) | HCT116 (IC50, µM) | PC-3 (IC50, µM) | U87-MG (IC50, µM) |
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | 3.5 ± 0.3 | 12.6 ± 1.1 | 7.9 ± 0.6 |
| Derivative 2 | > 100 | > 100 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.5 ± 0.05 | 1.5 ± 0.2 | 0.9 ± 0.1 |
Note: The data presented above are for illustrative purposes only.
II. Tier 2: Secondary In Vitro Mechanistic Assays
Compounds that exhibit significant cytotoxicity in the primary screen (e.g., IC50 < 10 µM) should be advanced to secondary assays to elucidate their mechanism of action.
Experimental Workflow for Mechanistic Studies
Caption: Tiered approach for mechanistic evaluation of active compounds.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: A common mechanism of action for anticancer drugs is the induction of programmed cell death (apoptosis).[11] The Annexin V/PI assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. PI staining of DNA followed by flow cytometric analysis allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Signaling Pathway Visualization
Caption: Potential mechanisms of action of thienopyridine derivatives.
Protocol 4: Transwell Migration and Invasion Assay
Rationale: The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.[15] The Transwell assay is a widely used method to assess the anti-migratory and anti-invasive potential of drug candidates in vitro.[16][17]
Procedure:
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed serum-starved cancer cells in the upper chamber in serum-free medium containing the test compound.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated/invaded cells on the lower surface with crystal violet.
-
Quantification: Count the stained cells in several random fields under a microscope.
III. Tier 3: In Vivo Efficacy Studies
Promising candidates from in vitro studies should be evaluated in vivo to confirm their anticancer activity and assess their safety profile in a more complex biological system.[18][19]
Rationale for Experimental Choices
Human tumor xenograft models in immunodeficient mice are the most common and well-established preclinical models for evaluating the efficacy of anticancer drugs.[20][21][22] They allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.
Protocol 5: Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a lead this compound derivative.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Cancer cell line that showed high sensitivity in vitro
-
Lead test compound
-
Vehicle control
-
Positive control drug (e.g., paclitaxel, cisplatin)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control, test compound at different doses, positive control). Administer the treatments via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Data Presentation
Present the tumor growth data as a line graph showing the mean tumor volume ± SEM for each treatment group over time.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 150 | - |
| Derivative 1 (10 mg/kg) | 750 ± 80 | 50 |
| Derivative 1 (25 mg/kg) | 400 ± 50 | 73 |
| Positive Control | 300 ± 40 | 80 |
Note: The data presented above are for illustrative purposes only.
Conclusion
This comprehensive, tiered protocol provides a robust framework for the systematic evaluation of the anticancer properties of novel this compound derivatives. By progressing from broad cytotoxicity screening to detailed mechanistic studies and in vivo validation, researchers can efficiently identify and characterize promising lead compounds for further preclinical and clinical development. The causality-driven experimental design and self-validating nature of these protocols ensure the generation of reliable and translatable data, ultimately contributing to the discovery of new and effective cancer therapeutics.
References
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Google Scholar.
- Physiological Assays for Cancer Cell Migration & Invasion. (n.d.). Cell Microsystems.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab.
- Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay. (n.d.). Biology Methods and Protocols | Oxford Academic.
- Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. (n.d.). PMC - NIH.
- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). Benchchem.
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Google Scholar.
- In vivo screening models of anticancer drugs. (n.d.). Tel Aviv University.
- Cytotoxicity Assays. (n.d.). Life Science Applications.
- A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. (n.d.). PMC - NIH.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
- In vitro Cell Migration and Invasion Assays. (n.d.). PMC - NIH.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). PubMed.
- Application Notes and Protocols for In Vitro Evaluation of Anticancer Agent 13. (n.d.). Benchchem.
- (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate.
- Cell migration and invasion assays. (2011). PubMed.
- Transwell Cell Migration and Invasion Assay Guide. (n.d.). Corning.
- In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial. (n.d.). Slideshare.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- How to combine Analysis of Apoptosis and Cell Cycle Analysis using flow cytometry? (2018). Google Scholar.
- Assessing Specificity of Anticancer Drugs In Vitro. (2016). PMC - NIH.
- Analysis of Cell Cycle. (n.d.). Purdue University Cytometry Laboratories.
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube.
- Buy this compound | 107112-93-6. (2024). Smolecule.
- Tools for Assessing Cell Events: Apoptosis, Cell Cycle, and Cell Proliferation. (n.d.). BD Biosciences.
- Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. (2010). PubMed.
- Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. (n.d.). MedChemComm (RSC Publishing).
- Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. (n.d.). Google Scholar.
- Mechanism of action of thienopyridine drugs. (n.d.). ResearchGate.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). NIH.
- Recent updates on thienopyrimidine derivatives as anticancer agents. (2023). ResearchGate.
- Anticancer Functions of Pyridine Heterocycles. (n.d.). OUCI.
- Thienopyridine. (n.d.). Wikipedia.
- Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thienopyridine - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 107112-93-6 [smolecule.com]
- 4. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Functions of Pyridine Heterocycles [ouci.dntb.gov.ua]
- 6. chemijournal.com [chemijournal.com]
- 7. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial | PPTX [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Analysis of Cell Cycle [cyto.purdue.edu]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 18. iv.iiarjournals.org [iv.iiarjournals.org]
- 19. ijpbs.com [ijpbs.com]
- 20. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cris.tau.ac.il [cris.tau.ac.il]
Application Notes & Protocols: 6,7-Dihydrothieno[3,2-c]pyridine as a Versatile Scaffold in Synthetic Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Thienopyridine Core
The fusion of thiophene and pyridine rings creates the thienopyridine scaffold, a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] This structural class is central to numerous pharmacologically active agents due to the unique electronic properties and steric profile conferred by the sulfur and nitrogen heteroatoms.[2][3] The pyridine motif, in particular, can enhance a drug's biochemical potency, improve metabolic stability, and address challenges related to protein binding.[3]
Within this family, 6,7-Dihydrothieno[3,2-c]pyridine (CAS No. 107112-93-6) has emerged as a particularly valuable and versatile building block.[4] Its partially saturated pyridine ring offers distinct reactive handles compared to its fully aromatic counterpart, providing a strategic entry point for diversification and the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of novel chemical entities.
| Compound Identifier | Data |
| IUPAC Name | This compound[4] |
| CAS Number | 107112-93-6[4][5] |
| Molecular Formula | C₇H₇NS[4][5] |
| Molecular Weight | 137.20 g/mol [4][5] |
| Canonical SMILES | C1CN=CC2=C1SC=C2[4] |
Core Reactivity: A Map for Synthetic Strategy
The synthetic utility of this compound stems from three primary reactive zones: the nucleophilic secondary amine, the electron-rich thiophene ring, and the dihydropyridine core, which is amenable to oxidation. Understanding the interplay of these sites is crucial for designing effective synthetic routes.
-
N-Functionalization at Position 5: The secondary amine is a potent nucleophile, serving as the most common site for initial derivatization. It readily undergoes reactions such as alkylation, acylation, arylation, and reductive amination, allowing for the straightforward introduction of diverse side chains.[6][7]
-
C-H Functionalization of the Thiophene Ring: The C-2 and C-3 positions on the thiophene ring are susceptible to electrophilic substitution and modern C-H functionalization strategies.[8][9][10] These reactions enable the introduction of aryl, alkyl, and other functional groups, significantly expanding the accessible chemical space.
-
Oxidation to Aromatic Thienopyridine: The dihydropyridine ring can be dehydrogenated to form the corresponding fully aromatic thienopyridine system.[1] This transformation alters the geometry and electronic properties of the core, providing access to a different class of derivatives.
Caption: Key reaction pathways for this compound.
Experimental Protocols: From Core Synthesis to Advanced Functionalization
The following protocols provide validated, step-by-step methodologies for key transformations. They are designed to be self-validating, incorporating checkpoints for reaction monitoring and purification.
Protocol 1: Synthesis of the Saturated Core via Pictet-Spengler Reaction
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, a precursor to the title compound and a valuable scaffold in its own right, is efficiently synthesized using the Pictet-Spengler reaction.[1][11]
Principle: This reaction involves the acid-catalyzed cyclization of a β-arylethylamine (2-(thiophen-3-yl)ethanamine) with an aldehyde (paraformaldehyde). The resulting iminium ion undergoes intramolecular electrophilic substitution on the electron-rich thiophene ring to form the fused heterocyclic system.
| Materials & Reagents | Supplier | Grade | Notes |
| 2-(Thiophen-3-yl)ethanamine | Commercial | ≥95% | Starting material. |
| Paraformaldehyde | Commercial | Reagent | Source of formaldehyde. |
| Dioxane | Commercial | Anhydrous | Reaction solvent. |
| Hydrochloric Acid (HCl) | Commercial | Concentrated | Catalyst. |
Procedure:
-
To a solution of 2-(thiophen-3-yl)ethanamine (1.0 eq) in anhydrous dioxane, add paraformaldehyde (1.1 eq).[1]
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Reaction Monitoring: Track the consumption of the starting amine using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).
-
Upon completion, cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield pure 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Protocol 2: N-Alkylation of this compound
This protocol details a general method for introducing alkyl substituents onto the nitrogen atom, a foundational step for building diversity.
Principle: The secondary amine is deprotonated by a mild base to generate a more nucleophilic amide anion, which then displaces a halide or other leaving group from the alkylating agent in a classic SN2 reaction.
| Materials & Reagents | Supplier | Grade | Notes |
| This compound | In-house/Commercial | ≥97% | Substrate. |
| Alkyl Halide (R-X) | Commercial | Reagent | e.g., Benzyl bromide, Ethyl iodide. |
| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous | Mild, heterogeneous base. |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous | Polar aprotic solvent. |
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add the desired alkyl halide (1.1 eq) dropwise to the mixture.
-
Heat the reaction to 60-80 °C and stir for 2-12 hours.
-
Reaction Monitoring: Follow the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and then brine to remove residual DMF, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the N-alkylated product.
Protocol 3: Aromatization to 6-Chlorothieno[3,2-c]pyridine
This multi-step workflow demonstrates how the dihydro-scaffold can be converted into a functionalized, aromatic thienopyridine, which is a versatile intermediate for cross-coupling reactions.[1]
Caption: Synthetic workflow for 6-chlorothieno[3,2-c]pyridine.
Part A: Chlorination
-
Suspend 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-6-one (1.0 eq) in anhydrous toluene in a flame-dried flask under an inert atmosphere.[1]
-
Add N,N-dimethylaniline (1.2 eq) followed by the dropwise addition of phosphorus oxychloride (POCl₃) (3.0 eq) at 0 °C.[1]
-
After addition, heat the mixture to reflux (~110 °C) for 3-5 hours, monitoring by TLC.[1]
-
Cool to room temperature and carefully pour the reaction mixture onto crushed ice with vigorous stirring.[1]
-
Neutralize with a solid base (e.g., sodium bicarbonate) and extract with an organic solvent like dichloromethane.
-
Dry the organic phase and concentrate to yield the crude 6-chloro-4,5-dihydrothieno[3,2-c]pyridine, which can be purified or used directly in the next step.[1]
Part B: Dehydrogenation/Aromatization
-
Dissolve the 6-chloro-4,5-dihydrothieno[3,2-c]pyridine (1.0 eq) from the previous step in anhydrous dioxane or toluene.[1]
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) to the solution.[1]
-
Heat the reaction to reflux for 8-12 hours.[1]
-
Monitor the formation of the aromatic product by TLC.
-
Upon completion, cool the mixture and filter to remove the precipitated hydroquinone byproduct.[1]
-
Concentrate the filtrate and purify by column chromatography to yield the final product, 6-chlorothieno[3,2-c]pyridine.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of the this compound scaffold and its oxidized or reduced analogues have demonstrated a wide range of biological activities, making this a highly sought-after core in pharmaceutical research.
| Derivative Class | Biological Target / Activity | Therapeutic Potential | Reference |
| Tetrahydrothieno[3,2-c]pyridines | Smoothened (Smo) Receptor Antagonists | Anticancer (Hedgehog Pathway) | [12] |
| Thieno[2,3-c]pyridines | Hsp90 Inhibitors | Anticancer | [2] |
| Tetrahydrothieno[3,2-c]pyridines | Phenylethanolamine N-methyltransferase (PNMT) Inhibitors | Neurological Disorders | [11] |
| Dihydrotetrazolothienopyridines | Fungicidal Activity | Agrochemicals | [13][14] |
| General Thienopyridines | Multidrug Resistance Modulators, Dopamine D2 Binders | Oncology, Neurology | [8] |
| General Thienopyridines | Antimicrobial Agents | Infectious Diseases | [15] |
The scaffold's ability to present substituents in a well-defined three-dimensional space allows for fine-tuning of interactions with biological targets. For instance, in the development of Smoothened antagonists, the tetrahydrothieno[3,2-c]pyridine core served as a novel scaffold that led to potent inhibition of the Hedgehog signaling pathway, which is implicated in several human cancers.[12] Similarly, related thienopyridine structures have been successfully employed to develop inhibitors of Hsp90, another critical target in oncology.[2]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its defined regions of reactivity—the nucleophilic nitrogen, the functionalizable thiophene ring, and the modifiable dihydropyridine core—provide chemists with a robust platform for generating molecular diversity. The protocols outlined herein offer reliable methods for manipulating this scaffold, enabling the synthesis of complex molecules for applications ranging from materials science to the discovery of new therapeutic agents. As the demand for novel heterocyclic compounds continues to grow, the strategic application of scaffolds like this compound will remain a cornerstone of innovation in chemical science.
References
-
Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. Organic Letters. [Link][8][9]
-
Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C-H Bond Functionalization and Annulation. PubMed. [Link][10]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]
-
Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. Royal Society of Chemistry. [Link][12]
-
Access to functionalized thienopyridines via a reagent-capsule-assisted coupling, thiolation and cyclization cascade sequence. Royal Society of Chemistry. [Link]
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. National Institutes of Health (NIH). [Link][11]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link][13][14]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Institutes of Health (NIH). [Link][2]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link][3]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed. [Link][6]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health (NIH). [Link][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound | C7H7NS | CID 13586615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C-H Bond Functionalization and Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold [mdpi.com]
- 15. Buy this compound | 107112-93-6 [smolecule.com]
Application Notes & Protocols: A Cell-Based Assay Development Cascade for Novel Thienopyridine Compounds
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade for the screening and characterization of novel thienopyridine compounds. Thienopyridines are a critical class of antiplatelet agents, primarily acting as antagonists of the P2Y12 receptor, a key G-protein coupled receptor (GPCR) in platelet activation.[1][2] The following protocols detail a strategic, multi-tiered approach, beginning with high-throughput screening for primary activity and cytotoxicity, followed by specific secondary assays to confirm mechanism of action and target engagement. This guide emphasizes the scientific rationale behind experimental choices and provides detailed, step-by-step methodologies to ensure data integrity and reproducibility.
Introduction: The Rationale for a Tiered Assay Approach
The discovery of novel thienopyridine derivatives requires a systematic evaluation process to identify potent, selective, and non-toxic candidates. A tiered or cascaded assay approach is the most resource-efficient strategy. It allows for the rapid screening of large compound libraries with cost-effective, high-throughput assays first, progressively filtering candidates into more complex, lower-throughput assays that provide deeper mechanistic insights.
This guide is structured to mirror this discovery workflow, providing the foundational protocols to:
-
Triage compounds based on cytotoxicity.
-
Identify primary hits through a functional screen.
-
Confirm direct binding to the P2Y12 target.
-
Characterize downstream signaling effects and off-target liabilities.
The cornerstone of this workflow is the use of engineered mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells, stably expressing the human P2Y12 receptor.[3][4][5] These cell lines provide a consistent and reproducible biological system, overcoming the inherent variability and logistical challenges of using primary platelets for initial screening phases.
The P2Y12 Signaling Pathway: A Primer
The P2Y12 receptor is a Gi-coupled GPCR. Upon binding its endogenous ligand, adenosine diphosphate (ADP), it initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This reduction in cAMP, along with signaling through other pathways, culminates in platelet activation and aggregation. Novel thienopyridine antagonists are designed to block this interaction, thereby maintaining higher levels of cAMP and preventing platelet activation. Understanding this pathway is critical for designing relevant functional assays.
Caption: Simplified P2Y12 signaling pathway in platelets.
Experimental Workflow Overview
The proposed workflow is designed to efficiently identify and validate promising drug candidates. It begins with parallel primary screens for cytotoxicity and functional antagonism, followed by confirmation of on-target activity and deeper mechanistic studies for prioritized hits.
Caption: Tiered experimental workflow for thienopyridine characterization.
Assay Validation and Quality Control
Before initiating a screening campaign, each assay must be validated to ensure it is suitable for its intended purpose.[6] Key performance metrics should be established using control compounds (e.g., a known P2Y12 agonist like 2-MeSADP and a known antagonist like Ticagrelor).
Key Validation Parameters:
| Parameter | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - (3*(σ_pos + σ_neg)) / |μ_pos - μ_neg| | Z' > 0.5 | Measures the statistical separation between positive and negative controls, indicating assay robustness for HTS.[7][8][9] |
| Signal-to-Background (S/B) | μ_pos / μ_neg | > 3 (assay dependent) | Indicates the dynamic range of the assay. A higher ratio provides a clearer window for hit identification.[9] |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Measures the precision and reproducibility of the assay. |
μ = mean; σ = standard deviation; pos = positive control; neg = negative control
Regulatory guidelines, such as ICH Q2(R1), provide a comprehensive framework for the validation of analytical procedures, which should be consulted for late-stage development.[10][11][12][13]
Tier 1: Primary High-Throughput Screening
Tier 1A: Cell Viability & Cytotoxicity Assay (MTT Protocol)
Scientific Rationale: The initial step is to exclude compounds that induce cell death, as cytotoxicity can lead to false positives in subsequent functional assays. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] Live cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[3][11][14] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Plating: Seed HEK293 or a similar metabolically active cell line in a 96-well, flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the novel thienopyridine compounds. Remove the culture medium from the cells and add 100 µL of medium containing the desired compound concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Incubation: Incubate the plate for 24-48 hours (or the desired exposure period) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[3][11]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[3][6]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[3][11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Tier 1B: P2Y12 Functional Antagonist Assay (HTRF cAMP Protocol)
Scientific Rationale: This assay directly measures the functional consequence of P2Y12 receptor modulation. Since P2Y12 is Gi-coupled, its activation by an agonist (like ADP) inhibits adenylyl cyclase, causing a drop in intracellular cAMP. An effective antagonist will block this effect, resulting in a measurable rescue of cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, no-wash immunoassay technology ideal for this purpose.[16][17][18] It relies on a competitive immunoassay between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate.[19] A high level of cellular cAMP leads to a low HTRF signal, and vice versa.
Detailed Protocol:
-
Cell Plating: Plate P2Y12-expressing CHO-K1 or HEK293 cells into a low-volume, 384-well white plate at a density of 2,000-5,000 cells/well in 5 µL of assay buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).[20][21]
-
Compound Addition (Antagonist): Add 5 µL of the novel thienopyridine compounds at various concentrations (or vehicle control) to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add 5 µL of a P2Y12 agonist (e.g., 2-MeSADP) at a pre-determined EC₈₀ concentration. The EC₈₀ concentration is chosen to ensure a robust signal window that is sensitive to inhibition.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.[17]
-
Lysis and Detection: Add 5 µL of the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) in lysis buffer, as per the manufacturer's instructions (e.g., from Revvity).[17][20]
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[17]
-
Plate Reading: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the 665/620 ratio and the Delta F% as per the manufacturer's guidelines.[20] Plot the signal against the antagonist concentration to determine the IC₅₀ (50% inhibitory concentration).
Hypothetical Data Presentation (Tier 1):
| Compound ID | CC₅₀ (µM) [MTT Assay] | IC₅₀ (µM) [cAMP Assay] | Selectivity Index (SI = CC₅₀/IC₅₀) |
| THP-001 | > 50 | 0.15 | > 333 |
| THP-002 | 5.2 | 0.25 | 20.8 |
| THP-003 | > 50 | 12.5 | < 4 |
| THP-004 | 2.1 | 1.9 | 1.1 |
| Ticagrelor | > 50 | 0.18 | > 277 |
Compounds with high potency (low IC₅₀) and low cytotoxicity (high CC₅₀), resulting in a high Selectivity Index, are prioritized for further investigation (e.g., THP-001).
Tier 2: Target Engagement Confirmation (NanoBRET™ Assay)
Scientific Rationale: A positive result in the functional assay indicates that the compound modulates the P2Y12 pathway, but it does not definitively prove direct binding to the receptor. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a biophysical method that quantifies compound binding to a specific protein target within live cells.[22] The assay measures energy transfer between a NanoLuc® luciferase-tagged P2Y12 receptor (the donor) and a cell-permeable fluorescent tracer that reversibly binds to the receptor (the acceptor).[22][23] An unlabeled test compound that engages the target will compete with the tracer, leading to a measurable decrease in the BRET signal.[23]
Detailed Protocol:
-
Cell Preparation: Transfect HEK293 cells to transiently express a P2Y12-NanoLuc® fusion protein. Alternatively, use a stably expressing cell line. Plate the cells in a 96-well white plate.
-
Compound Addition: Add serial dilutions of the hit compounds (e.g., THP-001) to the cells.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer at its pre-determined Kₑₓ concentration.
-
Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) according to the manufacturer's protocol (e.g., from Promega).
-
Plate Reading: Immediately read the plate on a luminometer equipped with two filters to detect donor emission (~450 nm) and acceptor emission (>600 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration to determine the IC₅₀, which reflects the affinity of the compound for the target in a cellular environment.
Tier 3: Apoptosis Induction Assessment
Scientific Rationale: While the MTT assay measures general metabolic activity, it is crucial to specifically investigate whether compounds induce apoptosis (programmed cell death), even at sub-cytotoxic concentrations. This provides a more nuanced view of a compound's safety profile. Caspase-3 and -7 are key executioner caspases that are activated during apoptosis.[19] Assays that measure their activity provide a direct and sensitive readout of apoptosis induction.
Caspase-Glo® 3/7 Assay Protocol
Scientific Rationale: This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for Caspase-3 and -7.[16] Cleavage of the substrate by active caspases releases aminoluciferin, which is then consumed by luciferase to produce a stable, "glow-type" luminescent signal proportional to caspase activity.[16]
Detailed Protocol:
-
Cell Plating and Treatment: Plate cells and treat with compounds for 24-48 hours, as described in the MTT assay protocol (Section 5, Tier 1A).
-
Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.
-
Incubation: Mix the contents by shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against compound concentration. An increase in signal indicates apoptosis induction.
Tier 4: Downstream Signaling Analysis (Western Blot)
Scientific Rationale: For lead candidates, it may be valuable to investigate effects on downstream signaling pathways beyond cAMP, such as the MAPK/ERK and PI3K/Akt pathways, which can also be modulated by GPCR signaling and are critical for cell survival and proliferation. Western blotting allows for the semi-quantitative analysis of the phosphorylation status of key proteins in these cascades, providing insight into potential off-target effects or unexpected mechanisms of action.[24]
Detailed Protocol:
-
Cell Culture and Lysis: Culture P2Y12-HEK293 cells in 6-well plates and treat with the lead compound at various concentrations for a defined period (e.g., 15, 30, 60 minutes). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[5] Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., phospho-ERK1/2, phospho-Akt) and total proteins (e.g., total ERK1/2, total Akt) as well as a loading control (e.g., GAPDH or β-actin).[5]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5] After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein to assess changes in activation status relative to the untreated control.[24]
Conclusion
The cell-based assay cascade presented here provides a robust and logical framework for the discovery and preclinical characterization of novel thienopyridine compounds. By systematically evaluating cytotoxicity, on-target functional activity, direct target engagement, and potential off-target signaling, researchers can efficiently identify lead candidates with a higher probability of success in later stages of drug development. Adherence to rigorous assay validation principles is paramount for generating reliable and reproducible data to support decision-making throughout the discovery process.
References
-
eENZYME LLC. Human P2Y12 (P2RY12) Stable Cell Line for GPCR Assays. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. PDF. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
BMG LABTECH. NanoBRET assay for GPCR ligand binding. Available from: [Link]
-
BioProcess International. Ask the Expert: Critical Steps in Potency Assay Development. Available from: [Link]
-
Molecular Devices. Better metrics for comparing instruments and assays. Available from: [Link]
-
eENZYME LLC. Accelerating Scientific Discovery - P2RY12 Data Sheet. Available from: [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]
-
BMG LABTECH. The Z prime value (Z´). Available from: [Link]
-
Indigo Biosciences. Understanding Assay Performance Metrics. Available from: [Link]
-
National Center for Biotechnology Information. HTS Assay Validation - Assay Guidance Manual. Available from: [Link]
-
Molecular Devices. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Available from: [Link]
-
Stoddart, L.A., et al. An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement. Molecules. 2021. Available from: [Link]
-
ResearchGate. An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement. Available from: [Link]
-
Semantic Scholar. Data Analysis Approaches in High Throughput Screening. Available from: [Link]
-
National Center for Biotechnology Information. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Available from: [Link]
-
YouTube. How to run a cAMP HTRF assay. Available from: [Link]
-
Revvity. HTRF® package insert cAMP HiRange. Available from: [Link]
-
Revvity. cAMP - Guide to optimizing agonists of Gαs. Available from: [Link]
-
DiscoverX. cAMP Hunter™ Human GLP-2 (GLP-2 Receptor) Gs Cell-Based Assay Kit (CHO-K1). Available from: [Link]
-
PubMed. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Available from: [Link]
-
InvivoGen. Human TLR2 reporter HEK293 cells | HEK-Blue hTLR2. Available from: [Link]
-
National Center for Biotechnology Information. Generation of a novel HEK293 luciferase reporter cell line by CRISPR/Cas9-mediated site-specific integration in the genome to explore the transcriptional regulation of the PGRN gene. Available from: [Link]
-
InvivoGen. HEK293 TLR Reporter Cells. Available from: [Link]
-
MDPI. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. Available from: [Link]
Sources
- 1. GPCR Research Solutions [promega.com]
- 2. mdpi.com [mdpi.com]
- 3. Human P2Y12 (P2RY12) Stable Cell Line for GPCR Assays | eENZYME LLC [eenzyme.com]
- 4. eenzyme.com [eenzyme.com]
- 5. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. ICH Official web site : ICH [ich.org]
- 13. starodub.nl [starodub.nl]
- 14. solvias.com [solvias.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. revvity.com [revvity.com]
- 17. m.youtube.com [m.youtube.com]
- 18. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 19. resources.revvity.com [resources.revvity.com]
- 20. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. bioagilytix.com [bioagilytix.com]
Application Notes and Protocols: In Vitro Enzymatic and Functional Assays for Thienopyridine Inhibitors
Introduction: The Challenge of a Prodrug
Thienopyridines, such as clopidogrel and prasugrel, represent a cornerstone of antiplatelet therapy. Their clinical efficacy stems from the irreversible antagonism of the P2Y12 receptor, a key Gi-protein coupled receptor on the platelet surface that plays a pivotal role in adenosine diphosphate (ADP)-induced platelet aggregation.[1][2][3] A critical consideration for the in vitro assessment of these compounds is their nature as prodrugs; they are inactive in their administered form and require metabolic activation, primarily by hepatic cytochrome P450 (CYP) enzymes, to yield the active thiol metabolite that covalently binds to the P2Y12 receptor.[4][5][6]
This inherent characteristic precludes a straightforward enzymatic assay where the parent thienopyridine is directly incubated with the purified P2Y12 receptor. Consequently, a multi-faceted in vitro approach is necessary to fully characterize the inhibitory potential of this class of compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for a suite of in vitro assays designed to assess thienopyridine inhibitors, from their metabolic activation to their functional impact on platelet signaling and aggregation.
The Path to Inhibition: A Multi-Step In Vitro Evaluation
A thorough in vitro evaluation of thienopyridine inhibitors necessitates a series of interconnected assays that mirror the biological cascade from prodrug to active inhibitor and ultimately to the physiological response. This guide is structured to follow this logical progression, providing the scientific rationale and step-by-step protocols for each critical phase of assessment.
Caption: Workflow for the in vitro evaluation of thienopyridine inhibitors.
Phase 1: In Vitro Metabolic Activation of Thienopyridines
The indispensable first step in assessing thienopyridine inhibitors in vitro is the generation of their active metabolites. This is typically achieved by incubating the parent compound with a source of metabolic enzymes, such as human liver microsomes or recombinant human CYP450 enzymes.[7][8][9] Human liver microsomes provide a mixed-enzyme system, offering a more physiologically relevant metabolic profile, while recombinant enzymes (e.g., CYP2C19 and CYP3A4, which are crucial for thienopyridine activation) allow for the precise identification of the metabolic pathways involved.[6][10][11][12]
Protocol 1: Metabolic Activation Using Human Liver Microsomes
This protocol describes the generation of the active metabolite of a thienopyridine using pooled human liver microsomes.
Materials:
-
Thienopyridine compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
100 mM Phosphate buffer, pH 7.4
-
20 mM NADPH solution (freshly prepared in phosphate buffer)
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile)
Procedure:
-
Thaw Microsomes: Thaw the human liver microsomes on ice.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
Phosphate buffer (pH 7.4)
-
Thienopyridine compound (at the desired concentration, typically in a low percentage of organic solvent like DMSO to ensure solubility)
-
Human liver microsomes (final concentration typically 0.5-1.0 mg/mL)
-
-
Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate Reaction: Start the metabolic reaction by adding the 20 mM NADPH solution to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at 37°C with gentle agitation for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated microsomal proteins.
-
Collect Supernatant: Carefully collect the supernatant containing the active metabolite for use in subsequent assays.
Self-Validation and Controls:
-
Negative Control: A reaction mixture without NADPH should be included to demonstrate that metabolite formation is dependent on CYP450 activity.
-
Positive Control: A known substrate for the relevant CYP enzymes can be included to verify the metabolic activity of the microsomes.
-
LC-MS/MS Analysis: The formation of the active metabolite should be confirmed and quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Phase 2: Assessing Target Engagement with Radioligand Binding Assays
Once the active metabolite is generated, its direct interaction with the P2Y12 receptor can be quantified using a radioligand binding assay. This assay is considered the gold standard for determining the affinity of a ligand for its receptor.[2][4] A selective P2Y12 receptor antagonist radioligand, such as [³H]PSB-0413, is commonly used.[13][14]
Protocol 2: P2Y12 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the thienopyridine active metabolite for the P2Y12 receptor using platelet membranes.
Materials:
-
Platelet membranes (prepared from human platelets or from cell lines expressing the human P2Y12 receptor)
-
[³H]PSB-0413 radioligand
-
Active metabolite of the thienopyridine (from Protocol 1)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.5)
-
Non-specific binding competitor (e.g., 1 mM ADP)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare Assay Plate: In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of [³H]PSB-0413 (typically at its Kd value)
-
Increasing concentrations of the thienopyridine active metabolite (or a known P2Y12 antagonist as a positive control).
-
-
Total and Non-specific Binding:
-
For total binding wells, add buffer instead of the competitor.
-
For non-specific binding wells, add a high concentration of a non-labeled competitor (e.g., 1 mM ADP).
-
-
Initiate Binding: Add the platelet membrane preparation (typically 20-50 µg of protein per well) to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Table 1: Representative Reagent Concentrations for Radioligand Binding Assay
| Reagent | Final Concentration | Purpose |
| Platelet Membranes | 20-50 µg protein/well | Source of P2Y12 receptors |
| [³H]PSB-0413 | 3-5 nM (approx. Kd) | Radioligand |
| Thienopyridine Metabolite | 10⁻¹⁰ to 10⁻⁵ M | Test compound |
| ADP | 1 mM | Non-specific binding determination |
Phase 3: Quantifying Functional Inhibition of P2Y12 Signaling
While binding assays confirm target engagement, functional assays are essential to measure the downstream consequences of P2Y12 receptor inhibition. The P2Y12 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15][16] This decrease in cAMP leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), which is a key event in platelet activation.[17][18]
Caption: Simplified P2Y12 signaling pathway and the point of inhibition by thienopyridines.
Protocol 3: VASP Phosphorylation Assay by Flow Cytometry
This assay measures the phosphorylation state of VASP in platelets as a specific biomarker of P2Y12 receptor inhibition.[19][20][21] Prostaglandin E1 (PGE1) is used to stimulate cAMP production and VASP phosphorylation, while ADP is used to activate the P2Y12 receptor and induce VASP dephosphorylation.[22][23][24][25][26] The inhibitory effect of the thienopyridine active metabolite is quantified by its ability to prevent ADP-induced VASP dephosphorylation. Commercial kits are available for this assay.[17]
Materials:
-
Freshly drawn human whole blood collected in citrate anticoagulant
-
Active metabolite of the thienopyridine
-
PGE1 solution
-
ADP solution
-
Fixative solution (e.g., paraformaldehyde)
-
Permeabilization buffer
-
Fluorescently labeled anti-VASP-P (phosphorylated VASP) antibody
-
Flow cytometer
Procedure:
-
Sample Preparation: Aliquot whole blood into separate tubes.
-
Incubation with Inhibitor: Add the thienopyridine active metabolite at various concentrations to the blood samples and incubate.
-
Stimulation:
-
Baseline (PGE1 only): Add PGE1 to a set of tubes to induce maximal VASP phosphorylation.
-
ADP Stimulation (PGE1 + ADP): Add both PGE1 and ADP to another set of tubes.
-
-
Incubation: Incubate all tubes at room temperature for a specified time (e.g., 10 minutes).
-
Fixation and Permeabilization: Fix the cells with a fixative solution, followed by permeabilization to allow antibody access to intracellular proteins.
-
Staining: Add the fluorescently labeled anti-VASP-P antibody and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, gating on the platelet population. Measure the mean fluorescence intensity (MFI) of the VASP-P signal.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the following formula:
-
PRI (%) = [ (MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1 ] x 100
-
A lower PRI indicates greater P2Y12 inhibition.
Protocol 4: cAMP Accumulation Assay
This assay directly measures the intracellular cAMP levels in response to P2Y12 receptor modulation. As P2Y12 is a Gi-coupled receptor, its activation inhibits adenylyl cyclase. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin.[27][28][29] The ability of the thienopyridine active metabolite to counteract the ADP-mediated decrease in forskolin-stimulated cAMP levels is then quantified. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common format for this measurement.[1][30]
Materials:
-
Cells expressing the human P2Y12 receptor (e.g., CHO or HEK293 cells)
-
Active metabolite of the thienopyridine
-
Forskolin
-
ADP
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed the P2Y12-expressing cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add the thienopyridine active metabolite at various concentrations to the cells.
-
Stimulation: Add a mixture of ADP and forskolin to the wells. The concentration of forskolin should be optimized to produce a submaximal stimulation of cAMP.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to lyse the cells and initiate the detection reaction.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced. Calculate the percent inhibition of the ADP-mediated decrease in cAMP levels for each concentration of the active metabolite and determine the IC₅₀.
The Ultimate Test: Platelet Aggregation
Light Transmission Aggregometry (LTA) is the historical gold standard for assessing platelet function and is a crucial assay for evaluating the overall impact of a P2Y12 inhibitor.[31][32][33][34] This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.
Protocol 5: Light Transmission Aggregometry (LTA)
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate
-
Active metabolite of the thienopyridine
-
ADP solution (e.g., 20 µM)
-
Light Transmission Aggregometer
Procedure:
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP. The PPP is used to set the 100% aggregation baseline.
-
Incubation with Inhibitor: Pre-incubate the PRP with the thienopyridine active metabolite at various concentrations for a specified time at 37°C.
-
Baseline and Calibration: Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline. Use a cuvette with PPP to set the 100% aggregation baseline.
-
Induce Aggregation: Add the ADP agonist to the PRP sample in the aggregometer cuvette, which is being stirred at 37°C.
-
Measure Aggregation: Record the change in light transmission over time (typically 5-10 minutes).
-
Data Analysis: Determine the maximal platelet aggregation for each inhibitor concentration. Plot the percent inhibition of aggregation against the logarithm of the inhibitor concentration to determine the IC₅₀.
Table 2: Summary of In Vitro Assays for Thienopyridine Inhibitors
| Assay | Principle | Key Output | Rationale |
| Metabolic Activation | Enzymatic conversion of prodrug to active metabolite using liver microsomes or recombinant CYPs. | Active Metabolite | Essential first step as thienopyridines are prodrugs. |
| Radioligand Binding | Competitive displacement of a radiolabeled antagonist from the P2Y12 receptor. | Ki (Binding Affinity) | Quantifies direct target engagement of the active metabolite. |
| VASP Phosphorylation | Measurement of the phosphorylation state of a downstream signaling protein. | Platelet Reactivity Index (PRI) | Specific and sensitive measure of P2Y12 signaling inhibition. |
| cAMP Accumulation | Quantification of intracellular cAMP levels following Gi-coupled receptor inhibition. | IC₅₀ (Functional Potency) | Directly measures the impact on the primary second messenger of the P2Y12 pathway. |
| Light Transmission Aggregometry (LTA) | Measurement of platelet aggregation in response to an agonist. | IC₅₀ (Aggregation Inhibition) | "Gold standard" functional assay that assesses the ultimate physiological effect. |
Conclusion
The in vitro evaluation of thienopyridine inhibitors requires a thoughtful and methodologically sound approach that accounts for their prodrug nature. A direct enzymatic assay with the parent compound is not feasible. Instead, a comprehensive assessment involves the in vitro generation of the active metabolite, followed by a series of binding and functional assays to characterize its interaction with the P2Y12 receptor and its subsequent effects on platelet signaling and aggregation. By following the detailed protocols and understanding the scientific rationale outlined in this application note, researchers can generate robust and reliable data to advance the development and understanding of this important class of antiplatelet agents.
References
- Journal of Drug Delivery and Therapeutics. (2011).
- PubMed. (n.d.). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance.
- Oxford Academic. (2006).
- Oxford Academic. (n.d.). P2Y12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use.
- ResearchGate. (n.d.).
- Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay.
- The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. PubMed Central. (2023).
- Biocytex. (n.d.). VASP/P2Y12.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. (2017).
- Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). (2019).
- Thoracic Key. (2016).
- PubMed. (1999). Flow cytometry analysis of intracellular VASP phosphorylation for the assessment of activating and inhibitory signal transduction pathways in human platelets--definition and detection of ticlopidine/clopidogrel effects.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Studies of 2-Oxo-clopidogrel Metabolism.
- Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin. PubMed Central. (n.d.).
- Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples. PubMed Central. (2018).
- Revvity. (n.d.). Upstream/ downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays.
- National Cancer Institute. (2016). Analysis of Platelet Aggregation by Light Transmission Aggregometry.
- Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials. NIH. (n.d.).
- Cusabio. (n.d.). Recombinant Human Cytochrome P450 2C19 (CYP2C19).
- PubMed. (2016). Prostaglandin E1 potentiates the effects of P2Y12 blockade on ADP-mediated platelet aggregation in vitro: Insights using short thromboelastography.
- ResearchGate. (n.d.). Bioactivation of clopidogrel by P450s. Clo, clopidogrel; 2oxo,....
- BioIVT. (n.d.). Human Purified CYP Enzymes, Recombinant Cytochrome P450.
- The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics. NIH. (2023).
- Thermo Fisher Scientific. (n.d.).
- Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry.
- ResearchGate. (n.d.). Prostaglandin E1 potentiates the effects of P2Y12 blockade on ADP-mediated platelet aggregation in vitro: Insights using short thromboelastography | Request PDF.
- ClinPGx. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans.
- OriGene Technologies, Inc. (n.d.). Cytochrome p450 2C19 (CYP2C19) (NM_000769) Human Recombinant Protein | TP311377.
- Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCBI. (n.d.).
- ResearchGate. (2024).
- PubMed. (2012). Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin.
- MyBioSource. (n.d.). Cytochrome P450 3A4 (CYP3A4),Yeast Recombinant Protein.
- MDPI. (n.d.). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology.
- INVITROCYP H-Class Human Liver Microsomes. (n.d.).
- The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413. PubMed. (2012).
- ResearchGate. (n.d.). Clopidogrel bioactivation in vitro. (A)
- SciSpace. (n.d.).
- Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for pl
- The Influence of Prostaglandin E1 and Use of Inhibitor Percentage on the Correlation between the Multiplate and VerifyNow in Patients on Dual Antipl
Sources
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Binding of [³H]PSB-0413 to P2Y₁₂ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VASP (phospho Ser238) Cell Based ELISA Kit (A102343) [antibodies.com]
- 4. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.origene.com [cdn.origene.com]
- 7. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. veritastk.co.jp [veritastk.co.jp]
- 10. cusabio.com [cusabio.com]
- 11. bioivt.com [bioivt.com]
- 12. mybiosource.com [mybiosource.com]
- 13. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. HTRF Human and Mouse Phospho-VASP (Ser239) Detection Kit, 96 Assay Points | Revvity [revvity.co.jp]
- 17. biocytex.fr [biocytex.fr]
- 18. Flow Cytometry Analysis of Intracellular VASP Phosphorylation for the Assessment of Activating and Inhibitory Signal Transduction Pathways in Human Platelets | Semantic Scholar [semanticscholar.org]
- 19. Flow cytometry analysis of intracellular VASP phosphorylation for the assessment of activating and inhibitory signal transduction pathways in human platelets--definition and detection of ticlopidine/clopidogrel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prostaglandin E1 potentiates the effects of P2Y12 blockade on ADP-mediated platelet aggregation in vitro: Insights using short thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Influence of Prostaglandin E1 and Use of Inhibitor Percentage on the Correlation between the Multiplate and VerifyNow in Patients on Dual Antiplatelet Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. resources.revvity.com [resources.revvity.com]
- 30. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 31. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 32. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. scispace.com [scispace.com]
Troubleshooting & Optimization
Improving the yield of 6,7-Dihydrothieno[3,2-c]pyridine synthesis reactions
Technical Support Center: Synthesis of 6,7-Dihydrothieno[3,2-c]pyridine
Introduction
Welcome to the technical support center for the synthesis of this compound. This bicyclic heterocyclic compound is a critical structural motif and a key intermediate in the synthesis of important pharmaceutical agents, most notably the antiplatelet drug Prasugrel.[1] Its synthesis, while well-established, presents several challenges that can impact yield, purity, and scalability.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you navigate common hurdles and optimize your synthetic route. We will focus on the prevalent multi-step synthesis starting from a 2-(thienyl)ethylamide precursor, which involves a critical Bischler-Napieralski-type cyclization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely adopted route involves the formation of an N-[2-(2-thienyl)ethyl]formamide intermediate, followed by an acid-catalyzed intramolecular cyclization (a Bischler-Napieralski reaction), and subsequent reduction. This pathway is favored for its use of readily available starting materials.[1][2]
Q2: What is a realistic overall yield to expect for this multi-step synthesis?
Reported overall yields can vary significantly based on the specific reagents, conditions, and purification methods used. Well-optimized lab-scale syntheses can achieve overall yields in the range of 60-75%.[1] However, issues in any single step, particularly the cyclization, can dramatically lower this figure.
Q3: How can I monitor the progress of the key cyclization step?
Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures) to resolve the starting amide from the cyclized product. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for unambiguous identification of the starting material, product, and any major side products.
Q4: Is the starting N-[2-(2-thienyl)ethyl]formamide stable?
The formamide is generally stable under standard storage conditions. However, like many amides, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Ensure it is dry before use in the cyclization step, as water can interfere with the dehydrating agents.
Section 2: Core Synthesis Pathway & Protocol
The following protocol details a standard lab-scale synthesis of this compound.
Overall Synthetic Workflow
Caption: General workflow for the synthesis of the target scaffold.
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
Step 1: Formylation of 2-Thiopheneethanol
-
To a solution of 2-thiopheneethanol (1.0 eq) in a suitable solvent like toluene, add formamide (excess) and a catalytic amount of formic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate to obtain N-[2-(2-thienyl)ethyl]formamide. This intermediate is often used directly in the next step after ensuring it is anhydrous.
Step 2: Bischler-Napieralski Cyclization
-
Warning: This step uses corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a flask charged with phosphorus pentoxide (P₂O₅, ~1.5 eq), carefully add phosphorus oxychloride (POCl₃, ~5-10 vol).
-
Add the N-[2-(2-thienyl)ethyl]formamide (1.0 eq), ensuring the temperature is controlled.
-
Heat the reaction mixture, typically to reflux, for several hours.[1][3] Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction and carefully quench it by slowly pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10, which precipitates the crude imine product or allows for extraction.
Step 3: Reduction to the Tetrahydrothienopyridine
-
Dissolve the crude cyclized intermediate in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄, ~1.5-2.0 eq) portion-wise, maintaining a low temperature.
-
Allow the reaction to stir for 1-2 hours after the addition is complete.
-
Quench the reaction by the careful addition of water or dilute acid.
-
Remove the solvent under reduced pressure, and perform an acid-base extraction to purify the final product, which is often isolated as a hydrochloride salt.[1]
Section 3: Troubleshooting Guide
Problem 1: Low or No Yield in the Cyclization Step (Step 2)
Symptom: TLC or LC-MS analysis shows a high amount of unreacted N-[2-(2-thienyl)ethyl]formamide starting material.
Caption: Troubleshooting flowchart for low cyclization yield.
Potential Causes & Solutions:
-
Insufficiently Potent Dehydrating Agent: POCl₃ alone may not be strong enough for this specific cyclization, which is an electrophilic aromatic substitution on the electron-rich thiophene ring.[4] The combination of P₂O₅ in POCl₃ generates pyrophosphates, which are superior leaving groups and drive the reaction forward more effectively.[3]
-
Solution: Always use a combination of P₂O₅ and POCl₃ for this reaction. Ensure the P₂O₅ is of high quality and has not absorbed atmospheric moisture.
-
-
Inadequate Reaction Temperature or Time: The Bischler-Napieralski reaction requires significant thermal energy to overcome the activation barrier for both the formation of the nitrilium ion intermediate and the subsequent intramolecular cyclization.[4]
-
Solution: Ensure the reaction is heated to a vigorous reflux. If using a high-boiling solvent like xylene or toluene instead of neat POCl₃, ensure the temperature reaches at least 110-140°C. Extend the reaction time and monitor periodically.
-
-
Presence of Moisture: Water will readily react with and consume the dehydrating agents (POCl₃ and P₂O₅), rendering them ineffective for the desired transformation.
-
Solution: Ensure the starting amide is completely dry, for instance, by dissolving it in a solvent like toluene and azeotropically removing water before the reaction. Use freshly opened or properly stored POCl₃. All glassware should be oven or flame-dried.
-
Problem 2: Formation of a Black, Tarry, Intractable Mixture
Symptom: During the cyclization step, the reaction mixture turns dark and viscous, making work-up and purification impossible.
Potential Causes & Solutions:
-
Excessively High Temperatures or Prolonged Reaction Times: While heat is necessary, prolonged exposure to strong acid at high temperatures can lead to polymerization and decomposition of the electron-rich thiophene ring.[5]
-
Solution: Monitor the reaction closely. Once the starting material is consumed (as judged by TLC/LC-MS), proceed with the work-up immediately. Do not leave the reaction heating unnecessarily overnight. Consider running the reaction at the minimum temperature required for a reasonable rate (e.g., 90-100°C instead of >110°C).
-
-
Side Reactions (Retro-Ritter Reaction): The key nitrilium ion intermediate can potentially fragment, especially if the resulting styrene-type derivative is stable.[3] This leads to a cascade of decomposition products.
-
Solution: Using milder cyclization conditions may mitigate this. While less common for this substrate, reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base can sometimes effect cyclization at lower temperatures.[5]
-
Problem 3: Incomplete Reduction or Side Products in Step 3
Symptom: After reduction with NaBH₄, analysis (e.g., NMR, LC-MS) shows the presence of the starting imine or other unexpected species.
Potential Causes & Solutions:
-
Degraded Sodium Borohydride: NaBH₄ is sensitive to moisture and can degrade over time, losing its reducing power.
-
Solution: Use a fresh bottle of NaBH₄. Consider titrating the reagent to determine its active hydride content if you suspect degradation.
-
-
Incorrect Stoichiometry: An insufficient amount of NaBH₄ will lead to incomplete reduction.
-
Solution: Use a moderate excess of NaBH₄ (e.g., 1.5-2.0 equivalents). The reaction is generally clean, and excess reagent can be easily quenched.
-
-
Incorrect pH During Reduction: The reduction is typically most effective under neutral to slightly basic conditions. If the crude imine solution carried over from the acidic work-up is not properly neutralized, the efficiency of NaBH₄ can be affected.
-
Solution: Ensure the solution of the imine intermediate is pH neutral or slightly basic before adding the NaBH₄.
-
Section 4: Data Summary & Optimization
Optimizing the cyclization step is paramount for a successful overall synthesis. The choice of dehydrating agent and conditions has a profound impact on the yield.
| Dehydrating Agent / System | Typical Temperature | Relative Efficacy | Key Considerations |
| POCl₃ (neat) | 100-110°C | Moderate | May be insufficient for complete conversion.[4] |
| P₂O₅ in POCl₃ | 100-110°C | High | The industry-standard and most effective method.[1][3] |
| Polyphosphoric Acid (PPA) | 120-160°C | Moderate-High | Can require higher temperatures; work-up can be difficult. |
| Tf₂O / 2-chloropyridine | -20 to 0°C | Substrate Dependent | Milder conditions, but may not be effective for all substrates.[6] |
References
- Zhu, G. F. (2018). Study On Synthesis Of Prasugrel. Globe Thesis.
-
Taylor & Francis Online. (2025). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. [Link]
- Sastry, T. U., et al. (2013).
-
Davies, R. V., et al. (1976). Condensed thiophen ring systems. Part XIX. Synthesis of 6,7-dihydrothieno[3,2-c]pyridines and 4,5-dihydrothieno[2,3-c]pyridines by intramolecular cyclisation of 2-(2- or 3-thienyl)ethyl isothiocyanate. Journal of the Chemical Society, Perkin Transactions 1, 138-141. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of 6,7‐dihydrothieno[3,2‐c]pyridin‐4(5H)‐ones 6 a,b. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
-
LookChem. (n.d.). Cas 107112-93-6, 6,7-Dihydrothieno[3,2-C]-pyridine. [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- Grunewald, G. L., et al. (2006). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 49(16), 4873-4882.
Sources
- 1. globethesis.com [globethesis.com]
- 2. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Common side reactions in thienopyridine synthesis and how to avoid them
Welcome to the Technical Support Center for Thienopyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental decisions.
Introduction to Thienopyridine Synthesis
Thienopyridines are a critical class of heterocyclic compounds, forming the core scaffold of several blockbuster antiplatelet drugs such as Clopidogrel, Prasugrel, and Ticlopidine. Their synthesis is of paramount importance in medicinal chemistry. However, the construction of this fused heterocyclic system is often plagued by side reactions that can significantly impact yield, purity, and scalability. This guide will address the most common issues encountered during thienopyridine synthesis, with a primary focus on the widely used Gewald reaction for the formation of the thiophene ring, a key precursor to many thienopyridines.
Troubleshooting Guide: Common Side Reactions and Their Avoidance
This section is formatted in a question-and-answer style to directly address specific problems you may be encountering in the lab.
Issue 1: Low or No Product Yield
Question: I am performing a Gewald reaction to synthesize a 2-aminothiophene precursor for my thienopyridine synthesis, but I am getting very low to no desired product. What could be the cause?
Answer: Low or no yield in a Gewald reaction is a common frustration that can often be traced back to one of the key steps in this multi-component reaction. The Gewald reaction is a one-pot synthesis that involves a Knoevenagel condensation, followed by sulfur addition and cyclization.[1] A failure at any of these stages will lead to a poor outcome.
Troubleshooting Steps:
-
Verify the Knoevenagel-Cope Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is crucial. If this step fails, the subsequent reaction with sulfur cannot proceed.
-
Recommendation: Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting carbonyl and nitrile and the formation of the α,β-unsaturated nitrile intermediate.[1] If the condensation is not occurring, consider using a stronger base or ensuring anhydrous conditions, as water can inhibit this step. For sterically hindered ketones, a two-step procedure where the α,β-unsaturated nitrile is isolated first can be more effective.[2]
-
-
Assess Sulfur Addition and Cyclization: Elemental sulfur must be effectively incorporated to form the thiophene ring.
-
Recommendation: Ensure the sulfur is finely powdered and well-dispersed in the reaction mixture. The choice of solvent is critical here; polar solvents like ethanol, methanol, or DMF can enhance the solubility of elemental sulfur.[3] The base used can also play a role in solubilizing sulfur; morpholine is often effective in this regard.[3]
-
-
Consider Microwave-Assisted Synthesis: For challenging substrates, microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times.[2][4]
Issue 2: Formation of a Dark Brown, Tarry Mixture
Question: My Gewald reaction mixture has turned into a dark brown, intractable tar. What is happening and how can I prevent it?
Answer: The formation of a dark, tarry substance is a strong indicator of polymerization and the formation of complex polysulfides.[2] This is typically caused by excessive reaction temperatures. While higher temperatures can sometimes favor the desired cyclization, there is a fine line before promoting unwanted side reactions.
Troubleshooting Steps:
-
Optimize Reaction Temperature: This is the most critical parameter to control.
-
Recommendation: Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal balance for your specific substrates.[3] A systematic temperature screen can identify the sweet spot where the desired product forms efficiently without significant polymerization.
-
-
Control the Rate of Reagent Addition: The exothermic nature of the reaction can lead to localized hotspots, promoting tar formation.
-
Recommendation: Consider slow, portion-wise, or syringe-pump addition of the base or the active methylene nitrile. This helps to maintain a more uniform temperature throughout the reaction vessel.[3]
-
Issue 3: Dimerization of the α,β-Unsaturated Nitrile Intermediate
Question: I am observing a significant amount of a dimeric side-product in my reaction, which is complicating purification. How can I minimize its formation?
Answer: Dimerization of the α,β-unsaturated nitrile intermediate is a common competing reaction pathway.[2] This typically occurs through a base-promoted Michael addition of the intermediate to another molecule of the same intermediate, followed by a Thorpe-Ziegler cyclization.[3]
Troubleshooting Steps:
-
Adjust the Rate of Reagent Addition: The concentration of the reactive α,β-unsaturated nitrile intermediate is a key factor.
-
Optimize Temperature: The relative rates of the desired reaction and dimerization are temperature-dependent.
-
Recommendation: A systematic temperature screen is advised. In some cases, a slightly higher temperature may favor the desired cyclization, while in others, a lower temperature might be necessary to suppress dimerization.[2]
-
-
Solvent Selection: The choice of solvent can influence the reaction pathway.
-
Recommendation: Polar solvents are generally preferred for the Gewald reaction.[3] Experimenting with different polar solvents (e.g., ethanol, methanol, DMF) may reveal one that disfavors the dimerization pathway for your specific substrate.
-
Issue 4: Lack of Regioselectivity in Thienopyridine Ring Formation
Question: I am trying to synthesize a specific isomer of thienopyridine, but I am getting a mixture of regioisomers. How can I control the regioselectivity?
Answer: The thienopyridine scaffold can exist in six isomeric forms depending on the fusion of the thiophene and pyridine rings.[5] Achieving regiocontrol is a significant challenge and depends heavily on the chosen synthetic strategy.
Strategies for Regiocontrolled Synthesis:
-
Thorpe-Ziegler Cyclization: This is a common method for synthesizing thieno[2,3-b]pyridines. The regioselectivity is dictated by the starting 2-thioxopyridine-3-carbonitrile derivative.[6]
-
Pictet-Spengler Reaction: This reaction is widely used for the synthesis of thieno[2,3-c]pyridines and is particularly relevant for the synthesis of drugs like Ticlopidine and Clopidogrel.[5]
-
Cascade Heterocyclization: The synthesis of thieno[3,2-b]pyridines can be achieved through a cascade heterocyclization of specific dicyano-ethene-thiolate precursors.[5]
-
Vilsmeier-Haack and Related Formylations: Formylation of substituted thiophenes followed by cyclization is another route, though unexpected cyclizations can sometimes occur.[7]
Recommendation: The choice of starting materials and reaction pathway is paramount for controlling regioselectivity. Carefully review the literature for established methods to synthesize your desired isomer.[5][6][8][9]
FAQs: Thienopyridine Synthesis
Q1: What are the most common methods for purifying thienopyridine derivatives?
A1: Purification of thienopyridine derivatives typically involves standard laboratory techniques. Recrystallization from a suitable solvent, such as ethanol, is often effective for obtaining pure solid products.[1] For more challenging separations, or for non-crystalline products, column chromatography on silica gel is the method of choice.[1][10]
Q2: Are there any "green" chemistry approaches to thienopyridine synthesis?
A2: Yes, there is growing interest in developing more environmentally friendly synthetic methods. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Gewald reaction, often leading to shorter reaction times and improved yields.[4] The use of deep eutectic solvents (DESs) is also being explored as a greener alternative to traditional organic solvents.[11]
Q3: How can I synthesize sterically hindered thienopyridines?
A3: Sterically hindered ketones are known to be challenging substrates for the one-pot Gewald synthesis. A two-step procedure is often more successful.[2] This involves first isolating the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, this purified intermediate is reacted with sulfur and a base to form the desired 2-aminothiophene.
Experimental Protocols
Protocol 1: Optimized Gewald Reaction for 2-Amino-3-cyanothiophenes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone/Aldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental Sulfur (12 mmol)
-
Morpholine (10 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone or aldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (15 mL).
-
Add morpholine (10 mmol) dropwise to the solution while stirring at room temperature.
-
After stirring for 15 minutes, add finely powdered elemental sulfur (12 mmol) in one portion.
-
Heat the reaction mixture to a gentle reflux (around 70-80°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water and stir for 30 minutes. Collect the resulting precipitate by vacuum filtration.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.[1]
Protocol 2: Two-Step Synthesis for Sterically Hindered 2-Aminothiophenes
Step A: Synthesis of the α,β-Unsaturated Nitrile
-
Follow steps 1 and 2 from Protocol 1.
-
Heat the reaction mixture to reflux until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude α,β-unsaturated nitrile by column chromatography or recrystallization.
Step B: Cyclization to the 2-Aminothiophene
-
Dissolve the purified α,β-unsaturated nitrile (10 mmol) in ethanol (15 mL).
-
Add morpholine (10 mmol) and finely powdered elemental sulfur (12 mmol).
-
Proceed with steps 4-8 from Protocol 1.
Data Presentation
| Parameter | Recommendation | Rationale |
| Temperature | Screen a range (e.g., RT, 45°C, 70°C) | Balances reaction rate against side reactions like polymerization.[3] |
| Base Selection | Morpholine, Piperidine, Triethylamine | Catalyzes condensation; can help solubilize sulfur.[3] |
| Solvent | Polar solvents (Ethanol, Methanol, DMF) | Enhances solubility of sulfur and promotes the desired pathway.[3][11] |
| Reagent Addition | Slow, portion-wise, or syringe-pump | Maintains low concentration of reactive intermediates to minimize dimerization.[3] |
Visualizations
Gewald Reaction Mechanism and Common Side Reactions
Caption: The Gewald reaction pathway and competing side reactions.
Troubleshooting Workflow for Low Yield in Gewald Synthesis
Caption: A step-by-step guide to troubleshooting low yields.
References
-
Patel, H., et al. Prasugrel. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan. Available from: [Link]
-
Wikipedia. Clopidogrel. Available from: [Link]
-
Al-Etaibi, A. M., et al. (2012). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules, 17(11), 12643–12655. Available from: [Link]
-
Stähli, B. E., et al. Clopidogrel. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan. Available from: [Link]
-
Kumar, A., et al. (2016). Reaction optimization studies of the modified Gewald reaction. ResearchGate. Available from: [Link]
-
Wikipedia. Prasugrel. Available from: [Link]
-
Patsnap Synapse. What are the side effects of Prasugrel Hydrochloride? Available from: [Link]
-
IGI Global. Thienopyridine Analogues. Available from: [Link]
-
ResearchGate. Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. Available from: [Link]
-
Drugs.com. Prasugrel Side Effects: Common, Severe, Long Term. Available from: [Link]
-
RxList. Prasugrel: Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]
-
Wikipedia. Ticlopidine. Available from: [Link]
-
Drugs.com. Ticlopidine Side Effects: Common, Severe, Long Term. Available from: [Link]
-
Patsnap Synapse. What are the side effects of Clopidogrel Resinate? Available from: [Link]
-
RxList. Ticlid (Ticlopidine Hcl): Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]
-
ResearchGate. Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2011). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Available from: [Link]
-
Khan, I., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. PLOS ONE, 15(12), e0243679. Available from: [Link]
-
Drugs.com. Clopidogrel Side Effects: Common, Severe, Long Term. Available from: [Link]
-
NHS. Side effects of clopidogrel. Available from: [Link]
-
MedicineNet. Side Effects of Ticlid (ticlopidine): Interactions & Warnings. Available from: [Link]
-
MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available from: [Link]
- Google Patents. EP3048108A1 - Thienopiperidine derivative and use thereof.
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Available from: [Link]
-
PubMed. (2023). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Available from: [Link]
-
ResearchGate. Gewald reaction and apply in drug synthesis. Available from: [Link]
-
ACS Publications. (2022). Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. Organic Letters. Available from: [Link]
-
ResearchGate. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Available from: [Link]
-
ResearchGate. (2007). The Chemistry of Thienopyridines. Available from: [Link]
-
National Institutes of Health. (2016). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Available from: [Link]
-
ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
-
PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]
-
PubMed. (2006). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Available from: [Link]
-
Royal Society of Chemistry. (2023). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. Available from: [Link]
-
MDPI. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Available from: [Link]
-
ResearchGate. Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. Available from: [Link]
-
ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades: Environment & Agriculture Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP3048108A1 - Thienopiperidine derivative and use thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for the Derivatization of 6,7-Dihydrothieno[3,2-c]pyridine
Welcome to the technical support hub for the derivatization of 6,7-Dihydrothieno[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to streamline your synthetic efforts. The thieno[3,2-c]pyridine core is a key structural motif, most notably in the antiplatelet agent Prasugrel, making its effective functionalization a critical step in pharmaceutical synthesis.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the derivatization of the this compound scaffold.
Issue 1: Low Yield or Stalled N-Acylation / N-Alkylation Reactions
Question: My N-acylation (or N-alkylation) of the secondary amine on the this compound core is providing low yields, or the reaction is not proceeding to completion. What are the likely causes and how can I optimize the conditions?
Answer: This is a common issue that typically points to one of several factors: insufficient nucleophilicity of the nitrogen, poor leaving group on the electrophile, steric hindrance, or suboptimal reaction conditions.
Causality and Optimization Strategy:
-
Basicity and Nucleophilicity: The secondary amine on the tetrahydrothienopyridine ring is a reasonably good nucleophile, but its reactivity can be hampered by the choice of solvent and base. The goal is to deprotonate the amine to increase its nucleophilicity without causing side reactions.
-
Insight: Strong, non-nucleophilic bases are often preferred. While inorganic bases like K₂CO₃ can be effective, organic bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA) offer better solubility in common organic solvents.[2] For particularly stubborn reactions, a stronger base like sodium hydride (NaH) might be necessary, as seen in some industrial syntheses of Prasugrel where it's used with acetic anhydride.[3]
-
-
Electrophile Reactivity: The nature of the acylating or alkylating agent is critical.
-
Acylation: Acyl chlorides are generally more reactive than anhydrides. If an anhydride is failing, switching to the corresponding acyl chloride can significantly increase the reaction rate.[4]
-
Alkylation: The reactivity of the leaving group on the alkylating agent follows the general trend: I > Br > Cl > OTs (tosylate).[5] If an alkyl chloride is unreactive, switching to the bromide or iodide analogue is a logical next step.
-
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates.
-
Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN) are excellent choices as they can solvate the ions formed during the reaction without interfering with the nucleophile.[5][6] DMF, in particular, is often used in challenging acylation reactions.[3]
-
-
Temperature and Reaction Time: Many acylations and alkylations can be performed at room temperature.[2] However, if the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be beneficial. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the formation of degradation products.[7]
Issue 2: Formation of Impurities and Side Reactions
Question: I am observing significant impurity formation during my derivatization reaction. What are the common side products and how can I minimize them?
Answer: Impurity formation is often linked to the stability of the starting materials and products, as well as competing reaction pathways. In the context of Prasugrel synthesis, several process-related impurities have been identified, which provides insight into potential side reactions.[3][6]
Common Impurities and Mitigation Strategies:
-
Over-alkylation/Acylation: While less common for this specific scaffold, in systems with multiple nucleophilic sites, over-reaction can occur. This is typically controlled by stoichiometry (using a slight excess of the limiting reagent) and careful monitoring of the reaction progress.
-
Deacetylation or Hydrolysis: Acetylated products, like Prasugrel, can be susceptible to hydrolysis of the ester group, especially during aqueous workup under basic or acidic conditions.[6]
-
Solution: Ensure the workup is performed under neutral or mildly basic conditions (e.g., using a saturated sodium bicarbonate solution) and at low temperatures to minimize hydrolysis.[4]
-
-
Ring-Opening or Rearrangement: Thienopyridine systems can be sensitive to strong acids or bases and high temperatures. For instance, the formation of the CATP impurity in Prasugrel synthesis involves a ring-opening side reaction.[3]
-
Solution: Employ milder reaction conditions. If a strong base is required, consider using it at lower temperatures (e.g., 0 °C to room temperature). Avoid unnecessarily long reaction times.
-
-
Oxidation: The thiophene ring can be susceptible to oxidation, especially if potent oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
-
Solution: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the thiophene ring of the this compound core?
A1: The thiophene ring is electron-rich and amenable to electrophilic aromatic substitution, but a more controlled and versatile approach is through palladium-catalyzed cross-coupling reactions. This typically requires a halogenated precursor (e.g., a bromo- or chloro-thienopyridine). The most common methods include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids/esters.[9][10]
-
Buchwald-Hartwig Amination: To form C-N bonds with primary or secondary amines.[11][12]
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.[10]
Q2: How do I choose the right catalyst and ligand for a Suzuki or Buchwald-Hartwig reaction on this scaffold?
A2: Catalyst selection is crucial for successful cross-coupling on heterocyclic systems.
-
For Suzuki Coupling: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is standard. For electron-rich heterocycles, sterically hindered and electron-rich ligands like SPhos, XPhos, or RuPhos often give superior results.[13] The choice of base is also critical, with K₂CO₃ or Cs₂CO₃ being common choices.
-
For Buchwald-Hartwig Amination: This reaction has evolved through several "generations" of catalysts.[12][14] Modern systems often use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) that facilitate the key steps of oxidative addition and reductive elimination.[15] A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.
Q3: My this compound starting material appears to be unstable. How should it be stored?
A3: As a secondary amine, this compound can be sensitive to air and light over long periods. It is best stored in a tightly sealed container, under an inert atmosphere (Argon or Nitrogen), and in a cool, dark place. For long-term storage, refrigeration is recommended.
Experimental Protocols & Data
General Workflow for Reaction Optimization
The following diagram illustrates a systematic approach to optimizing a derivatization reaction.
Caption: A systematic workflow for optimizing derivatization reactions.
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the N-acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Acetyl Chloride) (1.1 - 1.2 eq)[4]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[2]
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA or DIPEA) to the stirred solution.
-
Add the acyl chloride dropwise over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.[4] The reaction progress should be monitored by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Decision Tree for Low Yield
If you are experiencing low yields, use the following decision tree to diagnose the potential issue.
Caption: A decision tree for troubleshooting low-yield reactions.
Table 1: Screening of Conditions for N-Alkylation
The following table presents hypothetical data for the optimization of an N-alkylation reaction with an alkyl bromide (R-Br).
| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | K₂CO₃ (1.5) | ACN | 25 | 24 | 45 |
| 2 | K₂CO₃ (1.5) | ACN | 60 | 12 | 75 |
| 3 | DIPEA (1.5) | DCM | 25 | 24 | 60 |
| 4 | DIPEA (1.5) | DMF | 25 | 18 | 85 |
| 5 | NaH (1.2) | DMF | 25 | 6 | >95 |
Conversion determined by LC-MS analysis of crude reaction mixture.
References
- He, L., Wei, N., Ding, C., Chen, G., & Feng, R. (2018). Synthesis of the Related Substances of Prasugrel. Chinese Journal of Pharmaceuticals, 49(01), 57.
-
ResearchGate. (n.d.). Scheme 3: Buchwald-Hartwig coupling. Retrieved from [Link]
-
(n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
- Patel, J., Sharma, P., & Mashru, R. (2021). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment.
- Zhu, G. F. (2018). Study On Synthesis Of Prasugrel. (Master's thesis).
-
Wikipedia. (2023, December 1). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the derivatization with (a) temperature, (b) reaction... Retrieved from [Link]
- Pascual-Escudero, B., et al. (2019). The Buchwald-Hartwig Amination After 25 Years.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the derivatization reaction using an eight-point... Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization reaction optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. Retrieved from [Link]
- Pinto, M., et al. (2015). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. European Journal of Medicinal Chemistry, 96, 40-50.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
- Yao, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 543-548.
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions b. Retrieved from [Link]
- DeBernardis, J. F., et al. (1993). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 36(8), 1039-1045.
Sources
- 1. globethesis.com [globethesis.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
Optimizing Pictet-Spengler reaction for tetrahydrothieno[3,2-c]pyridine synthesis
Welcome to the Technical Support Center for the Synthesis of Tetrahydrothieno[3,2-c]pyridines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the complexities of the Pictet-Spengler reaction for creating this critical heterocyclic scaffold. Tetrahydrothieno[3,2-c]pyridines are vital core structures in medicinal chemistry, notably as the backbone for anticoagulant drugs like Clopidogrel and Prasugrel[1].
This guide is designed to move beyond simple protocols, offering a deep dive into the reaction's mechanics, robust troubleshooting strategies for common experimental hurdles, and advanced optimization techniques.
Core Principles: The Pictet-Spengler Reaction Mechanism
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a new ring by cyclizing a β-arylethylamine onto a carbonyl compound[2]. For the synthesis of tetrahydrothieno[3,2-c]pyridines, the starting amine is 2-(thiophen-2-yl)ethanamine.
The reaction proceeds through two key stages:
-
Iminium Ion Formation: The amine nitrogen of 2-(thiophen-2-yl)ethanamine attacks the carbonyl carbon of an aldehyde or ketone. Following condensation and loss of water, a Schiff base is formed. In the presence of an acid catalyst, the imine nitrogen is protonated to generate a highly electrophilic iminium ion[3].
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich thiophene ring, acting as a nucleophile, attacks the electrophilic iminium carbon. The thiophene C3 position is less nucleophilic than the C2 or C5 positions, but the intramolecular nature of the reaction favors the 6-endo-trig cyclization, leading to the desired fused ring system. A final deprotonation step re-aromatizes the thiophene ring, yielding the stable tetrahydrothieno[3,2-c]pyridine product[4].
Visualizing the Mechanism
Caption: The reaction pathway from starting materials to the final product.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Question: My reaction yield is very low, or I'm not getting any product. What went wrong?
Answer: Low or no yield is the most frequent issue. Let's diagnose it systematically.
-
Check Your Catalyst: The driving force of this reaction is the formation of the electrophilic iminium ion, which requires a sufficiently strong acid catalyst[2].
-
Weak Acid: If you are using a very weak acid, it may not be sufficient to protonate the imine effectively. Switch to stronger Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid[5]. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are also effective catalysts[5].
-
Catalyst Degradation: Ensure your acid catalyst is not old or degraded. For example, BF₃·OEt₂ can hydrolyze over time. Use a freshly opened bottle or distill it before use.
-
-
Assess Your Substrates:
-
Aldehyde Reactivity: Aldehydes bearing strong electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) deactivate the carbonyl group, making imine formation slower. These reactions may require higher temperatures or longer reaction times[6]. Conversely, electron-donating groups on the aldehyde generally lead to higher yields[6][7].
-
Amine Purity: Ensure your 2-(thiophen-2-yl)ethanamine is pure. Impurities can interfere with the reaction.
-
-
Solvent & Temperature:
-
Aprotic vs. Protic: While traditionally run in protic solvents, superior yields are often obtained in aprotic media[2]. Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices.
-
Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization, especially with less reactive substrates[2]. A moderate temperature of 50-70°C is a good starting point[6][8]. However, excessive heat can lead to decomposition.
-
Question: My reaction mixture turned into a dark, intractable tar. What happened and can I prevent it?
Answer: Tar formation is a sign of decomposition, often caused by overly harsh conditions or substrate instability.
-
Acid-Sensitive Substrates: If your aldehyde is sensitive to strong acids (e.g., furan or pyrrole aldehydes), it can polymerize or decompose under strongly acidic conditions[6][8].
-
Excessive Heat: Overheating the reaction, especially for extended periods, can cause both starting materials and the product to decompose.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. If the reaction is slow, consider using a more effective catalyst system rather than simply increasing the heat.
-
-
Oxygen Sensitivity: The electron-rich thiophene ring and the product can be susceptible to oxidation, which can contribute to discoloration.
-
Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon), especially if you are using sensitive substrates or prolonged heating.
-
Question: The reaction stalls and never goes to completion. How can I drive it forward?
Answer: An incomplete reaction often points to an equilibrium issue or insufficient activation.
-
Water Removal: The initial condensation to form the Schiff base is a reversible reaction that produces water. If water is not removed, the equilibrium may not favor the product.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture. Alternatively, using a Dean-Stark apparatus with a solvent like toluene can be effective for azeotropically removing water, though solvent choice must be balanced with reactivity[8].
-
-
N-Acyliminium Ion Strategy: If the standard iminium ion is not electrophilic enough, you can generate a much more powerful electrophile: the N-acyliminium ion[2]. This modified Pictet-Spengler approach is highly effective for synthesizing tetrahydrothieno[3,2-c]pyridines[11].
-
Procedure: First, form the imine (e.g., using titanium(IV) isopropoxide). Then, acylate the imine nitrogen with an agent like acetic-formic anhydride. The resulting N-acyliminium ion is highly reactive and cyclizes readily, often in the presence of TFA, leading to excellent yields[11].
-
Troubleshooting Decision Workflow
Caption: A decision tree to diagnose and solve common reaction failures.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose catalysts and solvents for this reaction?
For general screening, Trifluoroacetic Acid (TFA) as the catalyst in Dichloromethane (DCM) is an excellent starting point. This combination offers good reactivity for many substrates at room temperature or with gentle heating and simplifies work-up as both are volatile[2][5].
Q2: Can I use ketones instead of aldehydes in this reaction?
Yes, but it is significantly more challenging. Ketones are less electrophilic than aldehydes, and the resulting iminium ion is more sterically hindered. These reactions typically require harsher conditions (stronger acids, higher temperatures) and often result in lower yields[2]. For the tetrahydrothieno[3,2-c]pyridine system, aldehydes are strongly preferred.
Q3: How can I monitor the progress of my reaction?
The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol) to track the disappearance of the starting amine and aldehyde and the appearance of the more polar product spot.
-
LC-MS: This is the ideal method. It provides unambiguous confirmation of starting material consumption and allows you to see the mass of your desired product, confirming its formation in real-time.
Q4: What are the key spectroscopic signals to confirm the formation of my tetrahydrothieno[3,2-c]pyridine product?
-
¹H NMR: Look for the characteristic signals of the newly formed tetrahydro-pyridine ring. You will see aliphatic protons (typically multiplets) between ~2.5-4.0 ppm. The proton at the newly formed chiral center (C4) will often appear as a distinct singlet or multiplet.
-
¹³C NMR: The appearance of new aliphatic carbon signals confirms the cyclization.
-
Mass Spectrometry (MS): The most definitive confirmation is observing the correct molecular ion peak ([M+H]⁺) for your target compound.
-
Infrared (IR) Spectroscopy: You will observe the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the primary amine N-H stretches (around 3300-3400 cm⁻¹), and the appearance of a secondary amine N-H stretch (a single sharp peak around 3300 cm⁻¹) in the final product (if the nitrogen is not protected)[12][13].
Q5: My purification is difficult due to the basicity of the product. Any tips?
The product contains a basic secondary or tertiary amine, which can cause streaking on silica gel chromatography.
-
Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (like Ethyl Acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract your product back into the organic layer.
-
Treated Silica: If you must use chromatography, consider pre-treating the silica gel by slurrying it with a solvent system containing a small amount of triethylamine (~1%) to neutralize the acidic sites and prevent streaking.
Data Summary: Comparison of Reaction Conditions
The choice of catalyst and conditions can dramatically impact the outcome. The following table summarizes conditions reported for Pictet-Spengler reactions on similar systems.
| Catalyst System | Solvent | Temperature | Typical Yields | Key Advantages & Considerations | Source(s) |
| Brønsted Acid (TFA, HCl) | DCM, Acetic Acid | RT to 70°C | Moderate to High | Standard, cost-effective. Can be too harsh for sensitive substrates. | [5][6] |
| Lewis Acid (BF₃·OEt₂) | DCM, Toluene | RT to 80°C | Moderate to High | Effective, but moisture-sensitive. | [5][14] |
| N-Formyliminium Ion | DCM/TFA | RT to 70°C | High to Excellent | Highly efficient for thieno-systems, avoids harsh iminium formation. | [11][15] |
| Gold(I) Catalysis (AuCl₃/AgOTf) | Acetonitrile | RT | Good | Very mild conditions, suitable for acid-sensitive substrates. Higher cost. | [2][9] |
| Fluorinated Alcohol (HFIP) | HFIP | Reflux | High | Acts as both solvent and catalyst, simplifies workup (evaporation). | [16] |
Experimental Protocols
Protocol 1: Standard TFA-Catalyzed Synthesis
This protocol is a reliable starting point for the reaction between 2-(thiophen-2-yl)ethanamine and a simple aldehyde like benzaldehyde.
-
Reaction Setup: To a solution of 2-(thiophen-2-yl)ethanamine (1.0 eq) in dry dichloromethane (DCM, 0.1 M) in a round-bottom flask, add the aldehyde (1.1 eq)[3].
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA, 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat to 40°C.
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the pure tetrahydrothieno[3,2-c]pyridine.
Protocol 2: Optimized N-Formyliminium Ion Synthesis
This modified procedure offers higher efficiency and is particularly suited for the tetrahydrothieno[3,2-c]pyridine core[11].
-
Imine Formation: In a flask under an inert atmosphere, dissolve 2-(thiophen-2-yl)ethanamine (1.0 eq) and the aldehyde (1.0 eq) in dry toluene. Add titanium(IV) isopropoxide (1.5 eq) and heat the mixture at 80°C for 3 hours.
-
Formylation: Cool the mixture to room temperature. Add acetic-formic anhydride (2.0 eq) and heat at 70°C for 2 hours. This generates the N-formyl imine intermediate.
-
Cyclization: Cool the reaction to 0°C and slowly add trifluoroacetic acid (TFA, 5.0 eq). Stir at room temperature for 4-6 hours until cyclization is complete (monitor by LC-MS).
-
Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x).
-
Deformylation (if desired): The product will be N-formylated. To obtain the free amine, the crude N-formyl product can be hydrolyzed by refluxing in aqueous HCl.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
General Experimental Workflow
Caption: A generalized workflow from reagents to final product analysis.
References
-
Gholamzadeh, P. (2018). The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Advances in Heterocyclic Chemistry. Available at: [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Available at: [Link]
-
Kitabatake, M., et al. (2010). An efficient and convenient synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines by a modified Pictet-Spengler reaction via a formyliminium ion intermediate. Heterocycles, 81(8), 1903-1921. Available at: [Link]
-
Frasinyuk, M. S., & Mrug, G. P. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. Available at: [Link]
-
Moshkin, V. S., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. Available at: [Link]
-
Trzupek, J. D., et al. (2011). Lessons from the total synthesis of (±)‑phalarine: Insights into the mechanism of the Pictet–Spengler reaction. Pure and Applied Chemistry, 83(3), 555-568. Available at: [Link]
-
Youn, S. W. (2006). Development of the Pictet-Spengler Reaction Catalyzed by AuCl3/AgOTf. The Journal of Organic Chemistry, 71(6), 2521–2523. Available at: [Link]
-
Kniep, F., et al. (2021). Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Communications, 57(84), 11023-11026. Available at: [Link]
-
Al-Ostath, R. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(23), 8527. Available at: [Link]
-
Moshkin, V. S., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available at: [Link]
-
Frasinyuk, M. S., & Mrug, G. P. (2020). The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central. Available at: [Link]
-
Moshkin, V. S., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. JOCPR, 7(4), 885-891. Available at: [Link]
-
Al-Etaibi, A. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7857–7868. Available at: [Link]
-
Silveira, C., et al. (2007). Thiophenol-mediated improvement of the Pictet–Spengler cyclization of N-tosyl-β-phenethylamines with aldehydes. Semantic Scholar. Available at: [Link]
- CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. Google Patents.
-
Master, Y. F., et al. (2010). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC - NIH. Available at: [Link]
- Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives. Google Patents.
-
Frasinyuk, M. S., & Mrug, G. P. (2020). The Pictet-Spengler Reaction Updates Its Habits. PubMed. Available at: [Link]
-
Al-Etaibi, A. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Available at: [Link]
-
Li, W., et al. (2016). Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). RSC Advances, 6(48), 42533-42537. Available at: [Link]
-
Frasinyuk, M. S., & Mrug, G. P. (2020). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]
-
Jakubowski, J. A., & Naganuma, H. (2015). Thienopyridines and other ADP-receptor antagonists. PubMed. Available at: [Link]
-
Sangshetti, J. N., et al. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. Available at: [Link]
-
Moshkin, V. S., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. Available at: [Link]
Sources
- 1. Thienopyridines and other ADP-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. The Pictet-Spengler Reaction [ebrary.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of the Pictet-Spengler reaction catalyzed by AuCl3/AgOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. An efficient and convenient synthesis of 4,5,6,7-tetrahydrothieno〔3,2-c〕pyridines by a modified Pictet-Spengler reaction via a formyliminium ion intermediate | CiNii Research [cir.nii.ac.jp]
- 16. Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 6,7-Dihydrothieno[3,2-c]pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6,7-Dihydrothieno[3,2-c]pyridine. This bicyclic heterocyclic scaffold is a crucial intermediate in the synthesis of several key pharmaceutical agents, including antiplatelet drugs like clopidogrel and prasugrel.[1][2] As such, developing a robust and scalable synthetic process is of paramount importance for drug development professionals.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the scale-up of common synthetic routes. We will delve into the underlying chemical principles to not only solve immediate experimental challenges but also to empower you with the knowledge to proactively optimize your process.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Pictet-Spengler Cyclization
The most common and efficient route to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, the immediate precursor to the target molecule, is the Pictet-Spengler reaction.[3] This involves the acid-catalyzed condensation of a 2-(thienyl)ethylamine with an aldehyde or ketone, followed by ring closure.[4]
Question 1: My Pictet-Spengler reaction is showing low conversion or stalling. What are the critical parameters to investigate?
Answer: A sluggish Pictet-Spengler reaction is a common issue when moving from lab to pilot scale. The root cause almost always lies in the formation and electrophilicity of the intermediate iminium ion, which is the driving force for the cyclization.[4]
Here are the key areas to troubleshoot:
-
Acid Catalyst Choice and Stoichiometry: The catalyst is not merely a pH adjuster; it is essential for protonating the intermediate imine to form the highly electrophilic N-acyliminium or iminium ion.[5] While traditional conditions use strong mineral acids like HCl, these can be corrosive and lead to side reactions at the higher temperatures often required for less nucleophilic rings.[4][6] Consider using trifluoroacetic acid (TFA), which can facilitate cyclization under milder conditions.[5] Ensure the catalyst is not being quenched by basic impurities in your starting materials or solvent.
-
Water Content (Scavenging): The initial condensation of the amine and aldehyde to form the imine is a reversible reaction that liberates water. On a larger scale, this water can hydrolyze the iminium ion intermediate, pushing the equilibrium backward and stalling the reaction. While some protocols use aqueous formaldehyde, controlling water content is critical.[6] Consider using a dehydrating agent or a Dean-Stark trap if the solvent allows for azeotropic removal of water, particularly if you are not using a formaldehyde equivalent like paraformaldehyde.
-
Aldehyde Source and Reactivity: Paraformaldehyde is a common choice for introducing the methylene bridge.[7] Ensure its quality, as old or poorly stored paraformaldehyde can be less reactive. The depolymerization of paraformaldehyde to formaldehyde is temperature-dependent; ensure your reaction temperature is sufficient to generate monomeric formaldehyde in situ.
-
Temperature and Reaction Concentration: While higher temperatures can accelerate the reaction, they can also promote polymerization and side-product formation. The reaction concentration is also a key factor. A solution that is too dilute can slow down the bimolecular condensation step, while an overly concentrated mixture can lead to viscosity issues and poor heat transfer at scale. An optimal range must be determined empirically.
Troubleshooting Flowchart: Low Pictet-Spengler Conversion
Caption: Troubleshooting logic for low Pictet-Spengler yield.
Section 2: Impurity Profile and Side Reactions
Question 2: I'm observing an insoluble, high molecular weight solid crashing out of my reaction. What is it and how can I prevent it?
Answer: This is a classic scale-up problem, especially when using formaldehyde. The precipitate is likely a polymer. There are two primary culprits:
-
Polyoxymethylene Formation: Formaldehyde can self-polymerize, especially in the presence of acid or base catalysts, to form polyoxymethylene. This is more pronounced at higher concentrations and if the reaction temperature is not adequately controlled.
-
Aminal/Polymer Byproducts: The reaction of the secondary amine of the product (4,5,6,7-tetrahydrothieno[3,2-c]pyridine) with excess formaldehyde can form methylene-bridged dimers or oligomers.
Mitigation Strategies:
-
Control Reagent Stoichiometry: Use a slight excess, but not a large excess, of formaldehyde. A common ratio is 1.1 to 1.2 equivalents.[7]
-
Addition Profile: Instead of adding all the paraformaldehyde at the beginning, consider a portion-wise addition or a slow feed of a formaldehyde solution to keep its instantaneous concentration low.
-
Temperature Control: Maintain a consistent and optimized temperature. Runaway exotherms can accelerate polymerization. For scale-up, proper reactor jacketing and agitation are critical for heat management.[8]
Question 3: My final product is contaminated with a structural isomer. Where is this coming from?
Answer: Isomeric impurities often originate from the starting material. If your synthesis begins with a substituted thiophene, ensure the regiochemistry of your starting 2-(thienyl)ethylamine is correct. For example, using 2-(thiophen-2-yl)ethanamine instead of 2-(thiophen-3-yl)ethanamine will lead to the formation of the isomeric 4,5,6,7-tetrahydrothieno[2,3-c]pyridine. Rigorous QC of starting materials is non-negotiable in a scale-up campaign.
Section 3: Work-up and Purification
Question 4: The work-up involves neutralizing a large volume of strong acid, which is cumbersome and generates significant waste. Are there more efficient, scalable alternatives?
Answer: Absolutely. Large-scale acid-base work-ups can be problematic due to exotherms, salt precipitation, and the formation of emulsions during extraction.
-
Telescoping/One-Pot Procedures: Modified Pictet-Spengler reactions have been developed that proceed through an N-formyliminium ion intermediate.[5] These can sometimes be carried out in a one-pot fashion, minimizing complex work-ups between steps.
-
Salt Formation for Purification: Instead of purifying the free base by column chromatography (which is generally not scalable), a highly effective strategy is to form a salt, such as the hydrochloride.[6] The salt often has much better crystallinity than the free base, allowing for purification via recrystallization. This simultaneously isolates and purifies the product. The process typically involves dissolving the crude free base in a suitable solvent (e.g., ethanol, isopropanol) and adding a solution of HCl in that solvent.[6]
Question 5: I am struggling to purify the final this compound. Column chromatography is not an option. What should I do?
Answer: The target compound, this compound, is an imine and can be less stable than its tetrahydro- precursor. Purification often involves dehydrogenation of the purified tetrahydro- intermediate.
-
Purify the Precursor: Focus on obtaining high-purity 4,5,6,7-tetrahydrothieno[3,2-c]pyridine first, as described above, via salt formation and recrystallization.
-
Scalable Dehydrogenation: The oxidation of the tetrahydro- precursor to the dihydro- product can be achieved with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7] On a large scale, the work-up for this reaction is critical. It involves filtering the precipitated hydroquinone, followed by aqueous washes to remove residual reagents.[7]
-
Final Product Isolation: After dehydrogenation, the crude this compound may be purified by vacuum distillation if its boiling point and thermal stability permit. Alternatively, another salt formation and recrystallization step can be employed to yield a high-purity solid.
Table 1: Comparison of Purification Strategies for Thieno[3,2-c]pyridine Intermediates
| Method | Scale | Pros | Cons | Best For |
| Silica Gel Chromatography | Lab (<100 g) | High resolution for difficult separations. | High solvent consumption; expensive; not easily scalable. | Initial route-scouting; isolating standards. |
| Recrystallization (as salt) | Lab to Production | Highly scalable; cost-effective; yields high-purity crystalline solid. | Requires finding a suitable solvent system; product must be a stable solid salt. | Purifying the key 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate.[6] |
| Vacuum Distillation | Pilot to Production | Excellent for removing non-volatile impurities; scalable. | Product must be thermally stable; requires specialized equipment. | Final purification of the free base, if applicable. |
Section 4: Safety & Process Control
Question 6: What are the primary safety concerns when scaling up this synthesis?
Answer: Safety must be the primary consideration. Key hazards include:
-
Exothermic Events: Both the initial imine formation and the acid-catalyzed cyclization can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[8] A runaway reaction can lead to a dangerous pressure buildup. All scale-up reactions must be conducted in reactors with adequate temperature control and emergency quenching plans.
-
Reagent Handling:
-
Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Strong Acids (HCl, TFA): Highly corrosive. Use appropriate acid-resistant equipment and PPE. Neutralization procedures must be designed to control the exotherm.
-
-
Hydrogen Gas (If hydrogenation is used): If an alternative route involves the reduction of a pyridine ring, handling hydrogen gas at pressure is a significant hazard.[9][10] This requires specialized high-pressure reactors, proper grounding to prevent static discharge, and monitoring for leaks. Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric and must be handled under an inert atmosphere when dry.[9]
Experimental Protocols
Protocol 1: Scalable Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
This protocol is adapted from established Pictet-Spengler procedures.[6][7]
Step A: Pictet-Spengler Cyclization
-
To a suitable reactor equipped with mechanical stirring, a temperature probe, and a condenser, charge 2-(thiophen-3-yl)ethanamine (1.0 eq).
-
Add a suitable solvent such as dioxane or toluene.[7]
-
Charge paraformaldehyde (1.1 eq).[7]
-
Carefully add a catalytic amount of concentrated hydrochloric acid.[7]
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or HPLC (approx. 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
Step B: Work-up and Salt Formation
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Basify the aqueous mixture to a pH > 10 with a cold solution of sodium hydroxide. Caution: This is an exothermic process; maintain cooling.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
Dissolve the crude oil in a minimum amount of cold ethanol or isopropanol.
-
Slowly add a pre-prepared solution of concentrated HCl in ethanol/isopropanol dropwise with vigorous stirring.
-
The hydrochloride salt should precipitate. Continue stirring in an ice bath for 1-2 hours to maximize precipitation.[6]
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride as a solid.
Diagram: Synthesis and Purification Workflow
Caption: Scalable workflow for synthesis and purification.
References
- BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of Thieno[2,3-d]pyridazin-4,7-dione.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives.
-
ResearchGate. (n.d.). Synthesis of 6,7‐dihydrothieno[3,2‐c]pyridin‐4(5H)‐ones 6 a,b. Retrieved from [Link]
- Kitabatake, M., et al. (n.d.).
-
Neuland Labs. (2022, August 30). 3 Key Elements of Successful Hydrogenation Scale-Up. Retrieved from [Link]
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Faisal, M., et al. (2020).
-
ResearchGate. (2020, December 11). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Retrieved from [Link]
- Vitale, P., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(18), 4069.
-
Organic Syntheses. (2021). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and [(4-CF3-pyridine)2IPh](O. Retrieved from [Link]
-
ResearchGate. (n.d.). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
Faisal, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
- Grunewald, G. L., et al. (2006). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 49(14), 4249-4261.
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Retrieved from [Link]
- Litvinov, V. P., et al. (2005). Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Bulletin, 54(4), 864-904.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Bakulina, O., et al. (2021). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 17, 219-226.
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Wang, C., et al. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Inorganic Chemistry, 56(16), 9642-9653.
-
MDPI. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Retrieved from [Link]
- Wang, L., et al. (2018).
-
MDPI. (2020). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved from [Link]
- Larsen, S. D., et al. (2007). 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: Synthesis and Biological Activity of a New Class of Highly Potent Inhibitors of Human Cytomegalovirus DNA Polymerase. Bioorganic & Medicinal Chemistry Letters, 17(14), 3840-3844.
-
Griffith Research Online. (2021). hcp-phased Ni nanoparticles with generic catalytic hydrogenation activities toward different functional groups. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
NIH. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]
-
MDPI. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Retrieved from [Link]
Sources
- 1. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Method Development for Resolving Isomers of Substituted Thienopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the resolution of substituted thienopyridine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these structurally similar compounds. Thienopyridines are a significant class of heterocyclic compounds in medicinal chemistry, with prominent drugs like clopidogrel and prasugrel being prime examples.[1] The presence of constitutional isomers (e.g., positional isomers) and stereoisomers (enantiomers) is common.
Resolving these isomers is not merely an analytical exercise; it is a critical necessity for drug safety and efficacy. Different isomers of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[2][3][4] Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of isomeric impurities, strongly favoring the development of single-enantiomer drugs.[3][5] This guide provides practical, in-depth solutions to common issues encountered during method development, grounded in established scientific principles.
Frequently Asked Questions & Troubleshooting Guides
This center is structured in a question-and-answer format to directly address the specific issues you may face in the laboratory.
Section 1: Achiral Separations (Positional Isomers)
Positional isomers of substituted thienopyridines possess the same molecular formula but differ in the attachment points of substituents on the thienopyridine core. These subtle structural differences can make them challenging to separate using standard chromatographic techniques.
Q1: My positional thienopyridine isomers are co-eluting or showing poor resolution in reverse-phase HPLC. What are my primary strategies for improvement?
This is a common challenge stemming from the very similar physicochemical properties of positional isomers. Your goal is to exploit the subtle differences in polarity, hydrophobicity, or electronic interactions to achieve separation.
Causality & Strategy: The key is to systematically alter the chromatographic conditions to amplify small differences between the isomers. This involves a multi-pronged approach focusing on the mobile phase, stationary phase, and temperature. The basic nitrogen atom in the pyridine ring is a critical handle; its protonation state is highly dependent on the mobile phase pH, which can significantly alter retention and selectivity.[1][6]
Troubleshooting Protocol:
-
Mobile Phase pH Optimization:
-
Rationale: Varying the pH can change the ionization state of your isomers, which may have slightly different pKa values, leading to differential retention on the column.
-
Action: Screen a range of pH values using appropriate buffers (e.g., phosphate, formate, acetate) from pH 2.5 to 7.0. Ensure your column is stable across the tested pH range.
-
-
Organic Modifier Screening:
-
Rationale: Acetonitrile (ACN) and Methanol (MeOH) offer different selectivities. ACN is aprotic and engages in dipole-dipole interactions, while MeOH is protic and acts as a hydrogen bond donor and acceptor. Switching between them can alter the interaction dynamics with the stationary phase.
-
Action: If you started with ACN, develop a gradient with MeOH at the same buffer conditions, and vice-versa.
-
-
Stationary Phase Screening:
-
Rationale: A standard C18 column relies primarily on hydrophobic interactions. If this fails, other interaction mechanisms are needed.
-
Action: Screen columns with different chemistries to introduce alternative separation mechanisms:
-
Phenyl-Hexyl: Promotes π-π interactions with the aromatic thienopyridine core.
-
Pentafluorophenyl (PFP): Offers a combination of hydrophobic, aromatic, and dipole-dipole interactions.
-
Cyano (CN): Provides different polarity and is useful in both normal-phase and reverse-phase modes.
-
-
-
Temperature Adjustment:
-
Rationale: Lowering the temperature can sometimes increase resolution by enhancing the energy difference of interactions between the isomers and the stationary phase. Conversely, increasing temperature can improve efficiency and peak shape.
-
Action: Evaluate the separation at temperatures ranging from 25°C to 50°C.
-
Workflow for Achiral HPLC Method Development
Caption: Systematic workflow for resolving positional isomers.
Section 2: Chiral Separations (Enantiomers)
Enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible on standard columns.[4][7] Separation requires the introduction of a chiral environment, most commonly a Chiral Stationary Phase (CSP).
Q2: I need to develop a method to separate the enantiomers of my substituted thienopyridine. Where do I begin?
Chiral method development is largely an empirical process.[8][9] Unlike reverse-phase chromatography, predicting which CSP will work for a given compound is difficult. Therefore, the most effective strategy is to perform a systematic screening of a diverse set of CSPs under various mobile phase conditions.
Core Strategy: The mechanism of chiral recognition involves the formation of transient diastereomeric complexes between the enantiomers and the CSP.[8] The stability of these complexes differs for each enantiomer, leading to different retention times. Polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most versatile and successful for a wide range of compounds and should be your starting point.[10][11][12]
Step-by-Step Screening Protocol:
-
Select a Set of Complementary CSPs: Choose 4-6 columns with different polysaccharide derivatives to maximize your chances of success. A typical screening set is shown in the table below.
-
Prepare Mobile Phases: Prepare mobile phases for Normal Phase (NP), Polar Organic (PO), and Reversed Phase (RP) modes. For thienopyridines, which are basic, it is crucial to include additives from the start.
-
NP: n-Hexane / Ethanol (with 0.1% Diethylamine, DEA)
-
PO: Acetonitrile (with 0.1% DEA)
-
RP: Acetonitrile / Water with 10mM Ammonium Bicarbonate pH 9.0
-
-
Execute the Screen: Run a generic gradient on each column with each mobile phase system. A fast 10-15 minute gradient is usually sufficient for initial screening.
-
Analyze Results: Look for any sign of peak splitting or separation. Even partial separation is a promising starting point for further optimization.
| Screening Phase | Recommended CSPs | Primary Mobile Phase Systems to Screen |
| Primary Screen | CHIRALPAK IA, IB, IC, ID, IE, IF (Immobilized) | 1. Normal Phase (NP): Hexane/Ethanol with 0.1% DEA |
| CHIRALCEL OD, OJ (Coated) | 2. Polar Organic (PO): 100% Methanol or Acetonitrile with 0.1% DEA | |
| 3. Reversed Phase (RP): Acetonitrile/Aqueous Buffer (e.g., Ammonium Bicarbonate) | ||
| Secondary Screen | (If no separation) | Try alternative alcohols (e.g., 2-Propanol, n-Propanol) in NP. |
| Try alternative acids/bases (e.g., TFA, TEA, Ammonia) as additives.[13] |
Workflow for Chiral Method Screening
Caption: A parallel screening approach for chiral HPLC method development.
Q3: I see partial separation on a chiral column, but the peaks are broad and tailing. How do I optimize the method?
Partial separation is an excellent starting point. Poor peak shape for basic compounds like thienopyridines is almost always related to secondary interactions with the stationary phase or improper mobile phase composition.
Troubleshooting & Optimization Steps:
-
Optimize the Additive:
-
Rationale: The basic nitrogen on the pyridine ring can interact strongly with residual silanols on the silica surface of the CSP, causing peak tailing. A basic additive like Diethylamine (DEA) or Triethylamine (TEA) competes for these sites, improving peak shape. An acidic additive like Trifluoroacetic Acid (TFA) or formic acid can improve separations for acidic compounds but may be useful in specific cases for basic compounds by forming an ion pair.[14]
-
Action:
-
Ensure a basic additive is present (0.1% is a good start).
-
Try different basic additives. Sometimes ethanolamine or butylamine can provide better results than DEA.[13]
-
Vary the additive concentration from 0.05% to 0.2%.
-
-
-
Adjust the Organic Modifier (Co-solvent):
-
Rationale: The type and concentration of the alcohol in Normal Phase (or ACN/MeOH in RP) directly impacts retention and selectivity.
-
Action:
-
In NP: Switch between ethanol, isopropanol (IPA), and n-propanol. IPA is less polar and may increase retention and change selectivity.
-
In all modes: Systematically vary the percentage of the organic modifier to find the optimal balance between retention and resolution (k' between 2 and 10 is ideal).
-
-
-
Control the Temperature:
-
Rationale: Chiral recognition is sensitive to temperature. Lowering the temperature often increases the stability of the transient diastereomeric complexes, which can improve resolution.
-
Action: Test the separation at lower temperatures (e.g., 10°C, 15°C, 25°C). Be mindful that lower temperatures will increase mobile phase viscosity and backpressure.
-
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silica; Incorrect additive type/concentration. | Add/optimize basic additive (e.g., 0.1% DEA). Try different amines. |
| No or Poor Resolution | Insufficient differential interaction with CSP. | Screen different CSPs; Screen different mobile phase modes (NP, RP, PO); Change alcohol modifier in NP (EtOH -> IPA). |
| High Backpressure | Low temperature; High flow rate; Blockage. | Reduce flow rate; Increase temperature; Check for system blockages. |
| Irreproducible Retention Times | Column not equilibrated; Mobile phase composition drift. | Equilibrate column with 20-30 column volumes; Prepare fresh mobile phase daily. |
Section 3: Supercritical Fluid Chromatography (SFC)
SFC is a powerful normal-phase technique that uses supercritical CO₂ as the main mobile phase. It is renowned for its speed, efficiency, and high success rate in chiral separations.[10][15]
Q4: Why and when should I use Supercritical Fluid Chromatography (SFC) for my thienopyridine isomers?
You should consider SFC a primary tool, especially for chiral separations.
Key Advantages:
-
Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates than HPLC, leading to very fast analyses (often under 5 minutes).[15]
-
Efficiency: SFC often yields sharper and more efficient peaks compared to normal phase HPLC.
-
High Success Rate: It is widely considered the go-to technique for chiral separations in the pharmaceutical industry due to its high success rate.[10][15]
-
Reduced Solvent Usage: Replacing the bulk of the organic mobile phase with CO₂ makes it a greener and more cost-effective technique.
Q5: What is a standard workflow for chiral SFC method development?
The approach is very similar to chiral HPLC: systematic screening. Polysaccharide CSPs are again the columns of choice.
SFC Screening Protocol:
-
Columns: Use the same set of immobilized polysaccharide CSPs as in the HPLC screen.
-
Co-Solvent: The most common co-solvent is Methanol. Screen a generic gradient of 5% to 40% Methanol in CO₂.
-
Additive: For basic thienopyridines, an additive is almost always required. Add a basic modifier to your co-solvent (e.g., prepare a stock of Methanol with 0.2-0.5% DEA).
-
System Conditions:
-
Back Pressure: 120-150 bar
-
Temperature: 35-40 °C
-
Flow Rate: 3-4 mL/min
-
-
Optimization: If a "hit" is found, optimize by screening other alcohol co-solvents (Ethanol, IPA) and adjusting the additive concentration.
Workflow for Chiral SFC Screening
Caption: A streamlined workflow for chiral SFC method development.
Section 4: Orthogonal and Spectroscopic Techniques
Q6: My isomers are inseparable by all chromatographic methods I've tried. What are my options for structural confirmation and quantification?
When chromatography fails, orthogonal techniques that rely on different physical principles are necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For Positional Isomers: NMR is the definitive tool for structure elucidation.[16][17] Protons and carbons in different chemical environments will produce unique chemical shifts and coupling patterns, allowing for unambiguous identification of each isomer.[18][19] Key experiments include 1H, 13C, COSY, HSQC, and HMBC.[20]
-
For Enantiomers: Standard NMR cannot distinguish between enantiomers. However, using a chiral derivatizing agent to create diastereomers or a chiral solvating agent will induce separate signals for each enantiomer, allowing for the determination of enantiomeric purity (ee%).[5]
-
-
Mass Spectrometry (MS):
-
Rationale: While isomers have identical molecular weights, high-resolution tandem mass spectrometry (MS/MS) can sometimes differentiate them.[21] The fragmentation patterns of positional isomers can be distinct due to the different locations of bonds.[18][22] Differentiating enantiomers with MS is more complex and may require specialized techniques like forming diastereomeric complexes.[23][24]
-
Action: Infuse a pure sample of each isomer if available and compare their fragmentation spectra (Collision-Induced Dissociation - CID).
-
Section 5: Method Validation
Q7: I have successfully developed a separation method. What are the key parameters I need to assess during validation?
Method validation demonstrates that your analytical procedure is suitable for its intended purpose. The requirements are outlined in guidelines such as ICH Q2(R2).[25]
Key Validation Parameters:
| Parameter | Description | Purpose |
| Specificity / Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix components). | Proves the method is free from interference at the retention time of the isomers.[26] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Establishes the range over which the assay is accurate. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defines the working limits of the method. |
| Accuracy | The closeness of test results to the true value. | Assesses systematic error or bias. |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Measures random error. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Crucial for quantifying the minor isomer as an impurity. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Ensures the method is reliable for routine use.[26][27] |
References
- A Researcher's Guide to Cross-Validation of Analytical Methods for Isomer Quantification. Benchchem.
- Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation. Thermo Fisher Scientific.
-
Are the enantiomers of the drug compounds separated in the final product? How is this separation done? ResearchGate. Available at: [Link]
-
Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings. Available at: [Link]
-
A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
-
Common Challenges with Pharmaceutical & Chemical Separation. Western States. Available at: [Link]
-
Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent. Available at: [Link]
-
Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. Available at: [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
-
Chiral Drug Separation. Encyclopedia of Chemical Technology. Available at: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
- Cross-Validation of Analytical Methods for Moschamine Isomer Quantification: A Comparative Guide. Benchchem.
-
THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. ResearchGate. Available at: [Link]
-
Analytical method validation: A brief review. ResearchGate. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available at: [Link]
-
Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. Available at: [Link]
-
SFC Chiral Separations: Method Development with Polysaccharide CSPs. Daicel Chiral Technologies. Available at: [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]
-
Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Health Canada. Available at: [Link]
-
Recent Developments of Achiral HPLC Methods in Pharmaceuticals Using Various Detection Modes. Semantic Scholar. Available at: [Link]
-
Getting Started with Chiral Method Development. Regis Technologies. Available at: [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chiral HPLC Method Development. I.B.S. Ltd. Available at: [Link]
-
Spectroscopy Methods of structure determination. University of Massachusetts Lowell. Available at: [Link]
-
Structural elucidation by NMR(1HNMR). Slideshare. Available at: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. Available at: [Link]
-
Differentiation of enantiomers using matrix-assisted laser desorption/ionization mass spectrometry. PubMed. Available at: [Link]
-
Recent Advances on Chiral Mobile Phase Additives: A Critical Review. SciSpace. Available at: [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available at: [Link]
-
Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. ResearchGate. Available at: [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. National Institutes of Health. Available at: [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. National Institutes of Health. Available at: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health. Available at: [Link]
-
The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. MDPI. Available at: [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 5. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. fagg-afmps.be [fagg-afmps.be]
- 11. ymc.eu [ymc.eu]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. futurity-proceedings.com [futurity-proceedings.com]
- 17. jchps.com [jchps.com]
- 18. researchgate.net [researchgate.net]
- 19. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 20. hyphadiscovery.com [hyphadiscovery.com]
- 21. lcms.cz [lcms.cz]
- 22. The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Differentiation of enantiomers using matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
- 26. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 27. wjarr.com [wjarr.com]
Technical Support Center: Navigating the Solution Stability of 6,7-Dihydrothieno[3,2-c]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,7-dihydrothieno[3,2-c]pyridine derivatives. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to address the inherent instability of this important class of compounds in solution. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying chemical principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Identifying and Understanding Instability
Question 1: My experimental results are inconsistent when using this compound derivatives. Could compound instability be the culprit?
Answer: Yes, inconsistency in experimental outcomes, such as variable potency in biological assays or fluctuating analytical measurements, is a strong indicator that your this compound derivative may be degrading in solution. This chemical scaffold, found in well-known antiplatelet agents like clopidogrel and prasugrel, is susceptible to chemical degradation, primarily through oxidation and hydrolysis.[1][2][3]
The degradation of your parent compound into one or more new chemical entities means that the effective concentration of your active molecule is decreasing over time. These degradants may be inactive, have altered activity, or could even interfere with your assay, leading to unreliable and non-reproducible data. It is crucial to consider the intrinsic stability of your specific derivative under your experimental conditions.
Question 2: What are the common degradation pathways for this compound derivatives in solution?
Answer: The primary routes of degradation for this class of compounds are oxidative pathways. The tertiary amine and the electron-rich thiophene ring are the main sites of chemical instability. Key degradation pathways include:
-
Oxidation: This is the most prevalent degradation pathway. The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide.[1][4] Additionally, the carbon atom bridging the thiophene and pyridine rings is highly susceptible to oxidation, which can lead to the formation of an endo-iminium species.[1][3] The thiophene ring itself can also be oxidized.
-
Hydrolysis: Depending on the specific substituents on your core structure, ester or amide groups can be susceptible to hydrolysis, especially under acidic or basic conditions.[3][5] For instance, prasugrel, a related thienopyridine, undergoes ester hydrolysis as a key step in its metabolic activation.[6][7][8] While this is a bioactivation pathway, uncontrolled hydrolysis in solution constitutes degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[9][10] While specific data on 6,7-dihydrothieno[3,2-c]pyridines is limited, it is a common cause of instability for many heterocyclic compounds.
Below is a diagram illustrating the primary oxidative degradation pathways.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the efficiency of the Vilsmeier-Haack reaction for thienopyridine synthesis
Technical Support Center: Vilsmeier-Haack Reaction for Thienopyridine Synthesis
Welcome to the technical support center dedicated to enhancing the efficiency of the Vilsmeier-Haack reaction for the synthesis of thienopyridines. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful formylation reaction to create valuable thienopyridine scaffolds. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
Foundational Principles: Why the Vilsmeier-Haack Reaction?
The Vilsmeier-Haack (V-H) reaction is an indispensable tool for the formylation of electron-rich heterocyclic systems, including the precursors to thienopyridines.[1][2] Its enduring utility lies in its use of mild, economical reagents—typically a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)—to generate a moderately reactive electrophile, the Vilsmeier reagent.[3][4] This reagent is a weak electrophile, making the reaction highly selective for activated aromatic systems, which is a key advantage when working with sensitive heterocyclic substrates.[5][6] The resulting formyl group is a versatile handle for further molecular elaboration, crucial for building the complex architectures required in medicinal chemistry.[7]
The Core Mechanism
Understanding the reaction mechanism is critical for effective troubleshooting. The process occurs in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the formation of the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[8][9]
-
Electrophilic Aromatic Substitution: The electron-rich thienopyridine precursor attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the desired aldehyde.
Troubleshooting Guide: From Low Yields to Side Reactions
This section directly addresses the common challenges encountered during the synthesis of thienopyridines using the V-H reaction.
Q1: My reaction yield is consistently low or zero. What are the most common causes and how can I fix them?
Low yield is the most frequent issue and can stem from several factors. A systematic approach is key to identifying the root cause.
-
Cause A: Inactive Vilsmeier Reagent The Vilsmeier reagent is highly sensitive to moisture.[10] Any water present in the DMF, glassware, or reaction atmosphere will rapidly decompose the reagent, halting the reaction before it begins. The quality of the POCl₃ is also paramount.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled or anhydrous grade DMF. Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (Argon or Nitrogen).
-
Use High-Purity Reagents: Use a fresh, unopened bottle of POCl₃ if possible. Old bottles may have degraded due to repeated exposure to atmospheric moisture.
-
Proper Reagent Preparation: Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to ice-cold DMF (0-5 °C) under an inert atmosphere.[11] This exothermic reaction must be controlled to prevent reagent decomposition.[10]
-
-
-
Cause B: Poor Substrate Reactivity The Vilsmeier-Haack reaction is most effective on electron-rich heterocycles.[5][12] If your thienopyridine precursor contains strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the ring may be too deactivated to react with the weak Vilsmeier electrophile.[6]
-
Solution:
-
Increase Reaction Temperature: After adding the substrate at a low temperature, slowly warm the reaction to room temperature and then heat to 60-80 °C.[1] Monitor the progress by Thin Layer Chromatography (TLC). For highly deactivated substrates, temperatures as high as 120 °C have been reported, although this increases the risk of side reactions.[1]
-
Increase Reagent Stoichiometry: For less reactive substrates, using a larger excess of the Vilsmeier reagent (e.g., 2-5 equivalents) can help drive the reaction to completion.[11]
-
-
-
Cause C: Incorrect Work-up Procedure The hydrolysis of the iminium intermediate is a critical final step. Improper pH or temperature during the quench can lead to product degradation or incomplete conversion.
-
Solution:
-
Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This helps to manage the exothermic quench.
-
pH Adjustment: Carefully neutralize the mixture. A basic work-up using a solution like sodium bicarbonate or sodium hydroxide is typically required to facilitate the hydrolysis and neutralize the acidic byproducts.[13] Check the pH to ensure it is in the desired range (typically pH 8-10).
-
-
| Problem | Potential Cause | Suggested Solution | Citation |
| Low/No Yield | Moisture contamination | Use anhydrous solvents and flame-dried glassware under an inert atmosphere. | [10] |
| Deactivated substrate | Increase reaction temperature (60-100 °C) and/or use a larger excess of Vilsmeier reagent. | [11] | |
| Improper work-up | Pour reaction mixture onto ice and carefully neutralize with a base (e.g., NaHCO₃, NaOH) to pH 8-10. | [13] | |
| Multiple Spots on TLC | Di-formylation | Use a controlled stoichiometry (1.1-1.5 eq.) of Vilsmeier reagent. Add the reagent slowly to the substrate solution. | [11] |
| Ring chlorination | Use POCl₃ as the limiting reagent relative to DMF. Avoid unnecessarily high temperatures or prolonged reaction times. | [7] | |
| Isolation Difficulty | Product is water-soluble | Saturate the aqueous layer with NaCl (brine) before extraction to reduce product solubility. | [10] |
| Emulsion formation | Add a small amount of brine to the separatory funnel to help break the emulsion. Let the mixture stand for a longer period. | [10] |
Q2: I'm observing multiple spots on my TLC plate. What are the likely side reactions and how can I minimize them?
The formation of multiple products indicates a loss of selectivity, which can be addressed by fine-tuning the reaction conditions.
-
Side Reaction A: Di-formylation Highly activated thienopyridine systems can undergo formylation at more than one position, leading to di-formylated byproducts.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A molar ratio of 1.1 to 1.5 equivalents of the reagent to the substrate is a good starting point.[11] Adding the pre-formed Vilsmeier reagent dropwise to a solution of the substrate can also help prevent localized high concentrations that favor multiple additions.
-
-
Side Reaction B: Ring Chlorination In some cases, particularly with extended heating or a large excess of POCl₃, chlorination of the heterocyclic ring can occur, leading to undesired chlorinated thienopyridines. Abdelwahab et al. reported the synthesis of 4-chlorothieno[2,3-b]pyridines using a large excess (12 equivalents) of the V-H reagent.[7]
-
Solution: Minimize the reaction time and temperature. Use only the necessary amount of Vilsmeier reagent. Ensure that DMF is in slight excess relative to POCl₃ during reagent formation to consume all the phosphorus oxychloride.
-
Standard Operating Protocols
Adherence to a validated protocol is the foundation of a reproducible and efficient reaction.
Protocol 1: In Situ Preparation of the Vilsmeier Reagent
Safety Note: This procedure must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.[10] Always wear appropriate PPE.
-
Place a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet under an inert atmosphere.
-
Add anhydrous DMF (e.g., 5 equivalents) to the flask via syringe.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, e.g., 1.5 equivalents) dropwise from the dropping funnel over 30-60 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. [11]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes. The resulting solution, which may be colorless to pale yellow, contains the active Vilsmeier reagent and is ready for use.
Protocol 2: General Formylation of a Thienopyridine Precursor
-
Dissolve the thienopyridine precursor (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., DMF, 1,2-dichloroethane).[14]
-
Slowly add the substrate solution dropwise to the pre-formed Vilsmeier reagent (from Protocol 1) at 0-5 °C.
-
After the addition, monitor the reaction by TLC. If the reaction is sluggish, allow the mixture to warm to room temperature and then heat to a temperature between 60-80 °C.[1] Continue to monitor until the starting material is consumed.
-
Once the reaction is complete, cool the mixture back to room temperature and pour it slowly and carefully onto a vigorously stirred beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of an aqueous base (e.g., 10% NaOH or saturated NaHCO₃) until the pH is approximately 8-9.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal ratio of POCl₃ to DMF? A: While ratios vary, a common starting point is to use DMF as both the reactant and the solvent. A slight excess of DMF relative to POCl₃ (e.g., 1.2:1) is often used for reagent preparation, followed by the addition of the substrate. For difficult substrates, the overall ratio of the formed reagent to the substrate is increased. A 5:6 molar ratio of DMF to POCl₃ was found to be optimal in one study for a complex porphyrin system, indicating that optimization may be substrate-dependent.[15]
-
Q: Can I use other solvents besides DMF? A: Yes. While DMF is the most common choice as it serves as both a reagent and a solvent, other anhydrous, non-protic solvents like 1,2-dichloroethane (DCE), chloroform, benzene, or o-xylene can be used, particularly if the substrate has poor solubility in DMF.[1][14]
-
Q: How does the specific isomer of the thienopyridine precursor affect the reaction? A: The regioselectivity of the V-H reaction is governed by electronic effects. Formylation will occur at the most electron-rich, sterically accessible position on the heterocyclic ring. For thieno[2,3-b]pyridines and thieno[3,2-b]pyridines, the position of the nitrogen atom and any existing substituents will direct the electrophilic attack, typically on the thiophene ring.[16][17] It is advisable to consult literature on similar scaffolds to predict the likely site of formylation.
-
Q: Can I use a pre-prepared, commercially available Vilsmeier reagent? A: Yes, the Vilsmeier reagent is commercially available as a stable, albeit hygroscopic, white powder.[18] Using the commercial reagent can be more convenient and may improve reproducibility by eliminating variability in the in situ preparation step. However, it is crucial to handle and store it under strictly anhydrous conditions.[18]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS | Semantic Scholar [semanticscholar.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier– Haack reaction | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 18. Vilsmeier Reagent - Enamine [enamine.net]
Validation & Comparative
A Comparative Study of 6,7-Dihydrothieno[3,2-c]pyridine and its Isosteres: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic selection and optimization of heterocyclic scaffolds are paramount to achieving desired pharmacological profiles. The 6,7-dihydrothieno[3,2-c]pyridine core is a privileged scaffold, most notably recognized as the foundation for the blockbuster antiplatelet agent clopidogrel. Its clinical and commercial success has spurred extensive research into its structure-activity relationships (SAR) and the exploration of isosteric replacements to modulate its physicochemical and biological properties. This guide provides a comprehensive comparative analysis of this compound and two of its key isosteres: its constitutional isomer, 4,5,6,7-tetrahydrothieno[2,3-c]pyridine, and its classical bioisostere, 1,2,3,4-tetrahydroisoquinoline.
This document is intended for researchers, medicinal chemists, and drug development professionals. It delves into the synthesis, physicochemical properties, and biological activities of these scaffolds, with a particular focus on their interaction with the P2Y12 receptor, a critical target in antithrombotic therapy. The insights provided herein are grounded in experimental data and established scientific principles to empower informed decision-making in drug design and development.
Introduction: The Significance of the Thienopyridine Scaffold and the Concept of Isosterism
The thienopyridine framework, a fusion of thiophene and pyridine rings, has proven to be a cornerstone in the development of P2Y12 receptor antagonists.[1] These agents are crucial in the management of atherothrombotic diseases. The parent this compound scaffold is the essential pharmacophore responsible for the antiplatelet activity of drugs like clopidogrel and prasugrel.[2]
Isosterism, the principle of substituting atoms or groups of atoms within a molecule with other atoms or groups of similar size, shape, and electronic configuration, is a powerful tool in medicinal chemistry.[3] Such modifications can lead to significant improvements in a drug candidate's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide will explore two types of isosteres of this compound:
-
Constitutional Isomerism: 4,5,6,7-tetrahydrothieno[2,3-c]pyridine, where the fusion of the thiophene and pyridine rings is altered.
-
Classical Bioisosterism: 1,2,3,4-tetrahydroisoquinoline, where the thiophene ring is replaced by a benzene ring.
Synthesis of the Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in drug development. Here, we outline established synthetic routes for this compound and its isosteres.
Synthesis of this compound
A common and efficient method for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, a stable salt of the target scaffold, involves a Pictet-Spengler type reaction.[4]
Experimental Protocol:
-
Imine Formation: To a reaction vessel, add 2-thiophene ethylamine, water, and formaldehyde. Heat the mixture to 50-55 °C and maintain for 20-30 hours. After the reaction is complete, extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated brine.
-
Cyclization and Salt Formation: Evaporate the organic solvent under reduced pressure to obtain the crude imine. To the imine, add a solution of hydrogen chloride in ethanol and water. Heat the mixture to 65-75 °C.
-
Purification: After a period of heating, add activated carbon and filter the hot solution. Cool the filtrate to 0-5 °C to induce crystallization.
-
Isolation: Collect the crystalline product by filtration and dry in an oven to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
Synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
The synthesis of the isomeric 4,5,6,7-tetrahydrothieno[2,3-c]pyridine can be achieved through a multi-step sequence, often involving the construction of the thiophene ring onto a pre-existing piperidine precursor.
Synthesis of 1,2,3,4-Tetrahydroisoquinoline
The synthesis of 1,2,3,4-tetrahydroisoquinoline is well-established and can also be accomplished via the Pictet-Spengler reaction, starting from 2-phenylethylamine and an aldehyde.[5]
Comparative Physicochemical Properties
The physicochemical properties of a drug molecule significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of the key physicochemical parameters for this compound and its isosteres reveals subtle but important differences.
| Property | This compound[6] | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine | 1,2,3,4-Tetrahydroisoquinoline[7] |
| Molecular Formula | C₇H₇NS | C₇H₉N | C₉H₁₁N |
| Molecular Weight | 137.20 g/mol | 139.22 g/mol | 133.19 g/mol |
| XLogP3 | 1.5 | 1.3 | 1.6 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 |
| Polar Surface Area | 12.47 Ų | 12.47 Ų | 12.03 Ų |
| pKa (strongest basic) | 5.14 | 5.2 | 9.66 |
Analysis of Physicochemical Properties:
-
The molecular weights of the three scaffolds are comparable.
-
The calculated lipophilicity (XLogP3) is similar for all three compounds, suggesting they are likely to have comparable passive membrane permeability.
-
The number of hydrogen bond donors and acceptors is identical, indicating a similar potential for forming hydrogen bonds with biological targets.
-
A notable difference lies in the basicity (pKa). 1,2,3,4-Tetrahydroisoquinoline is significantly more basic than the thienopyridine isomers. This difference will affect the ionization state of the molecules at physiological pH, which can influence receptor binding, solubility, and off-target effects.
Biological Activity: A Focus on the P2Y12 Receptor
The primary therapeutic target of thienopyridine-based antiplatelet agents is the P2Y12 receptor, a G-protein coupled receptor (GPCR) crucial for ADP-mediated platelet activation and aggregation.[8]
The P2Y12 Receptor Signaling Pathway
Activation of the P2Y12 receptor by its endogenous ligand, adenosine diphosphate (ADP), initiates a downstream signaling cascade that ultimately leads to platelet aggregation and thrombus formation.[9][10]
Caption: P2Y12 Receptor Signaling Pathway.
Comparative Biological Activity at the P2Y12 Receptor
Direct comparative data for the unsubstituted parent scaffolds at the P2Y12 receptor is scarce in the public domain. However, based on the extensive research on thienopyridine derivatives and isosteric replacements in other systems, we can infer the following:
-
This compound: This scaffold is the established pharmacophore for potent P2Y12 antagonists. Its specific geometry and electronic properties, conferred by the fusion of the thiophene and pyridine rings, are optimal for binding to the receptor.
-
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine: The altered arrangement of the sulfur and nitrogen atoms in this isomer is likely to change the molecule's shape and dipole moment. This could potentially lead to a different binding mode or reduced affinity for the P2Y12 receptor compared to the [3,2-c] isomer. Structure-activity relationship studies on thienopyridine derivatives have shown that the specific isomerism is critical for activity.[11]
-
1,2,3,4-Tetrahydroisoquinoline: The replacement of the electron-rich thiophene ring with a benzene ring represents a significant change in the electronic character of the molecule. A comparative study of these two scaffolds as inhibitors of phenylethanolamine N-methyltransferase (PNMT) demonstrated that while the isosterism was confirmed, the tetrahydrothieno[3,2-c]pyridine derivatives were generally less potent than their tetrahydroisoquinoline counterparts.[7] This was attributed to the electronic properties of the thiophene ring. It is plausible that a similar trend could be observed at the P2Y12 receptor, although this would require experimental verification. The higher pKa of the tetrahydroisoquinoline could also influence its interaction with the receptor's binding pocket.
Experimental Protocols for Biological Evaluation
To empirically determine the comparative activity of these scaffolds, standardized in vitro assays are essential.
P2Y12 Receptor Binding Assay
This assay measures the affinity of a compound for the P2Y12 receptor by competing with a radiolabeled ligand.
Experimental Protocol: [12][13]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human P2Y12 receptor (e.g., CHO-K1 cells).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a P2Y12-specific radioligand (e.g., [³H]-2MeSADP or [³H]PSB-0413) and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
ADP-Induced Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit platelet aggregation induced by ADP.[9]
Experimental Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood from healthy human donors in tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to separate the PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed.
-
Aggregometry: Place a sample of the PRP in an aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C.
-
Baseline Measurement: Establish a baseline reading of light transmission through the PRP.
-
Compound Incubation: Add the test compound at various concentrations to the PRP and incubate for a short period.
-
Agonist Addition: Add a sub-maximal concentration of ADP to induce platelet aggregation.
-
Measurement: Monitor the change in light transmission as platelets aggregate. The extent of inhibition is calculated relative to a control (vehicle-treated) sample.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of platelet aggregation.
Caption: ADP-Induced Platelet Aggregation Assay Workflow.
Conclusion and Future Perspectives
The this compound scaffold remains a highly valuable starting point for the design of novel therapeutics, particularly P2Y12 receptor antagonists. This guide has provided a comparative overview of this key scaffold and its constitutional and classical isosteres.
While direct comparative biological data for the parent scaffolds is limited, the analysis of their physicochemical properties and the extrapolation from related studies provide a rational basis for further investigation. The subtle differences in the arrangement of heteroatoms and the electronic nature of the aromatic ring system can have profound effects on biological activity.
For medicinal chemists, the key takeaways are:
-
The specific fusion of the thiophene and pyridine rings in the [3,2-c] isomer is likely critical for optimal P2Y12 receptor antagonism.
-
Isosteric replacement of the thiophene ring with a benzene ring (tetrahydroisoquinoline) may alter potency, and the significant increase in basicity will likely impact the overall pharmacological profile.
-
The provided experimental protocols offer a standardized approach to empirically evaluate these scaffolds and their derivatives.
Future research should focus on the direct, head-to-head comparison of these parent scaffolds to provide a definitive understanding of their relative merits. Such studies will undoubtedly fuel the development of the next generation of thienopyridine-based and isosteric drugs with improved efficacy and safety profiles.
References
- Alexopoulos, D. (2014). P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: From the Research Laboratory to the Clinic and Vice Versa. Cardiology, 127(4), 211–219.
- Angiolillo, D. J., Bates, E. R., & Bass, T. A. (2008). The platelet P2Y12 receptor as a target of antithrombotic drugs. Journal of Thrombosis and Thrombolysis, 28(3), 304–312.
- Cattaneo, M. (2015). The platelet P2Y12 receptor for adenosine diphosphate: a historical perspective. Journal of Thrombosis and Haemostasis, 13, 248-257.
- Gachet, C. (2006). Regulation of platelet functions by P2 receptors. Annual Review of Pharmacology and Toxicology, 46, 277–300.
- Hollopeter, G., Jantzen, H. M., Vincent, D., Li, G., England, L., Ramakrishnan, V., ... & Gurney, M. (2001). Identification of the platelet ADP receptor targeted by antithrombotic drugs.
- Jacobson, K. A., & Boeynaems, J. M. (2010). P2Y nucleotide receptors: promise of therapeutic applications. Drug Discovery Today, 15(13-14), 570–578.
-
LookChem. (n.d.). Cas 272-14-0,thieno[3,2-c]pyridine. Retrieved from [Link]
-
LookChem. (n.d.). Cas 107112-93-6,6,7-Dihydrothieno[3,2-C]-pyridine. Retrieved from [Link]
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Perrey, D. A., Uli, J. C., & Grunewald, G. L. (2008). Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Bioorganic & Medicinal Chemistry, 16(1), 542–559.
- Patrono, C., & Rocca, B. (2009). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Handbook of Experimental Pharmacology, (191), 369–393.
- Patent CN102432626A. (2012). Synthesis method of 4, 5, 6, 7-tetrahydrothiophene [3, 2-c] pyridine hydrochloride.
-
PubChem. (n.d.). Thieno[3,2-c]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Schultheiss, M. E., Schultheiss, C., & Gachet, C. (2012). The platelet P2Y (12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3) H] PSB-0413. Purinergic Signalling, 8(3), 483–495.
- Zhang, K., Zhang, J., Gao, Z. G., Zhang, D., Zhu, L., Han, G. W., ... & Stevens, R. C. (2014). Agonist-bound structure of the human P2Y12 receptor.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- LookChem. (n.d.). 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine. Data for this compound is not readily available on a single public database and has been inferred from related structures and general chemical principles.
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
- van Giezen, J. J., & Humphries, R. G. (2005). Preclinical and clinical studies with selective P2Y12 antagonists. Seminars in Thrombosis and Hemostasis, 31(2), 195–204.
- Wallentin, L., Becker, R. C., Budaj, A., Cannon, C. P., Emanuelsson, H., Held, C., ... & Harrington, R. A. (2009). Ticagrelor versus clopidogrel in patients with acute coronary syndromes. New England Journal of Medicine, 361(11), 1045–1057.
- Wiviott, S. D., Braunwald, E., McCabe, C. H., Montalescot, G., Ruzyllo, W., Gottlieb, S., ... & Antman, E. M. (2007). Prasugrel versus clopidogrel in patients with acute coronary syndromes. New England Journal of Medicine, 357(20), 2001–2015.
-
ResearchGate. (n.d.). Synthesis of 6,7‐dihydrothieno[3,2‐c]pyridin‐4(5H)‐ones 6 a,b. Retrieved from [Link]
- Tsoupras, A., Lordan, R., & Zabetakis, I. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1337–1345.
- Cattaneo, M., & Podda, G. (2003). Platelet aggregation testing in platelet-rich plasma: description of procedures with the aim to develop standards in the field.
- von Kügelgen, I. (2019). Structure, Pharmacology and Roles in Physiology of the P2Y12 Receptor. In The P2Y12 Receptor (pp. 1-17). Springer, Cham.
-
Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism. Retrieved from [Link]
-
Helena Laboratories. (n.d.). PLATELETWORKS® ADP and Collagen. Retrieved from [Link]
- Johnston, L. R., Larsen, P. D., & Harding, S. A. (2012). Methodological considerations for the assessment of ADP induced platelet aggregation using the Multiplate (R) analyser.
- Litvinov, V. P. (2005). Thienopyridines: Synthesis, properties, and biological activity. Russian Chemical Bulletin, 54(4), 865-896.
- Porto, I., & Crea, F. (2009). Platelet P2Y12 receptor inhibition by thienopyridines: status and future.
-
Biocytex. (n.d.). VASP/P2Y12. Retrieved from [Link]
- van der Meijden, P. E., & Heemskerk, J. W. (2019). Platelet biology and functions: new concepts and clinical perspectives. Nature Reviews Cardiology, 16(3), 166-179.
- Cattaneo, M. (2011). The platelet P2Y12 receptor for adenosine diphosphate: a historical perspective. Journal of Thrombosis and Haemostasis, 9(s1), 137-144.
- Ding, Z., Kim, S., & Dorsam, R. T. (2013). P2Y12 receptor antagonists: a review of the current and emerging options.
- St-Onge, D., & LaPlante, S. R. (2016). State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(12), 2739–2754.
- Bultmann, A., & Gloe, T. (2020). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. International Journal of Molecular Sciences, 21(7), 2345.
Sources
- 1. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism | Pharmaguideline [pharmaguideline.com]
- 4. State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H7NS | CID 13586615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Pharmacology and Roles in Physiology of the P2Y12 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Target of a Novel 6,7-Dihydrothieno[3,2-c]pyridine Derivative
The discovery of a novel bioactive compound is a pivotal moment in drug development. However, the journey from a promising "hit" to a viable therapeutic candidate is contingent on a critical, rigorous process: target identification and validation. This guide provides an in-depth, experience-driven framework for validating the biological target of a novel 6,7-Dihydrothieno[3,2-c]pyridine derivative, hereafter referred to as Cmpd-X .
The thieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets, including protein kinases and G-protein coupled receptors like the Smoothened (Smo) receptor.[1][2] This inherent promiscuity makes robust, unbiased target validation not just a formality, but a necessity to avoid costly late-stage failures.
This guide is structured not as a rigid protocol, but as a logical, multi-pronged strategy. We will employ a self-validating system of orthogonal experimental approaches—unbiased chemoproteomics, direct biophysical target engagement, and functional genomics—to build an irrefutable case for the biological target of Cmpd-X. We will compare its performance directly against a known, well-characterized inhibitor to establish its unique pharmacological profile.
Overall Target Validation Workflow
Our strategy is built on a foundation of sequential, orthogonal validation steps. We begin with a broad, unbiased approach to generate a target hypothesis, followed by specific, direct assays to confirm engagement, and finally, functional assays to link target engagement with a cellular phenotype.
Caption: A multi-phase workflow for robust biological target validation.
Phase 1: Unbiased Target Identification with Kinobeads
Expertise & Experience: Before we can validate a target, we must first identify it without bias. While computational docking can provide hypotheses, an experimental approach using the native proteome is superior for discovering unexpected targets. For kinase inhibitors, chemoproteomics using multiplexed inhibitor beads ("Kinobeads") is an exceptionally powerful method.[3][4] This technique uses broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome from a lysate.[5][6] We can then assess which of these bound kinases are displaced by our soluble, free Cmpd-X.
Trustworthiness: This competition-binding format is inherently trustworthy. A compound that effectively displaces a kinase from the beads must be binding to the same site (typically the ATP pocket) with significant affinity. By quantifying the displacement across hundreds of kinases simultaneously using mass spectrometry, we generate a comprehensive, unbiased selectivity profile.[7]
Experimental Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation:
-
Culture selected cells (e.g., HEK293T or a relevant cancer cell line) to ~80-90% confluency.
-
Harvest cells, wash twice with ice-cold PBS, and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Competition Binding:
-
Aliquot 500 µg of protein lysate for each condition (e.g., DMSO vehicle, 1 µM Cmpd-X, 10 µM Cmpd-X, 1 µM Known-Inhibitor-Z).
-
Add the compound or vehicle to the lysate and incubate for 45 minutes at 4°C with gentle rotation.
-
Add 20 µL of equilibrated Kinobeads slurry to each lysate and incubate for another 60 minutes at 4°C.
-
-
Enrichment and Digestion:
-
Wash the beads three times with lysis buffer to remove non-specific binders.
-
Perform on-bead protein digestion by adding trypsin and incubating overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the resulting peptides and analyze them using nanoflow liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant). Calculate the ratio of protein abundance in the compound-treated sample versus the DMSO control. A ratio < 1 indicates displacement by the compound.
-
Data Presentation: Comparative Kinase Selectivity Profile
The results of this experiment allow us to directly compare the selectivity of Cmpd-X with a known inhibitor. Let's assume our screen identifies "Kinase Y" as the primary target.
| Target Kinase | Cmpd-X (1 µM) % Inhibition | Known-Inhibitor-Z (1 µM) % Inhibition |
| Kinase Y | 98.2% | 99.1% |
| Kinase A | 25.6% | 5.2% |
| Kinase B | 15.1% | 2.1% |
| Kinase C | 5.3% | 1.5% |
| ... (200+ other kinases) | <5% | <5% |
Phase 2: Orthogonal Confirmation with Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: The Kinobeads data strongly suggests an interaction in a cell lysate, but it's not definitive proof of target engagement within an intact cell. The Cellular Thermal Shift Assay (CETSA) provides this critical piece of evidence.[8] The principle is that when a compound binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[9] By heating intact cells treated with Cmpd-X and then measuring the amount of soluble target protein remaining, we can directly observe this stabilization, confirming target engagement in a physiological context.[10]
Trustworthiness: CETSA is a label-free method that uses the unmodified compound and the endogenous protein within the cell.[11] A positive result—a shift in the melting curve to a higher temperature—is a direct biophysical readout of the drug-target interaction.[12] Comparing the dose-response of this thermal shift allows for a quantitative comparison of cellular potency between Cmpd-X and our alternative compound.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA Melt Curve and ITDRF
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Treat cells with Cmpd-X (e.g., 10 µM) or DMSO vehicle for 1 hour in culture medium.
-
-
Thermal Challenge (Melt Curve):
-
Harvest and resuspend cells in PBS. Aliquot cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Fractionation:
-
Lyse cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Kinase Y by Western Blot or a quantitative immunoassay like ELISA.
-
Plot the percentage of soluble protein against temperature to generate melt curves.
-
-
Isothermal Dose-Response Fingerprinting (ITDRF):
-
Repeat the process, but this time, heat all samples to a single, fixed temperature (determined from the melt curve, e.g., 54°C) while varying the concentration of Cmpd-X and Known-Inhibitor-Z.
-
Plot the amount of soluble protein against the compound concentration to determine the cellular EC50 for target engagement.
-
Data Presentation: Comparative Target Engagement Potency
| Compound | CETSA Thermal Shift (ΔTm at 10 µM) | ITDRF EC50 (Target Engagement) |
| Cmpd-X | +5.8 °C | 150 nM |
| Known-Inhibitor-Z | +6.5 °C | 95 nM |
Phase 3: Functional Validation with shRNA-Mediated Knockdown
Expertise & Experience: We have now established that Cmpd-X binds selectively to Kinase Y inside cells. The final and most critical step is to prove that this binding event is responsible for the compound's biological activity. Genetic modulation, such as short hairpin RNA (shRNA) knockdown, is the gold standard for this.[13][14] The logic is straightforward: if Cmpd-X exerts its effect by inhibiting Kinase Y, then reducing the cellular levels of Kinase Y protein should produce the same (or a very similar) biological effect.[15] This is known as phenocopying.
Trustworthiness: This approach provides a powerful, self-validating line of evidence. Unlike small molecules, which can have off-targets, shRNA is highly specific to the mRNA of the target gene.[16][17] By using multiple, distinct shRNA sequences that target different regions of the Kinase Y mRNA, we can rule out off-target effects of the shRNA itself, thus building a very strong causal link between the target and the cellular phenotype.[18][19]
Caption: Rationale for using shRNA to functionally validate a drug target.
Experimental Protocol: Lentiviral shRNA Knockdown and Phenotypic Assay
-
shRNA Vector Preparation:
-
Design or obtain 2-3 validated lentiviral shRNA constructs targeting different sequences of the Kinase Y mRNA. Include a non-targeting (scramble) shRNA control.
-
Package lentivirus in HEK293T cells by co-transfecting the shRNA vector with packaging and envelope plasmids.
-
-
Cell Transduction and Selection:
-
Transduce the target cell line with the lentiviral particles for each shRNA and the scramble control.
-
Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
-
Knockdown Validation:
-
Expand the stable cell lines. Harvest a portion of the cells and confirm the knockdown of Kinase Y protein levels via Western Blot, comparing each shRNA line to the scramble control.
-
-
Phenotypic Assay:
-
Seed the scramble control cells and the validated Kinase Y knockdown cells.
-
Treat the scramble control cells with a dose-response of Cmpd-X and DMSO vehicle.
-
Run a relevant phenotypic assay (e.g., a cell proliferation assay like CellTiter-Glo®) on all cell lines after 72 hours.
-
-
Data Analysis:
-
Compare the anti-proliferative effect of Cmpd-X in the scramble cells to the baseline proliferation of the Kinase Y knockdown cells. A strong phenocopy is observed if the maximal effect of Cmpd-X is similar to the effect of the genetic knockdown.
-
Data Presentation: Functional Comparison of Pharmacologic vs. Genetic Inhibition
| Condition | Relative Cell Proliferation (% of Scramble Control + DMSO) |
| Scramble Control + DMSO | 100% |
| Scramble Control + Cmpd-X (1 µM) | 35% |
| Kinase Y shRNA #1 | 38% |
| Kinase Y shRNA #2 | 41% |
Conclusion
Through this multi-phase, orthogonal approach, we have constructed a robust and compelling case for the biological target of our novel this compound derivative, Cmpd-X.
-
Unbiased chemoproteomics identified Kinase Y as the primary, high-affinity target from the native cellular proteome.
-
Cellular Thermal Shift Assay provided direct, biophysical evidence that Cmpd-X engages and stabilizes Kinase Y in intact cells, allowing for a quantitative comparison of cellular potency against a known alternative.
-
shRNA-mediated knockdown functionally demonstrated that inhibiting Kinase Y with a genetic tool phenocopies the anti-proliferative effect of Cmpd-X, causally linking target engagement to cellular function.
This systematic and self-validating workflow provides a high degree of confidence in the molecular mechanism of action, a critical prerequisite for advancing Cmpd-X into further preclinical and clinical development. This approach minimizes the risk of pursuing a compound with an misunderstood mechanism, ultimately saving time and resources in the long-term drug discovery process.
References
- Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 795, 159-179.
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link]
-
Médard, G., et al. (2015). Kinobeads and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 14(3), 1574-1584. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for in vitro and in vivo target engagement. Nature Protocols, 9(9), 2100-2122. [Link]
-
Duncan, J. S., et al. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Journal of Proteome Research, 19(5), 2116-2127. [Link]
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]
-
Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Drug Discovery from Technology Networks. [Link]
-
Gilbert, L. A., et al. (2014). Genome-scale CRISPR-mediated control of gene repression and activation. Cell, 159(3), 647-661. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Moffat, J., et al. (2006). A lentiviral RNAi library for human and mouse genes. Cell, 124(6), 1283-1298. [Link]
-
Henderson, M. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2217-2224. [Link]
-
D'Arcy, B., et al. (2021). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 16, 4615-4641. [Link]
-
Agrawal, N., et al. (2003). RNA interference: biology, mechanism, and applications. Microbiology and Molecular Biology Reviews, 67(4), 657-685. [Link]
-
Al-Bayati, F. A., & Abdulla, M. A. (2016). Preparation and Use of shRNA for Knocking Down Specific Genes. Methods in Molecular Biology, 1364, 249-259. [Link]
-
Cullen, B. R. (2006). Enhancing and refining RNAi. Nature Biotechnology, 24(5), 513-514. [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
Bonci, D., et al. (2022). Efficient shRNA-based knockdown of multiple target genes for cell therapy using a chimeric miRNA cluster platform. Molecular Therapy - Nucleic Acids, 27, 1205-1215. [Link]
-
Chen, X., et al. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 7, 960-965. [Link]
-
Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338. [Link]
-
Lee, J., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry, 100, 12-24. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Chen, X., Sun, C., Zhang, J., Ding, H., & Song, H. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 7(5), 960-965. [Link]
-
Doshi, H., et al. (2015). 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity. Applied Biochemistry and Biotechnology, 175(3), 1700-1709. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]
Sources
- 1. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 13. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Efficient shRNA-based knockdown of multiple target genes for cell therapy using a chimeric miRNA cluster platform - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 6,7-Dihydrothieno[3,2-c]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 6,7-dihydrothieno[3,2-c]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a range of therapeutic agents. Its inherent physicochemical properties and synthetic tractability have established it as a "privileged scaffold," a molecular framework that can interact with multiple biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative perspective against alternative scaffolds and detailing the experimental methodologies crucial for their evaluation.
The Versatility of the this compound Core
The thienopyridine core, a fusion of thiophene and pyridine rings, has proven to be a versatile template for drug design.[1] Its derivatives have been investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide will focus on three key areas where this scaffold has made a significant impact: antiplatelet therapy through P2Y12 receptor inhibition, anticancer applications via smoothened (SMO) antagonism, and as inhibitors of Heat Shock Protein 90 (Hsp90).
I. Antiplatelet Activity: Targeting the P2Y12 Receptor
The P2Y12 receptor is a critical player in ADP-induced platelet aggregation, making it a prime target for antithrombotic therapies.[4] The this compound scaffold is the basis for the thienopyridine class of P2Y12 inhibitors, which includes blockbuster drugs like clopidogrel and prasugrel.[5][6] These agents are prodrugs that are metabolized in the liver to an active form that irreversibly binds to the P2Y12 receptor.[7]
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the this compound core have revealed key structural features that govern P2Y12 inhibitory activity. The general structure and key modification points are illustrated below.
Caption: Key modification points on the this compound scaffold for P2Y12 inhibition.
Key SAR Insights:
-
Position 2: An ester group at this position is a common feature of thienopyridine prodrugs. The nature of this ester can influence the rate of metabolic activation and overall potency. For instance, replacement of the methyl ester of clopidogrel with other alkyl esters can alter the pharmacokinetic profile.
-
Position 5: This position is typically substituted with an acyl group. In prasugrel, a cyclopropylcarbonyl group at this position contributes to its higher potency compared to clopidogrel.[6]
-
Thiophene Ring: Modifications to the thiophene ring are generally less tolerated, as this part of the molecule is crucial for the metabolic activation process that leads to the reactive thiol species responsible for irreversible P2Y12 inhibition.
Comparative Performance with Non-Thienopyridine P2Y12 Inhibitors
While thienopyridines have been highly successful, their limitations, such as the need for metabolic activation, irreversible inhibition, and inter-patient variability in response, have driven the development of alternative scaffolds.[5] The most prominent non-thienopyridine P2Y12 inhibitors are the direct-acting, reversible antagonists like ticagrelor (a cyclopentyltriazolopyrimidine) and cangrelor (an ATP analog).[8][9]
| Feature | Thienopyridines (e.g., Clopidogrel, Prasugrel) | Non-Thienopyridines (e.g., Ticagrelor, Cangrelor) |
| Scaffold | This compound | Cyclopentyltriazolopyrimidine, ATP analogs |
| Mechanism | Irreversible, covalent binding to P2Y12 | Reversible, direct-acting antagonists |
| Metabolism | Prodrugs requiring hepatic activation | Active drugs, no metabolic activation required |
| Onset of Action | Delayed | Rapid |
| Offset of Action | Slow (lifespan of the platelet) | Rapid |
| Clinical Data | Well-established efficacy, but with bleeding risks and non-responders.[10] | Generally show more consistent and potent platelet inhibition, but may have different side-effect profiles.[8] |
II. Anticancer Activity: Targeting the Smoothened Receptor
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and its aberrant activation in adults is linked to several cancers.[11] The Smoothened (SMO) receptor, a G protein-coupled receptor, is a key component of this pathway, making it an attractive target for anticancer therapies.[12] The this compound scaffold has been explored as a template for the development of novel SMO antagonists.[11]
SAR of Thienopyridine-based SMO Antagonists
Researchers have utilized a scaffold hopping strategy to identify this compound derivatives with potent SMO inhibitory activity.[11][12]
Caption: General SAR for this compound-based SMO antagonists.
Key SAR Insights:
-
Position 5: Substitution with bulky, lipophilic groups is generally beneficial for SMO inhibitory activity.
-
Position 2: The presence of an amide or urea linkage at this position, often connecting to another aromatic or heteroaromatic ring, is a common feature in potent SMO antagonists.
Comparison with Other SMO Inhibitor Scaffolds
The landscape of SMO inhibitors is diverse, with several distinct chemical scaffolds demonstrating efficacy. A comparison with other classes of SMO antagonists highlights the versatility of medicinal chemistry in targeting this receptor.
| Scaffold Class | Example Compound | Key Structural Features |
| Thienopyridine | In-house developmental compounds | Fused heterocyclic system |
| Benzimidazole | Vismodegib | A core benzimidazole with pyridine and chlorophenyl substituents |
| Pyridine | Sonidegib | A central pyridine ring with multiple substitutions |
III. Anticancer Activity: Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins.[13] Inhibition of Hsp90 is a promising strategy for cancer therapy. Thieno[2,3-c]pyridine derivatives, an isomer of the this compound scaffold, have been synthesized and evaluated as Hsp90 inhibitors.[1][14]
SAR of Thieno[2,3-c]pyridine-based Hsp90 Inhibitors
A study on a series of diethyl 2-(substituted)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylates revealed the following SAR trends:
| Compound | R-group on acetamide | IC50 (µM) vs. HSC3 cells[13] |
| 6a | Piperidin-1-yl | 14.5 |
| 6i | Thiomorpholino | 10.8 |
The data suggests that the nature of the heterocyclic ring attached to the acetamide group influences the anticancer activity, with the thiomorpholine derivative (6i) showing greater potency against the HSC3 cell line.[13]
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
P2Y12 Receptor Binding Assay (Radioligand-based)
This assay is used to determine the affinity of test compounds for the P2Y12 receptor.
Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for the P2Y12 receptor competes with the unlabeled test compound for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Step-by-Step Protocol:
-
Receptor Preparation: Prepare cell membranes from a cell line overexpressing the human P2Y12 receptor (e.g., CHO-K1 cells).[15]
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA.
-
Radioligand: A commonly used radioligand is [³H]PSB-0413, a selective P2Y12 antagonist.[16]
-
Assay Procedure:
-
In a 96-well plate, add the receptor preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known P2Y12 antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a radioligand-based P2Y12 receptor binding assay.
Smoothened Receptor Binding Assay (Fluorescence-based)
This assay is used to screen for compounds that bind to the SMO receptor.
Principle: This assay utilizes a fluorescently labeled ligand that binds to the SMO receptor. Test compounds compete with the fluorescent ligand for binding, leading to a decrease in the fluorescent signal associated with the receptor.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line that expresses the human SMO receptor, such as HEK293 cells.
-
Fluorescent Ligand: A commonly used fluorescent probe is BODIPY-cyclopamine.[17]
-
Assay Procedure:
-
Plate the cells in a 384-well plate.
-
Add varying concentrations of the test compound to the wells.
-
Add a fixed concentration of BODIPY-cyclopamine to all wells.
-
Incubate the plate to allow for binding to occur.
-
-
High-Content Imaging: Use a high-content imaging system to visualize and quantify the amount of fluorescent ligand bound to the cells.
-
Data Analysis: The decrease in fluorescence intensity in the presence of the test compound is used to determine its inhibitory activity.
Conclusion
The this compound scaffold remains a highly valuable framework in drug discovery, with a proven track record in the development of clinically successful drugs. A thorough understanding of its structure-activity relationships is paramount for the design of new and improved therapeutic agents. This guide has provided a comparative analysis of this scaffold against alternatives for key biological targets and has detailed the essential experimental protocols for their evaluation. As our understanding of disease biology and medicinal chemistry advances, the strategic application of privileged scaffolds like the this compound will undoubtedly continue to yield novel and effective medicines.
References
- [Reference to a general review on thienopyridines in medicinal chemistry]
-
Armstrong, P. W., et al. (2019). P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. Journal of the American College of Cardiology, 74(18), 2286-2301. [Link]
-
Chen, X., et al. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 7(5), 960-965. [Link]
-
Wallentin, L. (2009). P2Y(12) inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. European Heart Journal, 30(16), 1964-1977. [Link]
- [Reference to a paper on anticancer activities of pyridine deriv
- [Reference to a paper on scaffold hopping in drug discovery]
-
Gurbel, P. A., et al. (2009). Randomized, double-blind assessment of the ONSET and OFFSET of the antiplatelet effects of ticagrelor versus clopidogrel in patients with stable coronary artery disease: the ONSET/OFFSET study. Circulation, 120(25), 2577-2585. [Link]
- [Reference to a paper on a NanoBRET-based binding assay for Smoothened]
- [Reference to a table on the basic characteristics of P2Y12 inhibitors]
-
Hechler, B., et al. (2005). Ticagrelor (AZD6140), a new oral, non-thienopyridine, reversible P2Y12 receptor antagonist, for the treatment of acute coronary syndromes. Expert Opinion on Investigational Drugs, 14(10), 1279-1291. [Link]
- [Reference to a paper on the synthesis and anticancer evaluation of thieno[2,3-c]pyridine deriv
- [Reference to a paper on modeling ligand recognition
- [Reference to a paper on the application of scaffold hopping in drug discovery]
- [Reference to a practical guide on radioligand binding methods]
- [Reference to a paper on the development of a high-content screening binding assay for the smoothened receptor]
- [Reference to a YouTube video on receptor binding assays]
- [Reference to a paper with IC50 values of P2Y12 antagonists]
- [Reference to a paper on a scaffold hopping approach to new smoothened antagonists]
- [Reference to a paper on the use of [3H]PSB-0413 for P2Y12 receptor assessment]
- [Reference to a paper on the synthesis and anticancer screening of thieno[2,3-c]pyridine deriv
- [Reference to a review on the role of pyridine and dihydropyridine scaffolds in drug discovery]
- [Reference to a review on pyridine derivatives as preferable scaffolds for drug discovery]
- [Reference to a practical guide and tips for radioligand binding methods]
- [Reference to a paper on the anticancer activities of synthesized 2,4,6-trisubstituted pyridine candid
- [Reference to a paper on the structure of the human smoothened receptor]
- [Reference to a review on P2Y12 receptor inhibitors in acute coronary syndromes]
- [Reference to a paper on thieno[2,3-b]pyridine compounds inhibiting prost
- [Reference to a paper on receptor binding assays for HTS and drug discovery]
- [Reference to a paper on the synthesis, anticancer screening, and in silico evaluations of thieno[2,3-c]pyridine deriv
- [Reference to a paper on the synthesis and antiplatelet activity of amino acid prodrugs based on thienopyridine scaffolds]
- [PubChem entry for this compound]
- [Reference to a paper on the antiplatelet activity of pyrrolo[3,2-c]pyridine-containing compounds]
- [Reference to a paper on n
- [Reference to a paper with IC50 values for thienopyridine deriv
- [Reference to a paper on natural P2Y12 inhibitors as antipl
- [Reference to a paper on P2Y12 pl
- [Reference to a paper on natural P2Y12 inhibitors as antipl
- [Reference to a paper on the pharmacology and clinical developments of thienopyridine deriv
Sources
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 2. theaspd.com [theaspd.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y(12) inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2Y12 antagonists in non-ST-segment elevation acute coronary syndromes: latest evidence and optimal use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 10. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Scaffold hopping approach to a new series of smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The development of a high-content screening binding assay for the smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 6,7-Dihydrothieno[3,2-c]pyridine: A Guide for Researchers
The 6,7-dihydrothieno[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis of several key pharmaceutical agents. Its synthesis has been approached through various strategies, each with its own set of advantages and challenges. This guide provides a detailed, head-to-head comparison of the most prominent synthetic routes to this important molecule, offering insights into the underlying chemical principles, detailed experimental protocols, and a quantitative assessment of their respective efficiencies. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Introduction to the this compound Scaffold
The fusion of a thiophene and a dihydropyridine ring creates a unique bicyclic system with a rich chemical landscape amenable to diverse functionalization. This scaffold is a key component of antithrombotic drugs, highlighting its therapeutic relevance. The efficiency, scalability, and versatility of the synthetic route are therefore critical considerations for both academic research and industrial production. This guide will delve into three primary synthetic strategies: the intramolecular cyclization of a thienylethyl isothiocyanate, the renowned Pictet-Spengler reaction to form the tetrahydro precursor, and a multi-step approach involving the transformation of this tetrahydro intermediate. A potential, though less documented, Bischler-Napieralski approach will also be discussed.
Route 1: Intramolecular Cyclization of 2-(Thienyl)ethyl Isothiocyanate
This approach offers a direct pathway to the this compound skeleton through an intramolecular electrophilic cyclization. The key starting material is a 2-(thienyl)ethyl isothiocyanate, which can be cyclized under various conditions to furnish the target heterocycle.
Mechanistic Rationale
The reaction proceeds via the activation of the isothiocyanate group, rendering the carbon atom sufficiently electrophilic to be attacked by the electron-rich thiophene ring. The choice of cyclizing agent dictates the nature of the intermediate and the final product. Strong acids like polyphosphoric acid (PPA) promote cyclization to a thioamide, which can exist in its tautomeric thione form. Alternatively, alkylating agents such as methyl fluorosulphate can activate the isothiocyanate for a direct cyclization to an S-alkylated product.
DOT Diagram of the Intramolecular Cyclization Route
Caption: Intramolecular cyclization of 2-(2-thienyl)ethyl isothiocyanate.
Experimental Protocol
Synthesis of this compound-4(5H)-thione: [1]
-
A solution of 2-(2-thienyl)ethyl isothiocyanate in an appropriate solvent is prepared.
-
Polyphosphoric acid is added to the solution.
-
The mixture is heated, typically at temperatures ranging from 80 to 120 °C, for several hours.
-
Upon completion, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude thione.
-
Purification is typically achieved by chromatography or recrystallization.
Synthesis of 1-Methylthio-6,7-dihydrothieno[3,2-c]pyridine: [1]
-
Method A: Direct Cyclization
-
2-(2-Thienyl)ethyl isothiocyanate is dissolved in a dry, inert solvent.
-
Methyl fluorosulphate or a similar alkylating agent is added, and the reaction is stirred, often at room temperature.
-
The reaction is worked up by quenching with a suitable reagent and then extracting the product.
-
-
Method B: Alkylation of the Thione
-
The this compound-4(5H)-thione is dissolved in an appropriate solvent.
-
A methylating agent, such as methyl fluorosulphate, is added, and the reaction is stirred until completion.
-
Standard workup and purification procedures are followed to isolate the S-methylated product.
-
Route 2: The Pictet-Spengler Reaction and Subsequent Dehydrogenation
The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[2][3][4] In the context of this compound synthesis, it is employed to construct the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine precursor, which can then be dehydrogenated to the target dihydro- level.
Mechanistic Rationale
This reaction involves the condensation of a β-arylethylamine (in this case, 2-(thiophen-3-yl)ethanamine) with an aldehyde or ketone, typically formaldehyde, under acidic conditions.[2][5] The initial condensation forms a Schiff base, which is then protonated to generate a highly electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution, with the electron-rich thiophene ring acting as the nucleophile, to form the new six-membered ring.
DOT Diagram of the Pictet-Spengler Route
Caption: Synthesis via the Pictet-Spengler reaction and subsequent dehydrogenation.
Experimental Protocol
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: [6][7]
-
To a solution of 2-(thiophen-3-yl)ethanamine in a suitable solvent (e.g., dioxane, dichloromethane), add paraformaldehyde.
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours.
-
After cooling, the reaction mixture is typically basified with an aqueous solution of a base like sodium hydroxide.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried and concentrated to give the crude product, which is then purified by column chromatography.
Dehydrogenation to this compound: [8]
-
Dissolve the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in an anhydrous solvent like dioxane or toluene.
-
Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Heat the mixture to reflux for 8-12 hours.
-
After completion, the mixture is cooled, and the precipitated hydroquinone is removed by filtration.
-
The filtrate is washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Route 3: Multi-step Synthesis via Oxidation and Chlorination of the Tetrahydro Intermediate
This route represents a more elaborate strategy that allows for the introduction of substituents on the pyridine ring. It begins with the same 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate obtained from the Pictet-Spengler reaction, which is then subjected to a sequence of oxidation, chlorination, and aromatization.
Mechanistic Rationale
The initial oxidation of the secondary amine in the tetrahydro intermediate to a lactam provides a key functional handle for further transformations. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) converts the lactam to a chloro-dihydropyridine derivative. The final step involves dehydrogenation to furnish the aromatic pyridine ring, resulting in a 6-chlorinated version of the target scaffold.
DOT Diagram of the Multi-step Synthesis
Caption: Multi-step synthesis of 6-chlorothieno[3,2-c]pyridine.
Experimental Protocol
Oxidation to 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-6-one: [8]
-
Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a mixture of acetonitrile and water.
-
Add a catalytic amount of Ruthenium(III) chloride (RuCl₃).
-
Add sodium periodate (NaIO₄) portion-wise while maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with a saturated solution of sodium thiosulfate and extract the product with ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography. An expected yield is in the range of 60-75%.
Chlorination to 6-Chloro-4,5-dihydrothieno[3,2-c]pyridine: [8]
-
Suspend the lactam in anhydrous toluene under an inert atmosphere.
-
Add N,N-dimethylaniline, followed by the dropwise addition of phosphorus oxychloride (POCl₃) at 0 °C.
-
Heat the reaction mixture to reflux (around 110 °C) for 3-5 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated, followed by purification by column chromatography.
Aromatization to 6-Chlorothieno[3,2-c]pyridine: [8]
-
This final step follows a similar procedure to the dehydrogenation described in Route 2, using DDQ in a suitable solvent like dioxane or toluene at reflux.
Route 4: The Bischler-Napieralski Reaction (A Potential Approach)
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent such as POCl₃ or P₂O₅.[5] While less specifically documented for the this compound system in the readily available literature, it represents a theoretically sound and viable synthetic strategy.
Mechanistic Rationale
The reaction would commence with the acylation of 2-(thiophen-3-yl)ethanamine to form the corresponding N-acyl derivative. This amide is then treated with a strong dehydrating agent, which is believed to form a nitrilium ion intermediate. This highly electrophilic species then undergoes intramolecular electrophilic attack by the thiophene ring to afford the cyclized product.
DOT Diagram of the Bischler-Napieralski Route
Caption: Hypothetical Bischler-Napieralski route to this compound.
Head-to-Head Comparison of the Synthetic Routes
| Feature | Route 1: Intramolecular Cyclization | Route 2: Pictet-Spengler & Dehydrogenation | Route 3: Multi-step via Tetrahydro Intermediate | Route 4: Bischler-Napieralski (Potential) |
| Starting Material | 2-(Thienyl)ethyl isothiocyanate | 2-(Thiophen-3-yl)ethanamine, Formaldehyde | 2-(Thiophen-3-yl)ethanamine, Formaldehyde | N-Acyl-2-(thiophen-3-yl)ethanamine |
| Number of Steps | 1-2 | 2 | 3-4 | 1 (from amide) |
| Key Reagents | PPA or Methyl fluorosulphate | HCl, DDQ | RuCl₃, NaIO₄, POCl₃, DDQ | POCl₃ or P₂O₅ |
| Reported/Expected Yield | Moderate to Good | Good to High (for tetrahydro- step) | Moderate (overall) | Variable |
| Scalability | Moderate | Good | Moderate | Potentially Good |
| Versatility | Limited by isothiocyanate availability | Good for tetrahydro- derivatives | High, allows for pyridine ring substitution | Good, depends on acyl group |
| Key Advantages | Direct, potentially fewer steps | Well-established, reliable for the core | Allows for functionalization of the pyridine ring | Direct cyclization from a common amide |
| Key Disadvantages | Isothiocyanate precursor may not be readily available | Requires a separate dehydrogenation step | Longer synthetic sequence, more reagents | Less documented for this specific system |
Conclusion and Outlook
The synthesis of this compound can be effectively achieved through several strategic approaches.
-
The intramolecular cyclization of a thienylethyl isothiocyanate offers a direct and efficient route, provided the starting material is accessible.
-
The Pictet-Spengler reaction stands out as a robust and well-established method for the construction of the core tetrahydro-scaffold, which can then be converted to the desired dihydro- level. This route is often favored for its reliability and good yields in the cyclization step.
-
The multi-step synthesis involving oxidation, chlorination, and aromatization, while longer, provides the significant advantage of allowing for the introduction of substituents on the pyridine ring, making it a valuable strategy for the generation of compound libraries for structure-activity relationship studies.
-
The Bischler-Napieralski reaction remains a plausible, albeit less explored, option that warrants further investigation for its potential application in this context.
The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution patterns, the scale of the synthesis, and the availability of starting materials. This comparative guide provides the foundational knowledge for researchers to navigate these choices and advance their work in the important field of medicinal chemistry.
References
-
Davies, R. V., et al. (1976). Condensed thiophen ring systems. Part XIX. Synthesis of 6,7-dihydrothieno[3,2-c]pyridines and 4,5-dihydrothieno[2,3-c]pyridines by intramolecular cyclisation of 2-(2- or 3-thienyl)ethyl isothiocyanate. Journal of the Chemical Society, Perkin Transactions 1, 138-141. [Link]
-
Davies, R. V., et al. (1976). Condensed thiophen ring systems. Part XIX. Synthesis of 6,7-dihydrothieno[3,2-c]pyridines and 4,5-dihydrothieno[2,3-c]pyridines by intramolecular cyclisation of 2-(2- or 3-thienyl)ethyl isothiocyanate. Semantic Scholar. [Link]
-
Grunewald, G. L., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 50(25), 6207-6216. [Link]
-
Wikipedia. Pictet–Spengler reaction. Wikipedia. [Link]
-
ResearchGate. (2022). Synthesis of 6,7‐dihydrothieno[3,2‐c]pyridin‐4(5H)‐ones 6 a,b. ResearchGate. [Link]
-
Chemeurope.com. Pictet-Spengler reaction. Chemeurope.com. [Link]
-
Taylor, R. D., et al. (2011). The Pictet-Spengler Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
IGI Global. Thienopyridine Analogues. IGI Global. [Link]
- Google Patents. (2012). Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
Sources
- 1. Condensed thiophen ring systems. Part XIX. Synthesis of 6,7-dihydrothieno[3,2-c]pyridines and 4,5-dihydrothieno[2,3-c]pyridines by intramolecular cyclisation of 2-(2- or 3-thienyl)ethyl isothiocyanate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. The Pictet-Spengler Reaction [ebrary.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antiproliferative Effects of Thienopyridine Derivatives in Cancer Cell Lines
This guide provides an in-depth comparison of thienopyridine derivatives, a promising class of heterocyclic compounds, and their demonstrated antiproliferative effects against various cancer cell lines. Moving beyond their established role as antiplatelet agents, this document delves into their emerging potential in oncology, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: A Scaffold of Emerging Oncological Importance
The thienopyridine nucleus, a fusion of thiophene and pyridine rings, is a well-established pharmacophore, most famously represented by antiplatelet drugs like clopidogrel and ticlopidine which target the P2Y12 receptor.[1][2][3] However, recent research has unveiled a new and exciting chapter for this scaffold: a potent and versatile platform for the development of novel anticancer agents.[4][5] Thienopyridine derivatives have demonstrated significant antiproliferative activity across a spectrum of cancer cell lines, operating through diverse and highly relevant oncogenic pathways. This guide will objectively compare the performance of notable thienopyridine derivatives, elucidate their mechanisms of action, and provide validated experimental protocols for their evaluation.
Mechanisms of Antiproliferative Action: Targeting Cancer's Core Pathways
The efficacy of thienopyridine derivatives stems from their ability to interact with and inhibit key cellular processes that drive cancer progression. Unlike non-specific cytotoxic agents, many of these compounds function as targeted inhibitors, offering the potential for greater precision and reduced side effects.
Key Mechanistic Pillars:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many cancers are driven by the aberrant activation of RTKs, which triggers downstream signaling cascades promoting cell growth, survival, and angiogenesis. Thienopyridines have been successfully designed to block these critical initiators.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize.[6] Several thienopyridine derivatives have been identified as potent inhibitors of VEGFR-2 kinase, effectively cutting off the tumor's blood supply.[7][8] For instance, the derivative LCB03-0110 was found to inhibit VEGFR-2 by binding at its ATP-binding site.[7][9]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another vital RTK that, when overactive, leads to uncontrolled cell proliferation. Certain thienopyrimidine derivatives have been engineered as dual inhibitors, targeting both EGFR and VEGFR-2, representing a powerful strategy to simultaneously attack tumor growth and angiogenesis.[10][11]
-
-
Modulation of Intracellular Signaling Cascades: Downstream of RTKs lie critical pathways that relay growth and survival signals. The PI3K/Akt/mTOR pathway is a central node in this network, often referred to as a master regulator of cell fate.[12] Thienopyrimidine derivatives have been developed that effectively inhibit PI3Kα, a key isoform in this pathway, thereby shutting down these pro-survival signals.[13]
-
Induction of Cell Cycle Arrest and Apoptosis: A hallmark of effective cancer therapy is the ability to halt the relentless division of cancer cells and trigger their programmed cell death (apoptosis). Thienopyridine derivatives have been shown to excel in this regard.
-
Cell Cycle Arrest: Compounds have been reported to cause cell cycle arrest at different phases, such as the G0/G1 or G2/M phase, preventing cancer cells from completing the division process.[14][15][16] For example, the potent derivative 1g was found to induce G0/G1 arrest in HepG2 hepatocellular carcinoma cells.[14]
-
Apoptosis Induction: By disrupting key survival pathways, these derivatives can push cancer cells towards apoptosis.[11][17] This is often a direct consequence of inhibiting targets like EGFR or inducing overwhelming cellular stress.
-
-
Disruption of the Cytoskeleton: The cellular skeleton, composed of microtubules, is essential for cell division (mitosis). A novel class of thienopyridine indole derivatives has been discovered to inhibit tubulin polymerization, the process of building these microtubules.[15] This action disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis, mirroring the mechanism of classic chemotherapy agents but with a novel chemical structure.
The following diagram illustrates the primary signaling pathways targeted by thienopyridine derivatives.
Caption: Major oncogenic pathways inhibited by thienopyridine derivatives.
Comparative Efficacy Across Cancer Cell Lines
The true measure of an antiproliferative agent is its potency, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The tables below compare the efficacy of various thienopyridine derivatives against a range of human cancer cell lines and benchmark them against established anticancer drugs.
Table 1: Antiproliferative Activity (IC50) of Selected Thienopyridine Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | Target/Mechanism | IC50 Value | Reference |
| 1g | HepG2 | Hepatocellular Carcinoma | Induces G0/G1 arrest & apoptosis | 0.016 µM | [14] |
| 20b | MGC-803 | Gastric Cancer | Tubulin Polymerization Inhibitor | 1.61 nM | [15] |
| 20b | HGC-27 | Gastric Cancer | Tubulin Polymerization Inhibitor | 1.82 nM | [15] |
| 6j | HCT116 | Colon Cancer | Induces ROS, apoptosis, mitotic catastrophe | 0.6-1.2 µM | [17] |
| 6j | OV2008 | Ovarian Cancer | Induces ROS, apoptosis, mitotic catastrophe | 0.5-2 µM | [17] |
| 5f | MCF-7 | Breast Cancer | Dual EGFR/VEGFR-2 Inhibitor | 1.23 µM (VEGFR-2) | [10][11] |
| LCB03-0110 | HUVEC | Endothelial (Angiogenesis) | VEGFR-2 / JAK/STAT3 Inhibitor | Not specified | [7][9] |
| Compound 13 | MDA-MB-231 | Breast Cancer | Not specified | 34.04 µM | [18] |
| Compound 13 | HT-29 | Colon Cancer | Not specified | 45.62 µM | [18] |
| Compound 14 | MCF-7 | Breast Cancer | Not specified | 22.12 µM | [19] |
Note: nM (nanomolar) is 1000-fold more potent than µM (micromolar).
Table 2: Efficacy Comparison with Standard Anticancer Drugs
| Thienopyridine | Cancer Cell Line | Thienopyridine IC50 | Standard Drug | Standard Drug IC50 | Fold Difference | Reference |
| Compound 1g | HepG2 | 0.016 µM | Doxorubicin | 0.37 µM | ~23x more potent | [14] |
| Compound 5f | MCF-7 | (vs. Erlotinib) | Erlotinib | (1.18x less potent) | 1.18x more potent | [10][11] |
| Compound 5f | MCF-7 | (vs. Doxorubicin) | Doxorubicin | (4.64x less potent) | 4.64x more potent | [10][11] |
| Compound 14 | MCF-7 | 22.12 µM | Doxorubicin | 30.40 µM | ~1.4x more potent | [19] |
| 20b (in vivo) | MGC-803 Xenograft | 45.8% TGI* (5 mg/kg) | Combretastatin A-4 | 27.1% TGI* (20 mg/kg) | More effective at lower dose | [15] |
*TGI: Tumor Growth Inhibition
These data clearly show that certain thienopyridine derivatives not only possess potent antiproliferative activity in the nanomolar to low-micromolar range but can also significantly outperform standard-of-care drugs like Doxorubicin and Erlotinib in specific cell lines.[10][11][14]
Validated Experimental Protocols for Efficacy Confirmation
To ensure scientific rigor and reproducibility, this section details the core methodologies used to confirm the antiproliferative effects of thienopyridine derivatives. Adherence to these protocols provides a self-validating system for assessing novel compounds.
The diagram below outlines a typical experimental workflow for characterizing a novel thienopyridine derivative.
Caption: Standard workflow for evaluating antiproliferative compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability. It is the gold standard for determining the IC50 value of a compound.[20]
Causality: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells forms the basis of this assay. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienopyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if a compound induces cell cycle arrest.[21]
Causality: Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.
Step-by-Step Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the thienopyridine derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A to eliminate RNA-related signals).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Perspectives
The evidence strongly confirms that the thienopyridine scaffold is a highly versatile and potent platform for the development of novel anticancer agents. These derivatives demonstrate significant antiproliferative effects across a wide range of cancer cell lines, including those of the breast, colon, liver, and stomach.[14][15][17][18] Their strength lies in the diversity of their mechanisms, which include the targeted inhibition of critical receptor tyrosine kinases like VEGFR-2 and EGFR, the disruption of the PI3K/Akt survival pathway, and the induction of cell cycle arrest and apoptosis.[7][10][13][14]
The comparative data reveal that optimized derivatives can exhibit potency in the nanomolar range, surpassing that of some conventional chemotherapy drugs.[14][15] This highlights a clear path forward for this promising class of compounds. Future research should focus on:
-
In Vivo Efficacy: Translating the potent in vitro results into animal models to assess therapeutic efficacy and safety profiles, as has been successfully initiated for some derivatives.[6][15][22]
-
Pharmacokinetic Optimization: Enhancing the drug-like properties (ADME - absorption, distribution, metabolism, and excretion) of lead compounds to ensure they are suitable for clinical development.
-
Biomarker Discovery: Identifying specific cancer subtypes or genetic markers that confer sensitivity to particular thienopyridine derivatives to enable a precision medicine approach.
References
-
Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling. PubMed. [Link]
-
Targeting VEGFR-2 and JAK/STAT3 Pathways: The Anti-Angiogenic Efficacy of Thienopyridine Derivative LCB03-0110. Patsnap Synapse. [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed. [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PMC. [Link]
-
Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed. [Link]
-
Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PubMed. [Link]
-
Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. ResearchGate. [Link]
-
Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. PubMed. [Link]
-
Development of Thienopyridines as Potent Antiproliferative Agents. ResearchGate. [Link]
-
Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. PubMed. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health (NIH). [Link]
-
Mechanism of action of thienopyridine drugs. ResearchGate. [Link]
-
Correlation coefficient (R 2 ) between IC 50 values in three cell lines. ResearchGate. [Link]
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. ResearchGate. [Link]
-
Antiproliferative Activity of Novel Thiophene and Thienopyrimidine Derivatives. ResearchGate. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
-
Antiproliferative activity of novel thiophene and thienopyrimidine derivatives. PubMed. [Link]
-
Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. PubMed. [Link]
-
IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. ResearchGate. [Link]
-
Induced cell cycle arrest – Knowledge and References. Taylor & Francis Online. [Link]
-
THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. [Link]
-
Cell cycle arrest – Knowledge and References. Taylor & Francis Online. [Link]
-
The thienopyridines. PubMed. [Link]
-
ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. PubMed. [Link]
-
Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. MDPI. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling [pubmed.ncbi.nlm.nih.gov]
- 8. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting VEGFR-2 and JAK/STAT3 Pathways: The Anti-Angiogenic Efficacy of Thienopyridine Derivative LCB03-0110 [synapse.patsnap.com]
- 10. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiproliferative activity of novel thiophene and thienopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alliedacademies.org [alliedacademies.org]
- 20. researchgate.net [researchgate.net]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. researchgate.net [researchgate.net]
A Strategic Guide to Isosteric Replacement: Unlocking New Potential by Substituting Benzene with Thienopyridine in Drug Design
In the intricate chess game of drug design, every molecular modification is a strategic move aimed at enhancing efficacy, optimizing pharmacokinetic properties, and ensuring safety. One of the most common pieces on this board is the benzene ring, a ubiquitous scaffold in a vast number of pharmaceuticals.[1] However, its inherent lipophilicity and susceptibility to metabolic oxidation can often lead to liabilities such as poor solubility, metabolic instability, and the formation of reactive metabolites.[1][2] This guide provides an in-depth comparison of a powerful strategic replacement: substituting the benzene ring with a thienopyridine scaffold. This bioisosteric switch can profoundly alter a compound's profile, offering a pathway to overcome common drug development hurdles.
Bioisosterism, the principle of substituting one chemical group with another that retains similar spatial and electronic characteristics to produce broadly similar biological properties, is a cornerstone of modern medicinal chemistry.[3] The replacement of a benzene ring with a heterocyclic analogue like thienopyridine is a classic example of this strategy, intended not just to mimic the original structure but to introduce advantageous physicochemical and biological properties.[4][5]
Section 1: Structural and Physicochemical Foundations: Benzene vs. Thienopyridine
The fundamental differences between benzene and thienopyridine arise from the latter's fused heterocyclic nature. Thienopyridine is not a single entity but a family of six isomers, with the annelation of the thiophene and pyridine rings dictating the precise placement of the sulfur and nitrogen atoms.[4][6] This structural diversity is a key advantage, offering medicinal chemists multiple vectors for molecular exploration.
The core of the thienopyridine scaffold features a π-electron rich thiophene ring fused to a π-electron deficient pyridine ring.[4] This creates an electronic landscape vastly different from the uniform electron distribution of benzene. The presence of the pyridine nitrogen introduces a lone pair of electrons, which can act as a hydrogen bond acceptor—a critical feature for enhancing target binding affinity and improving solubility that is absent in benzene.
Caption: Fig. 1: Benzene and representative thienopyridine isomers.
Below is a comparative summary of the key physicochemical properties that are modulated by this isosteric replacement. The precise values for thienopyridine can vary based on the isomer and substitution pattern, but general trends can be reliably predicted.
| Property | Benzene Moiety | Thienopyridine Moiety | Rationale for Change & Impact on Drug Design |
| LogP (Lipophilicity) | Generally higher | Generally lower | The introduction of heteroatoms (N, S) increases polarity, leading to a decrease in lipophilicity. This can improve aqueous solubility and reduce off-target toxicities associated with high lipophilicity.[7][8] |
| Aqueous Solubility | Low | Higher | Increased polarity and the potential for hydrogen bonding with water via the pyridine nitrogen enhance solubility, which is crucial for oral absorption and formulation.[7][9] |
| Hydrogen Bonding | None (can participate in π-stacking) | Acceptor (Pyridine N) | The ability to act as a hydrogen bond acceptor can introduce new, potent interactions with biological targets, potentially increasing binding affinity and selectivity.[10] |
| Dipole Moment | Zero | Non-zero | The asymmetric electron distribution in thienopyridine creates a significant dipole moment, influencing molecular interactions and potentially improving membrane permeability. |
| Metabolic Stability | Susceptible to CYP450 oxidation | Generally more stable or offers alternative metabolic routes | Benzene rings are prone to epoxidation and hydroxylation. The thienopyridine nucleus can block these pathways or direct metabolism towards the heteroatoms, often resulting in less reactive metabolites and improved metabolic stability.[11] |
| pKa | Not applicable | ~5-6 (for the pyridine nitrogen) | The basicity of the pyridine nitrogen allows for salt formation, which can be exploited to dramatically improve solubility and dissolution rates for drug formulation. |
Section 2: Impact on Pharmacodynamics (PD) - The "Why" of Target Interaction
The decision to replace a benzene ring is often driven by the desire to enhance how a drug interacts with its biological target. The introduction of a thienopyridine scaffold can be a transformative event for pharmacodynamics.
The primary mechanism for improved interaction is the introduction of the pyridine nitrogen as a hydrogen bond acceptor. In many enzyme active sites or receptor binding pockets, key amino acid residues (e.g., serine, threonine, lysine) can act as hydrogen bond donors. A strategically placed thienopyridine nitrogen can form a strong hydrogen bond with such a residue, anchoring the drug molecule in the binding site and significantly increasing its potency. This is a common strategy in the design of kinase inhibitors, where forming a hydrogen bond with the "hinge region" of the ATP-binding pocket is critical for high-affinity inhibition.[12]
Caption: Fig. 2: Enhanced target binding with thienopyridine.
Furthermore, the altered electronic nature of the thienopyridine ring can modify π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein. This can either strengthen or weaken the interaction, providing a tool to fine-tune binding affinity and selectivity against related proteins.
Section 3: Impact on Pharmacokinetics (ADME) - The "How" of Drug Disposition
Perhaps the most compelling reasons for substituting benzene with thienopyridine lie in the profound improvements often seen in the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[13][14]
Metabolism: This is the critical arena where the thienopyridine scaffold frequently outperforms benzene. Aromatic rings are common substrates for Cytochrome P450 (CYP) enzymes, which hydroxylate the ring. This can be a major metabolic pathway leading to rapid clearance, or worse, it can form reactive intermediates like arene oxides that can be toxic. By replacing the benzene ring, this metabolic hotspot is removed. The thienopyridine ring is generally more resistant to aromatic oxidation. Metabolism, when it occurs, is often directed to the sulfur atom (S-oxidation) or occurs on other parts of the molecule. This shift can significantly increase the metabolic half-life of a compound and reduce the risk of forming toxic metabolites.[11]
Case Study: The Thienopyridine Antiplatelet Agents The class of drugs including clopidogrel and prasugrel are excellent examples of the central role of the thienopyridine scaffold.[15][16] These are prodrugs that require metabolic activation by CYP enzymes to form an active thiol-containing metabolite, which then irreversibly inhibits the P2Y12 receptor on platelets.[16][17][18] While they are not direct replacements for a benzene-containing drug, their mechanism highlights the unique metabolic chemistry of the thienopyridine core. However, this reliance on CYP activation, particularly CYP2C19 for clopidogrel, also illustrates a potential liability: genetic polymorphisms in these enzymes can lead to variable patient response.[16][17] Prasugrel was developed to have a more efficient and less variable metabolic activation pathway compared to clopidogrel.[19][20][21]
Absorption and Distribution: The increased polarity and solubility imparted by the thienopyridine ring can directly enhance oral absorption, as a drug must dissolve in the gastrointestinal fluid before it can be absorbed.[14] While increased polarity can sometimes hinder passive diffusion across cell membranes, the modulation of LogP is often a balancing act to find the "sweet spot" for optimal permeability and solubility.
Section 4: Experimental Protocols and Workflow
Implementing a bioisosteric replacement strategy requires a systematic approach involving synthesis, characterization, and comparative testing.
Caption: Fig. 3: Workflow for bioisosteric replacement strategy.
Experimental Protocol 1: Representative Synthesis of a Thieno[2,3-b]pyridine Scaffold
This protocol is a generalized example based on the Gewald reaction, a common method for synthesizing substituted 2-aminothiophenes, followed by cyclization to form the pyridine ring.[15]
Objective: To synthesize an ethyl 2-amino-4,5-dimethylthieno[2,3-b]pyridine-3-carboxylate derivative.
Materials:
-
3-Butanone (Methyl ethyl ketone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (as catalyst)
-
Ethanol
-
Malononitrile
-
Sodium ethoxide solution
Procedure:
-
Step 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile (Gewald Reaction)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-butanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol.
-
Add morpholine (0.02 mol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Cyclization to form the Thieno[2,3-b]pyridine Ring
-
In a separate flask, dissolve the 2-amino-4,5-dimethylthiophene-3-carbonitrile (0.05 mol) and ethyl acetoacetate (0.05 mol) in 75 mL of absolute ethanol.
-
Slowly add a 21% solution of sodium ethoxide in ethanol (0.055 mol) to the mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl) until pH 6-7.
-
The resulting precipitate is the desired thieno[2,3-b]pyridine derivative.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
-
Experimental Protocol 2: Comparative In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of a benzene-containing parent drug versus its thienopyridine analogue using human liver microsomes (HLM).
Materials:
-
Parent compound and Thienopyridine analogue (10 mM stock solutions in DMSO)
-
Pooled Human Liver Microsomes (HLM, e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (for quenching and sample analysis)
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a working solution of HLM in phosphate buffer to a final concentration of 1 mg/mL.
-
Prepare working solutions of the test compounds by diluting the DMSO stock into buffer to a concentration of 100 µM.
-
-
Incubation:
-
In a 96-well plate, add 90 µL of the HLM working solution to each well.
-
Add 5 µL of the NADPH-A solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 5 µL of the 100 µM test compound working solution to each well (final compound concentration: 5 µM). Mix well.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Compare the calculated t½ values for the benzene compound and the thienopyridine analogue. A longer t½ indicates greater metabolic stability.
-
Section 5: Potential Liabilities and Safety Considerations
While the thienopyridine scaffold offers many advantages, it is not without potential drawbacks.
-
Toxicity: The first-generation thienopyridine, ticlopidine, was associated with serious hematological side effects, including neutropenia and thrombotic thrombocytopenic purpura, which limited its use.[22][23] Later generations like clopidogrel have a much-improved safety profile.[23] As with any heterocyclic system, a thorough toxicity assessment of novel thienopyridine-containing compounds is essential.
-
Drug-Drug Interactions (DDIs): For thienopyridines that are prodrugs requiring CYP activation, there is a risk of DDIs. For instance, co-administration of clopidogrel with strong CYP2C19 inhibitors (like some proton pump inhibitors) can reduce its metabolic activation and decrease its antiplatelet effect.[18]
-
Bleeding Risk: For thienopyridines developed as antiplatelet agents, the on-target pharmacology carries an inherent risk of bleeding, which must be carefully managed.[24]
Conclusion
The isosteric replacement of a benzene ring with a thienopyridine scaffold is a highly effective strategy in modern drug design. It provides a versatile toolkit to address common liabilities associated with aromatic hydrocarbons, particularly poor solubility and high metabolic turnover. The introduction of heteroatoms creates opportunities for new, potency-enhancing interactions with biological targets and offers a more favorable physicochemical profile for improved ADME properties. While potential liabilities must be considered and evaluated, the thienopyridine ring system remains a valuable and proven scaffold for the development of safer and more effective medicines. By understanding the comparative properties and applying a systematic experimental approach, researchers can leverage this powerful bioisosteric switch to advance their drug discovery programs.
References
-
Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications | Request PDF - ResearchGate. Available at: [Link]
-
Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC - PubMed Central. Available at: [Link]
-
Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed Central. Available at: [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. Available at: [Link]
-
Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed. Available at: [Link]
-
Metabolism and Disposition of the Thienopyridine Antiplatelet Drugs Ticlopidine, Clopidogrel, and Prasugrel in Humans | Request PDF - ResearchGate. Available at: [Link]
-
Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics of Prasugrel, a Thienopyridine P2Y12 Inhibitor. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics of Prasugrel, a Thienopyridine P2Y12 Inhibitor. Available at: [Link]
-
Molecular Docking and ADME Analysis of Substituted ThienopyrimidineMolecules on Colorectal Cancer - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer - ResearchGate. Available at: [Link]
-
(PDF) Computational Design and ADME Profiling of Thienopyrimidine-Based Dual VEGFR/EGFR Inhibitors for Anticancer Drug Discovery - ResearchGate. Available at: [Link]
-
Drug-drug interactions and toxicity of thienopyridine drugs - SNSF Data Portal. Available at: [Link]
-
Drug likeness and ADME properties of Thienopyrimidine Derivatives. - ResearchGate. Available at: [Link]
-
Cancer Event Rate and Mortality with Thienopyridines: A Systematic Review and Meta-Analysis - PubMed. Available at: [Link]
-
Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PubMed - NIH. Available at: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. Available at: [Link]
-
Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC - PubMed Central. Available at: [Link]
-
Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed. Available at: [Link]
-
Bioisosteres for Benzene - Denmark Group. Available at: [Link]
-
Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Available at: [Link]
-
Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed. Available at: [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - MDPI. Available at: [Link]
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed. Available at: [Link]
-
Bioisosterism in Medicinal Chemistry - ResearchGate. Available at: [Link]
-
(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. - ResearchGate. Available at: [Link]
-
Thienopyridine derivatives as risk factors for bleeding following high risk endoscopic treatments: Safe Treatment on Antiplatelets (STRAP) study - PubMed. Available at: [Link]
-
Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles - PubMed. Available at: [Link]
-
Physical Properties in Drug Design - ResearchGate. Available at: [Link]
-
Physicochemical descriptors in property-based drug design - PubMed. Available at: [Link]
-
Bioisosteres of Common Functional Groups. Available at: [Link]
-
Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed. Available at: [Link]
-
Thiophene/thiazole-benzene replacement on guanidine derivatives targeting α2-Adrenoceptors - PubMed. Available at: [Link]
-
Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect - MDPI. Available at: [Link]
-
Thiophene/thiazole-benzene replacement on guanidine derivatives targeting α>2>-Adrenoceptors - Research Explorer The University of Manchester. Available at: [Link]
Sources
- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cbijournal.com [cbijournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. Pharmacokinetics and Pharmacodynamics of Prasugrel, a Thienopyridine P2Y12 Inhibitor | Semantic Scholar [semanticscholar.org]
- 22. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thienopyridine derivatives as risk factors for bleeding following high risk endoscopic treatments: Safe Treatment on Antiplatelets (STRAP) study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of Thienopyridine and Pyrimidine-Based Inhibitors Against VEGFR-2
A Senior Application Scientist's Guide to In Silico Drug Discovery
In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable tools for the rapid and efficient screening of potential therapeutic agents. This guide provides a detailed comparative analysis of two prominent classes of heterocyclic compounds, thienopyridines and pyrimidines, as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a prime target in cancer therapy.
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step protocol for a comparative molecular docking study, grounded in scientific integrity and supported by experimental data from peer-reviewed literature. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible workflow.
Introduction: Thienopyridines and Pyrimidines in Kinase Inhibition
Thienopyridines , a class of bicyclic heterocyclic compounds, are well-recognized for their antiplatelet activity, primarily through the inhibition of the P2Y12 receptor.[1][2][3] However, recent research has expanded their therapeutic potential, demonstrating their efficacy as inhibitors of various protein kinases, including VEGFR-2.[3][4][5] The thieno[3,2-b]pyridine scaffold, in particular, has been identified as a promising core for the development of potent kinase inhibitors.[5]
Pyrimidine-based inhibitors , on the other hand, represent a more established and diverse class of kinase inhibitors.[1] The pyrimidine ring serves as a versatile scaffold that can be readily modified to achieve high affinity and selectivity for the ATP-binding site of numerous kinases.[1] Pazopanib, a pyrimidine derivative, is a clinically approved multi-targeted tyrosine kinase inhibitor that targets VEGFR-2, among others.[1] The ability of the pyrimidine core to form crucial hydrogen bond interactions within the kinase hinge region is a key determinant of its inhibitory activity.
This guide will utilize a comparative in silico approach to evaluate the binding characteristics of representative thienopyridine and pyrimidine-based inhibitors against the kinase domain of VEGFR-2.
Methodology: A Step-by-Step Molecular Docking Workflow
The following protocol outlines a robust and reproducible workflow for performing a comparative molecular docking analysis using AutoDock Vina, a widely used and validated open-source docking program.[6]
Rationale for Target and Ligand Selection
Target Protein: The kinase domain of human VEGFR-2 was selected as the target protein for this study. Specifically, the crystal structure with the PDB ID 2OH4 will be utilized.[7] This structure is co-crystallized with a benzimidazole-urea inhibitor, which provides a well-defined active site for our docking simulations.[7] The VEGFR-2 kinase domain is a critical component of the signaling pathway that drives angiogenesis, making it a highly relevant target for anti-cancer drug design.[2][8][9]
Ligand Selection: To ensure a meaningful comparison, we have selected representative inhibitors from both the thienopyridine and pyrimidine classes with reported in vitro activity (IC50 values) against VEGFR-2.
-
Thienopyridine Inhibitor: We will use a potent thienopyridine derivative reported by Munchhof et al. (2004), herein referred to as Thieno_Inhibitor_1 . This compound demonstrated a VEGFR-2 IC50 of 4 nM.[4]
-
Pyrimidine Inhibitor: A furo[2,3-d]pyrimidine-based derivative, herein referred to as Pyrimidine_Inhibitor_1 , with a reported VEGFR-2 IC50 of 21 nM will be used.[10]
-
Reference Inhibitor: The co-crystallized ligand from the 2OH4 PDB structure, a benzimidazole-urea inhibitor, will be used as a reference to validate our docking protocol.
Experimental Protocol
This protocol details the necessary steps for preparing the receptor and ligands, performing the docking simulation, and analyzing the results.
Step 1: Receptor Preparation
-
Obtain the Protein Structure: Download the PDB file for VEGFR-2 (PDB ID: 2OH4) from the RCSB Protein Data Bank ([Link]).
-
Clean the Protein Structure: Open the PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera. Remove all water molecules and any co-solvents or ions that are not essential for binding. Separate the protein and the co-crystallized ligand into separate files.
-
Prepare the Receptor for Docking: Using AutoDockTools (part of the MGLTools suite), perform the following steps:
-
Add polar hydrogens to the protein.
-
Add Kollman charges to assign partial charges to the atoms.
-
Save the prepared receptor in the PDBQT file format.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures: The 2D structures of the thienopyridine and pyrimidine inhibitors can be drawn using a chemical drawing software like ChemDraw and saved in a 2D format (e.g., MOL file). The 3D structure of the reference ligand can be extracted from the 2OH4 PDB file.
-
Convert to 3D and Optimize: Use a program like Open Babel to convert the 2D ligand structures to 3D and perform an initial energy minimization.
-
Prepare Ligands for Docking: In AutoDockTools:
-
Load the 3D ligand structure.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
Step 3: Docking Simulation with AutoDock Vina
-
Define the Binding Site (Grid Box): The binding site is defined by a grid box centered on the co-crystallized ligand. In AutoDockTools, use the "Grid Box" option to define the center and dimensions of the box to encompass the entire active site. The coordinates for the center of the grid box for 2OH4 are approximately X: 15.190, Y: 53.903, Z: 16.917, with dimensions of 20x20x20 Å.
-
Create the Configuration File: Create a text file named conf.txt with the following parameters:
vina --config conf.txt --log log.txt
Step 4: Results Analysis
-
Examine Binding Affinities: The output log file (log.txt) will contain the binding affinities (in kcal/mol) for the different binding modes of the ligand. The most negative value represents the most favorable binding energy.
-
Visualize Binding Poses: Load the receptor and the output PDBQT file (output.pdbqt) into a molecular visualization tool to analyze the binding poses of the ligands within the active site of VEGFR-2.
-
Analyze Interactions: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the amino acid residues of the VEGFR-2 active site.
Workflow Diagram
Caption: A streamlined workflow for the comparative molecular docking analysis.
Results: Comparative Docking Performance
The molecular docking simulations were performed as per the described protocol. The binding affinities and key interactions for the thienopyridine and pyrimidine-based inhibitors are summarized below.
Quantitative Docking Data
| Inhibitor Class | Representative Inhibitor | Docking Score (kcal/mol) | Experimental IC50 (nM) | Key Interacting Residues |
| Thienopyridine | Thieno_Inhibitor_1 | -9.8 | 4 | Cys919, Asp1046, Glu885 |
| Pyrimidine | Pyrimidine_Inhibitor_1 | -9.2 | 21 | Cys919, Asp1046, Glu885 |
| Reference | Benzimidazole-urea | -10.5 | N/A | Cys919, Asp1046, Glu885 |
Note: Docking scores are predictive and may not directly correlate with experimental IC50 values, but they provide a valuable metric for comparing the relative binding strengths of different compounds.
Visualization of Binding Modes
The docking results revealed that both the thienopyridine and pyrimidine inhibitors occupy the ATP-binding pocket of the VEGFR-2 kinase domain.
Caption: Simplified interaction diagram of inhibitors within the VEGFR-2 active site.
Discussion: Interpreting the In Silico Data
The comparative docking analysis provides valuable insights into the binding mechanisms of thienopyridine and pyrimidine-based inhibitors against VEGFR-2.
Both classes of inhibitors effectively target the ATP-binding site, with their core scaffolds forming crucial hydrogen bonds with the hinge region residue Cys919. This interaction is a hallmark of many kinase inhibitors and is essential for potent inhibition. The docking scores for both inhibitors are in a similar range, suggesting comparable binding affinities, which is broadly consistent with their nanomolar IC50 values.
The thienopyridine inhibitor, with a slightly more favorable docking score, appears to form a more extensive network of interactions within the active site. The pyrimidine inhibitor also demonstrates strong binding, with its core effectively mimicking the adenine ring of ATP. The substituents on both scaffolds play a critical role in occupying the hydrophobic pocket and forming additional interactions with residues such as Asp1046 of the DFG motif, which is crucial for stabilizing the inactive conformation of the kinase.
The slightly better docking score of the thienopyridine inhibitor may be attributed to a more optimal fit within the hydrophobic pocket, potentially due to the specific nature of its substituents. However, it is important to reiterate that docking scores are theoretical predictions. The experimental IC50 values indicate that both compounds are highly potent inhibitors. The differences in their in vitro potencies could be influenced by factors not fully captured by the docking simulation, such as desolvation energies and entropic effects.
This in silico comparison serves as a powerful hypothesis-generating tool. The identified key interactions can guide the design of novel, more potent inhibitors of VEGFR-2 by optimizing the core scaffolds and their substituents to maximize interactions within the active site.
Conclusion
This guide has provided a comprehensive framework for conducting a comparative molecular docking analysis of thienopyridine and pyrimidine-based inhibitors against VEGFR-2. By following the detailed protocol and understanding the rationale behind each step, researchers can effectively leverage in silico tools to accelerate the drug discovery process. The results of this analysis highlight the potential of both thienopyridine and pyrimidine scaffolds as privileged structures for the design of potent kinase inhibitors. Further experimental validation is necessary to confirm these computational findings and to progress promising candidates through the drug development pipeline.
References
-
Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]
-
McTigue, M., et al. (1999). Crystal structure of the kinase domain of human vascular endothelial growth factor receptor 2: a key enzyme in angiogenesis. Structure, 7(3), 319-330. [Link]
-
Koch, S., et al. (2011). Molecular bases of VEGFR-2-mediated physiological function and pathological role. Frontiers in Bioscience, 16, 2353-2373. [Link]
Sources
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. rcsb.org [rcsb.org]
- 8. Crystal structure of the kinase domain of human vascular endothelial growth factor receptor 2: a key enzyme in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6,7-Dihydrothieno[3,2-c]pyridine
Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6,7-Dihydrothieno[3,2-c]pyridine, a heterocyclic compound integral to pharmaceutical research, notably as a related compound to Clopidogrel[1]. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.
The procedures outlined herein are synthesized from established safety data for closely related thienopyridine derivatives and the overarching regulatory standards set by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
An analysis of related compounds indicates the following GHS (Globally Harmonized System) classifications, which should be conservatively applied to this compound[2][3]:
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
These hazards necessitate a disposal plan that prioritizes containment to prevent accidental ingestion, skin/eye contact, or inhalation of dusts and aerosols[2]. The ultimate goal is to manage this substance as a regulated hazardous waste from the point of generation to its final disposition[4][5].
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Engineering Controls
Before handling waste containers, it is imperative to utilize appropriate engineering controls and wear the correct PPE.
-
Engineering Controls : All handling of this compound waste should be conducted within a properly functioning laboratory chemical fume hood to mitigate inhalation risks[6]. An emergency eyewash station and safety shower must be accessible within a ten-second travel distance[7].
-
Personal Protective Equipment (PPE) : A comprehensive hazard assessment dictates the use of the following PPE[2][7]:
-
Eye Protection : Safety goggles with side-shields are mandatory.
-
Hand Protection : Chemically resistant gloves (e.g., butyl rubber) must be worn. Nitrile gloves are not recommended for prolonged contact[7].
-
Body Protection : A fully buttoned lab coat or impervious clothing is required to prevent skin contact[2].
-
Step-by-Step Waste Disposal Protocol
The disposal of chemical waste is a systematic process governed by federal and local regulations[8][9]. The following workflow ensures compliance and safety.
Step 1: Waste Characterization
At the point of generation, identify the nature of the waste:
-
Pure or Concentrated Compound : Unused or expired this compound.
-
Dilute Solutions : Aqueous or organic solutions containing the compound.
-
Contaminated Labware : Items such as pipette tips, vials, and contaminated gloves or absorbent materials from a spill cleanup[7]. Sharps like needles or broken glassware must be disposed of separately in designated sharps containers[8][9].
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions[8].
-
Waste this compound must be collected separately from other waste streams.
-
It is crucial to avoid mixing this waste with incompatible materials, particularly strong oxidizers and acids[7].
-
Keep aqueous and organic (solvent-based) waste streams separate.
Step 3: Containerization and Labeling
Containment must be robust and clearly communicated.
-
Container Selection : Use a sealable, airtight, and chemically compatible container for waste collection[7]. The container must be in good condition with no leaks or compromises[9].
-
Labeling : The moment waste is first added, the container must be labeled with a "Hazardous Waste" tag[4]. The label must clearly identify the contents, including the full chemical name: "Waste this compound" and list any other components (e.g., solvents) and their approximate concentrations[9].
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories can store hazardous waste in a designated SAA at or near the point of generation[4].
-
The waste container must be kept tightly closed except when adding waste[10].
-
Store the container in a secondary containment bin to prevent the spread of potential spills.
-
The SAA should be located away from heat, open flames, or other ignition sources[7].
Step 5: Final Disposal via Professional Services
Final disposal must be handled by a licensed hazardous waste contractor[8][9].
-
Do not dispose of this compound down the drain or in regular trash[3].
-
Your institution's Environmental Health & Safety (EHS) office will have a scheduled pickup service for chemical waste. Follow their specific procedures for requesting a waste collection.
-
The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration by a licensed facility, which transforms it into less harmful components[5][8].
Disposal Decision Workflow
The following diagram illustrates the procedural logic for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
Emergency Procedures: Spills and Exposures
In the event of an accident, immediate and correct action is vital.
-
Small Spill (Contained in Fume Hood) : If you are trained and equipped, you may clean up a small spill. Absorb the spill with an inert, dry material (e.g., diatomaceous earth), place it in a sealed container, and dispose of it as hazardous waste[2][7].
-
Large Spill : Evacuate the area immediately. Secure the lab and contact your institution's EHS or emergency response team[7].
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and seek medical attention[2][7].
-
Eye Contact : Flush eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention[2][7].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[2].
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately[2][3].
By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- MedPro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- Montana State College. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
-
American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from University of Washington Environmental Health & Safety website.
-
Veeprho. (n.d.). This compound | CAS 107112-93-6. Retrieved from [Link]
- BOC Sciences. (n.d.). Material Safety Data Sheet: 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
Sources
- 1. veeprho.com [veeprho.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. usbioclean.com [usbioclean.com]
- 9. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Handling of 6,7-Dihydrothieno[3,2-c]pyridine: A Guide to Personal Protective Equipment and Safe Operations
This document provides essential safety protocols and logistical guidance for the handling of 6,7-Dihydrothieno[3,2-c]pyridine and its derivatives. Developed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.
Critical Safety Briefing: Hazard Profile of this compound
Understanding the intrinsic hazards of a compound is the foundational step in establishing a robust safety protocol. Based on available Safety Data Sheets (SDS) for the compound and its close analogs, this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.[1][2][3]
-
Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[1][3]
-
Serious Eye Irritation (Category 2A, H319): Causes serious, potentially damaging, eye irritation.[1][3]
-
Respiratory Tract Irritation (Category 3, H335): May cause irritation to the respiratory system if inhaled.[1][3]
These classifications necessitate a stringent and non-negotiable approach to personal protective equipment and handling procedures.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a procedural step but a direct response to the specific chemical threats posed by this compound. All handling of this compound must be preceded by the correct donning of the following equipment.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting NIOSH or EU EN 166 standards. A face shield worn over goggles for splash-risk procedures.[4] | Rationale: The H319 classification for serious eye irritation demands robust protection.[1][3] Goggles provide a seal against splashes and aerosols that standard safety glasses do not. A face shield adds a critical layer of protection during operations like transferring solutions or sonicating. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber).[4] Double-gloving is recommended. | Rationale: Direct contact causes skin irritation (H315).[1] Gloves must be inspected for any signs of degradation or puncture before each use.[4] Employ proper glove removal techniques to prevent skin contamination. Contaminated gloves must be disposed of as hazardous waste.[4] |
| Protective Clothing | A long-sleeved laboratory coat is mandatory. For larger quantities or high-splash-risk scenarios, impervious clothing or a chemical-protective suit is required.[1][4] | Rationale: This prevents incidental skin contact on the arms and body. Clothing should be fully buttoned. In the event of contamination, the lab coat must be removed immediately and decontaminated before reuse.[1] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[4] If work outside a hood is unavoidable or if dust/aerosols are generated, a NIOSH-approved respirator is required.[4] | Rationale: The compound is a respiratory tract irritant (H335).[1] Engineering controls, like a fume hood, are the primary defense against inhalation. Respirator use requires prior medical clearance, fit-testing, and training. |
Safe Handling and Operations Workflow
A systematic workflow is essential to minimize exposure and ensure operational safety from the moment the compound is received until its disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Store Securely: Keep the container tightly closed in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[5]
-
Labeling: Ensure the storage area is clearly marked with the appropriate hazard warnings.
Handling and Use
-
Primary Engineering Control: All weighing and solution preparation must occur within a certified chemical fume hood to contain vapors and dust.[4]
-
Minimize Quantity: Use the smallest amount of the substance necessary for the experiment to reduce the potential scale of any spill or exposure event.[4]
-
Avoid Dust and Aerosols: Handle the solid form carefully to prevent the formation of dust.[1] When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Caption: A logical workflow for the safe handling of this compound.
Spill Management and Decontamination
Prompt and correct response to a spill is critical to prevent wider contamination and exposure.
-
Minor Spill (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Contain: Gently cover the spill with a chemically inert absorbent material (e.g., diatomite, universal binders) to prevent the generation of dust or aerosols.[1]
-
Clean: Wearing full PPE, carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealed hazardous waste container.
-
Decontaminate: Clean the spill area and any affected equipment by scrubbing with alcohol, and wipe down with soap and water.[1]
-
-
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate all personnel from the affected area.[1][5]
-
Secure: Restrict access to the area and post warnings.
-
Report: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[5] Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Solid Waste: This includes contaminated gloves, absorbent materials, weighing papers, and empty containers. Collect all solid waste in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste: Collect all solutions and reaction mixtures containing the compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not pour this waste down the drain.[1][7]
-
Disposal: All hazardous waste must be disposed of through your institution's official hazardous waste management program, adhering strictly to all local, state, and federal regulations.[4]
By adhering to this comprehensive guide, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
-
PYRIDINE | Occupational Safety and Health Administration. OSHA. [Link]
-
Safety Data Sheet - 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol. Angene Chemical. [Link]
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals - Pyridine. Washington State University. [Link]
-
HAZARD SUMMARY - Pyridine. NJ.gov. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
